4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
Description
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-5-3-2-4-7(8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAKHSMJURHRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368642 | |
| Record name | 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66297-54-9 | |
| Record name | 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
This guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Strategic Approach to Synthesis
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry. The most reliable and common pathway involves the cyclization of a thiosemicarbazide intermediate.[5][6] Our strategy begins with commercially available 2-methoxyaniline, which is converted into a key isothiocyanate intermediate. This intermediate is then reacted with a hydrazine source to form the N,N'-disubstituted thiosemicarbazide, which undergoes base-catalyzed intramolecular cyclization to yield the target triazole ring.
The choice of an alkaline medium for the final cyclization step is critical. The base, typically sodium or potassium hydroxide, facilitates the deprotonation of a terminal nitrogen atom of the thiosemicarbazide. This enhances its nucleophilicity, enabling an intramolecular attack on the thiocarbonyl carbon. The subsequent dehydration of the resulting tetrahedral intermediate drives the reaction to completion, forming the stable aromatic triazole ring.[7]
Caption: Synthetic scheme for 4-(2-Methoxyphenyl)-4H-triazole-3-thiol.
Detailed Experimental Protocol
Materials: 2-methoxyaniline, carbon disulfide (CS₂), ammonium hydroxide (NH₄OH), lead nitrate (Pb(NO₃)₂), formic hydrazide, absolute ethanol, sodium hydroxide (NaOH).
Step 1: Synthesis of 2-Methoxyphenyl isothiocyanate
-
In a 500 mL round-bottom flask equipped with a mechanical stirrer, add 2-methoxyaniline (0.1 mol) dissolved in 100 mL of a 1:1 ethanol/water mixture.
-
Cool the flask in an ice bath to 0-5 °C. Add concentrated ammonium hydroxide (0.12 mol) followed by the dropwise addition of carbon disulfide (0.11 mol) over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the resulting slurry for 2 hours at room temperature.
-
Slowly add a solution of lead nitrate (0.05 mol) in 50 mL of water. The formation of a black precipitate (PbS) indicates the reaction is proceeding.
-
Heat the mixture to 60 °C for 30 minutes, then filter while hot to remove the precipitate. The filtrate contains the desired isothiocyanate.
Step 2: Synthesis of 1-(Formyl)-4-(2-methoxyphenyl)thiosemicarbazide
-
To the filtrate from Step 1, add formic hydrazide (0.1 mol) dissolved in 50 mL of ethanol.
-
Reflux the mixture for 4 hours. A white precipitate of the thiosemicarbazide will form upon cooling.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 3: Synthesis of 4-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Target Compound)
-
Suspend the dried thiosemicarbazide from Step 2 (0.05 mol) in 100 mL of 8% (w/v) aqueous sodium hydroxide solution.
-
Reflux the mixture for 6 hours. The solid will gradually dissolve as the cyclization occurs.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.
-
Carefully acidify the clear filtrate with dilute hydrochloric acid (HCl) until it is acidic to litmus paper (pH ~5-6).
-
The target compound will precipitate as a white or off-white solid.
-
Filter the solid, wash thoroughly with distilled water to remove any salts, and dry in a vacuum oven at 60 °C.
-
Recrystallize from ethanol to obtain a pure product.
Structural Characterization and Validation
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system for characterization. A crucial aspect to consider is the potential for thione-thiol tautomerism in the 1,2,4-triazole-3-thiol ring system.[8] The compound can exist in equilibrium between the thiol (-SH) form and the thione (C=S) form. Spectroscopic data often reflects the predominant tautomer under the analytical conditions.
Caption: Thiol-Thione tautomeric equilibrium in the triazole ring.
The characterization workflow ensures that multiple independent analyses corroborate the final structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
The Pharmacological Profile of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol: A Comprehensive Technical Guide
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of a specific derivative, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, a compound of significant interest due to its potential therapeutic applications. We will delve into its synthesis, and elucidate its diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antioxidant properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the scientific evidence, detailed experimental protocols, and an analysis of the structure-activity relationships that underpin its pharmacological profile.
Introduction: The Versatility of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, forming the core of numerous clinically significant agents.[1] Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, contribute to its ability to interact with a wide array of biological targets. The incorporation of a thiol group at the 3-position and a substituted phenyl ring at the 4-position of the triazole nucleus gives rise to a class of compounds with a rich and varied pharmacological profile.
The subject of this guide, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, is a member of this promising class of compounds. The presence of the 2-methoxy substituent on the phenyl ring is of particular interest, as electronic and steric effects of substituents on the aromatic ring can significantly modulate the biological activity of the entire molecule. This guide will systematically explore the synthesis and multifaceted biological activities of this specific compound, providing a foundation for further research and development.
Synthesis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
The synthesis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is typically achieved through a well-established multi-step reaction sequence. The general approach involves the acylation of a substituted thiosemicarbazide followed by cyclization.[1][2]
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(2-Methoxybenzoyl)thiosemicarbazide
-
To a solution of thiosemicarbazide in a suitable solvent such as ethanol, add an equimolar amount of 2-methoxybenzoyl chloride.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the acylation reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, 1-(2-methoxybenzoyl)thiosemicarbazide, is isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.
Step 2: Cyclization to 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
-
The 1-(2-methoxybenzoyl)thiosemicarbazide obtained in the previous step is suspended in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
The mixture is heated under reflux for several hours to induce intramolecular cyclization.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.
-
The solid product, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the purified compound.
Characterization
The structure of the synthesized compound is confirmed using various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the 2-methoxyphenyl group, the methoxy protons, and the N-H and S-H protons of the triazole-thiol ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the triazole ring and the 2-methoxyphenyl substituent.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H, C=N, C=C, and C-S functional groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
-
Animal Model: Wistar albino rats or BALB/c mice are commonly used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin or diclofenac), and test groups (receiving different doses of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol).
-
Drug Administration: The test compound and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized edema.
-
Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Table 1: Anti-inflammatory Activity Data for Related Compounds
| Compound | Dose (mg/kg) | Max. Inhibition of Edema (%) | Reference |
| 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 100 | 45 | [2] |
| 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 100 | 52 | [2] |
| Indomethacin | 10 | 60 | [2] |
Note: Data for the specific 4-(2-Methoxy-phenyl) isomer was not explicitly available in the reviewed literature, hence data for closely related compounds are presented.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. Several clinically used antifungal drugs, such as fluconazole and itraconazole, contain this heterocyclic core.
Mechanism of Action: Antifungal Activity
The primary mechanism of action of triazole antifungals involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the membrane structure and function, ultimately inhibiting fungal growth.
Experimental Protocol: Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Inoculum Preparation: Standardized inoculums of the microorganisms are prepared in a suitable broth medium.
-
Compound Dilution: Serial dilutions of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Antimicrobial Activity Data for Related Triazole-3-thiol Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | S. aureus | 16 | [3] |
| 4-(4-fluorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | E. coli | 25 | [3] |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | C. albicans | 24 | [3] |
Note: Specific MIC values for 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol were not available in the reviewed literature. The data presented is for structurally related compounds to indicate the potential antimicrobial spectrum.
Anticancer Activity
The 1,2,4-triazole nucleus is also a promising scaffold for the development of novel anticancer agents. Derivatives of this heterocycle have been shown to exhibit cytotoxic effects against various cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are used.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Table 3: Anticancer Activity of a Related Triazole Derivative
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | MCF-7 | Not specified, but showed activity | [4] |
Antioxidant Activity
Some triazole derivatives have been reported to possess antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases.
Mechanism of Action: Radical Scavenging
Antioxidants can neutralize harmful free radicals by donating a hydrogen atom or an electron. The thiol group (-SH) in 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is a potential site for radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol.
-
Reaction Mixture: Different concentrations of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured spectrophotometrically at its maximum absorbance wavelength (around 517 nm).
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Table 4: Antioxidant Activity of a Related Triazole Derivative
| Compound | DPPH Scavenging Activity (IC₅₀) | Reference |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 1.13 times more active than ascorbic acid | [4] |
Note: This data highlights the antioxidant potential within this class of compounds, suggesting that 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol may also exhibit similar properties.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-(substituted-phenyl)-4H-triazole-3-thiol derivatives is significantly influenced by the nature and position of the substituents on the phenyl ring.
-
Electronic Effects: The presence of electron-donating groups (like the methoxy group) or electron-withdrawing groups on the phenyl ring can alter the electron density of the entire molecule, affecting its interaction with biological targets.
-
Steric Factors: The position of the substituent on the phenyl ring (ortho, meta, or para) can influence the molecule's conformation and its ability to fit into the active site of an enzyme or receptor.
-
Lipophilicity: The overall lipophilicity of the molecule, which is influenced by the substituents, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently its bioavailability and efficacy.
For 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, the ortho-methoxy group can induce specific conformational preferences and electronic effects that may contribute to its unique biological activity profile compared to its meta and para isomers.
Future Directions and Conclusion
4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is a molecule of considerable interest, demonstrating a wide range of potential therapeutic applications. The existing body of research provides a strong foundation for its further development.
Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its various biological activities.
-
In Vivo Efficacy and Toxicity Studies: Comprehensive animal studies are necessary to evaluate its efficacy in disease models and to assess its safety profile.
-
Lead Optimization: Systematic modification of the core structure to enhance potency and selectivity for specific biological targets.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models for designing more potent analogs.
References
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. [Link]
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - MDPI. [Link]
-
SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. [Link]
-
S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. [Link]
-
The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. - ResearchGate. [Link]
-
The IC 50 values obtained for cytotoxic activity in human cancer cell... - ResearchGate. [Link]
-
Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity | Request PDF - ResearchGate. [Link]
-
Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl) - ACS Publications. [Link]
-
Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. Journal of Basic and Clinical Health Sciences. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - ResearchGate. [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed. [Link]
-
Antioxidant Properties of 1,2,4-Triazoles - ISRES. [Link]
-
Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives - CORE. [Link]
-
New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC - NIH. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH. [Link]
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction - Pharmacia. [Link]
-
Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. - ajphr. [Link]
-
4H-1,2,4-triazole-3-thiol, 4-(5-chloro-2-methoxyphenyl)-5-[(3,5-difluorophenyl)methyl]- - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Education, Health and Sport. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. [Link]
-
(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
Foreword: From Synthesis to Certainty
In the landscape of modern drug discovery, the 1,2,4-triazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents with a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The title compound, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, represents a promising candidate within this class. However, its therapeutic potential can only be realized if its molecular identity is unequivocally confirmed. The journey from a reaction flask to a viable lead compound is paved with rigorous analytical validation.
This guide, written from the perspective of a Senior Application Scientist, eschews a simple recitation of data. Instead, it provides an in-depth exploration of the logic behind the spectroscopic analysis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. We will delve into how Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) are not merely tools for data generation, but instruments for a cohesive, self-validating narrative that confirms molecular structure, purity, and key chemical properties. Our focus is on the causality behind experimental choices and the integrated interpretation of multimodal data, a cornerstone of robust scientific research in drug development.
The Foundational Context: Synthesis and Tautomerism
Before any analysis, we must understand the compound's origin and inherent chemical nature. The primary route to synthesizing 4-substituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of a 1-acyl-4-aryl-thiosemicarbazide intermediate.[2][3] This context is critical, as it informs our search for potential impurities, such as unreacted starting materials or side products.
Caption: A generalized workflow for the synthesis of the title compound.
A crucial structural feature of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms.[2][4] Spectroscopic evidence overwhelmingly indicates that in the solid state and in polar aprotic solvents like DMSO, the thione form is predominant. This equilibrium is the single most important factor to consider when interpreting the resulting spectra, as the presence of an N-H bond and a C=S bond (thione) versus an S-H bond and a C-S bond (thiol) produces dramatically different spectroscopic signatures.
Caption: Thiol-Thione tautomeric equilibrium in 1,2,4-triazole-3-thiols.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is our first line of analysis. It provides a rapid, non-destructive confirmation of the key functional groups present in the molecule, offering the initial, crucial evidence for the success of the cyclization reaction and the predominance of the thione tautomer.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: The KBr (potassium bromide) pellet method is the gold standard for solid-state analysis.[5] Approximately 1-2 mg of the synthesized compound is intimately mixed with ~200 mg of spectroscopic grade KBr and pressed into a transparent disc.
-
Causality: This method minimizes intermolecular hydrogen bonding that can occur in solution, providing a clearer spectrum of the compound's intrinsic vibrational modes in its most stable solid-state form. The KBr is transparent to IR radiation in the analytical range (4000-400 cm⁻¹), ensuring it does not contribute interfering signals.
-
-
Background Collection: A spectrum of the pure KBr pellet is recorded as the background.
-
Trustworthiness: This step is critical for data integrity. It allows the instrument to computationally subtract signals from atmospheric CO₂ and water vapor, ensuring that the final spectrum is exclusively that of the analyte.
-
-
Sample Analysis: The sample pellet is placed in the beam path, and the spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Interpretation and Expected Peaks
The FT-IR spectrum serves as a definitive checklist for the compound's functional groups. The absence of a carbonyl (C=O) peak from the acylthiosemicarbazide starting material (~1670-1690 cm⁻¹) is the first sign of a successful cyclization.[2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance and Interpretation |
| 3200 - 3100 | N-H Stretch | A broad to medium peak, indicative of the N-H group in the triazole ring. Its presence is strong evidence for the thione tautomer.[6] |
| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of the methoxyphenyl ring. |
| 2980 - 2850 | Aliphatic C-H Stretch | Corresponds to the methyl group (-OCH₃). |
| ~2570 (Expected) | S-H Stretch | The absence of a weak, sharp peak in this region is critical, arguing against the presence of the thiol tautomer in the solid state.[2][7] |
| ~1610 | C=N Stretch | Characteristic stretching vibration of the triazole ring.[7] |
| ~1500 | Aromatic C=C Stretch | Confirms the benzene ring backbone. |
| ~1290 | C=S Stretch | A key peak confirming the thione functional group.[2] |
| ~1250 & ~1030 | Asymmetric & Symmetric C-O-C Stretch | Definitive peaks for the ether linkage of the methoxy group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy provides the definitive atomic-level map of the molecule, confirming the precise connectivity of every hydrogen and carbon atom. For a molecule like 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, NMR not only validates the overall structure but also provides the most compelling evidence for the dominant tautomeric form in solution.
Experimental Protocol: Ensuring Clarity
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.
-
Causality: DMSO-d₆ is an excellent solvent for this class of compounds and, crucially, its residual proton signal (~2.50 ppm) does not interfere with the aromatic or methoxy signals of the analyte. As a polar aprotic solvent, it stabilizes the thione tautomer, and its ability to hydrogen bond allows for the clear observation of the exchangeable N-H proton.[4][5]
-
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 500 MHz).
Caption: A standard workflow for NMR-based structural elucidation.
¹H NMR Data Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Significance and Interpretation |
| ~14.0 - 13.5 | Broad Singlet | 1H | N-H | A highly deshielded, exchangeable proton. Its presence and chemical shift are the most unambiguous evidence for the thione tautomer in DMSO solution.[4][7] |
| ~7.8 - 7.0 | Multiplet | 4H | Aromatic C-H | Complex signals corresponding to the four protons on the 2-methoxyphenyl ring. |
| ~3.85 | Singlet | 3H | -OCH₃ | A sharp, singlet signal confirming the presence and electronic environment of the methoxy group.[4] |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum provides the carbon backbone and the single most powerful data point for confirming the thione structure.
| Chemical Shift (δ, ppm) | Assignment | Significance and Interpretation |
| ~171 | C=S (C3) | The key diagnostic peak. A carbon signal this far downfield is characteristic of a thione C=S bond. A thiol C-SH carbon would be significantly more shielded (~150 ppm).[4] |
| ~155 - 110 | Aromatic & Triazole Carbons | A series of signals corresponding to the six carbons of the methoxyphenyl ring and the C5 carbon of the triazole ring. |
| ~56 | -OCH₃ | The signal for the methoxy carbon, confirming its presence.[4] |
UV-Visible and Mass Spectrometry: Final Confirmation
While FT-IR and NMR provide the core structural information, UV-Vis spectroscopy and Mass Spectrometry offer complementary data that finalize the analysis.
UV-Visible Spectroscopy
This technique probes the electronic transitions within the molecule. For this compound, dissolved in a solvent like ethanol, we expect to see characteristic absorptions.
-
Protocol: A dilute solution (~10⁻⁵ M) in ethanol is prepared, and its absorbance is measured from 200-400 nm.
-
Interpretation:
Mass Spectrometry (MS)
MS provides the definitive molecular weight, serving as the ultimate confirmation of the elemental formula.
-
Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for its soft ionization, which keeps the molecule intact.
-
Interpretation:
-
Molecular Formula: C₉H₉N₃OS
-
Exact Mass: 207.0466
-
Expected HRMS Signal ([M+H]⁺): m/z 208.0544
-
Trustworthiness: Observing a peak at m/z 208.0544 with an accuracy of <5 ppm provides incontrovertible proof of the compound's elemental composition, ruling out any unexpected structures.[8]
-
| Parameter | Expected Value | Technique | Purpose |
| Molecular Formula | C₉H₉N₃OS | HRMS | Elemental Composition Confirmation |
| Molecular Weight | 207.25 g/mol | HRMS | Identity Confirmation |
| [M+H]⁺ Ion | m/z 208.0544 | HRMS (ESI+) | High-Accuracy Mass Verification |
Integrated Analysis: A Cohesive Conclusion
No single technique tells the whole story. The power of spectroscopic analysis lies in the integration of all data points into a single, self-consistent structural assignment.
Caption: Integration of data from multiple spectroscopic techniques.
The analysis begins with FT-IR, which confirms the presence of the key N-H and C=S bonds and the absence of the S-H bond, strongly suggesting the thione tautomer. ¹H NMR corroborates this by identifying the highly deshielded N-H proton, while ¹³C NMR provides the "smoking gun" evidence with the C=S carbon signal at ~171 ppm. Finally, HRMS validates the entire structure by confirming the exact elemental composition to within parts-per-million accuracy. Together, these techniques form a self-validating system that leaves no ambiguity as to the identity and primary tautomeric form of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol.
References
-
ResearchGate. (2025). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. Available at: [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]
-
MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Available at: [Link]
-
MDPI. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]
-
MDPI. (2019). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available at: [Link]
-
ResearchGate. (2019). (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. Available at: [Link]
-
ResearchGate. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Available at: [Link]
-
ResearchGate. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Available at: [Link]
-
Indus Journal of Bioscience Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]
-
PubMed. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. ijbr.com.pk [ijbr.com.pk]
An In-depth Technical Guide to Thiol-Thione Tautomerism in 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The biological activity of these compounds is profoundly influenced by their structural nuances, among which tautomerism is a critical, yet often complex, phenomenon. This guide provides a detailed examination of the thiol-thione tautomerism in 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, a representative member of this important class of heterocyclic compounds. We will explore the fundamental principles governing this equilibrium, detail the advanced analytical techniques for its characterization, and discuss the significant implications for drug design and development. By integrating experimental data with computational insights, this document serves as a comprehensive resource for scientists aiming to harness the therapeutic potential of triazole-thiol derivatives.
Introduction: The Significance of Tautomerism in Triazole Scaffolds
The 1,2,4-triazole ring is a privileged structure in drug discovery, present in a wide array of drugs with activities ranging from antifungal (e.g., fluconazole) to anticancer and anti-inflammatory agents.[1][4][5] The introduction of a sulfur atom at the 3-position gives rise to 1,2,4-triazole-3-thiol/thione derivatives, which exhibit a dynamic equilibrium known as thiol-thione tautomerism. This process involves the migration of a proton between the sulfur and a nitrogen atom of the triazole ring.
The two resulting tautomers, the thiol (possessing an S-H group) and the thione (with a C=S group and an N-H bond), possess distinct physicochemical properties.[6] These differences in lipophilicity, hydrogen bonding capability, and overall shape can dramatically alter how the molecule interacts with biological targets like enzymes and receptors.[6] Therefore, understanding and controlling this tautomeric equilibrium is paramount for the rational design of potent and selective drug candidates. The subject of this guide, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, serves as an excellent case study due to the electronic influence of the methoxyphenyl substituent on the triazole core.
The Thiol-Thione Equilibrium: A Molecular Balancing Act
The equilibrium between the thiol and thione forms is dictated by a combination of factors including the compound's intrinsic structure, the solvent, temperature, and pH.
-
Thiol Form (A): Characterized by an aromatic triazole ring and an exocyclic thiol (-SH) group.
-
Thione Form (B): Features a C=S double bond (thiocarbonyl) and a protonated nitrogen atom within the triazole ring.
Generally, for 1,2,4-triazole-3-thiones, the thione form is predominant in both the solid state and in neutral solutions.[6] Computational studies, often employing Density Functional Theory (DFT), corroborate these experimental findings, consistently showing the thione tautomer to be the more thermodynamically stable species in the gas phase.[7][8] The relative stability is influenced by factors like bond energies and resonance stabilization within the heterocyclic ring.
Caption: The dynamic equilibrium between the thiol (A) and thione (B) forms.
Synthesis and Structural Elucidation
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a multi-step process.[9] A common and effective route involves the reaction of a substituted acid hydrazide with an isothiocyanate, followed by base-catalyzed intramolecular cyclization.[1][5]
Synthetic Workflow:
-
Formation of Thiosemicarbazide: Reaction of 2-methoxybenzoyl hydrazide with an appropriate isothiocyanate.
-
Cyclization: The resulting N,N'-disubstituted thiosemicarbazide undergoes dehydrative cyclization in the presence of a base (e.g., NaOH or K2CO3) to yield the desired 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol.
This method is versatile and allows for the introduction of various substituents on the triazole ring, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.
Experimental Characterization: A Multi-faceted Approach
Spectroscopic Methods
Spectroscopy is the workhorse for studying tautomerism in solution.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the most telling signal is that of the exchangeable proton. The thione form will exhibit a characteristic N-H proton signal, typically in the range of 13-14 ppm in DMSO-d6.[6] Conversely, the thiol form would show a sharp S-H signal at a much higher field, around 1-4 ppm, although this can sometimes be broad and difficult to observe.[6] The downfield shift of the N-H proton is a direct consequence of its attachment to the electronegative nitrogen within the heterocyclic system and its involvement in hydrogen bonding.
-
¹³C NMR Spectroscopy: The carbon of the C=S group in the thione tautomer is highly deshielded and resonates at a characteristic downfield chemical shift, typically between 160-180 ppm.[6][10] For 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a similar compound, the C=S carbon was observed at 171.7 ppm.[9] This provides strong evidence for the predominance of the thione form.
-
FT-IR Spectroscopy: Infrared spectroscopy offers a clear distinction between the two forms in the solid state.
-
Thione Form: Characterized by a strong N-H stretching vibration (3100–3460 cm⁻¹) and a C=S stretching band (1250–1340 cm⁻¹).[6]
-
Thiol Form: Identified by a weak but sharp S-H stretch (2550–2650 cm⁻¹) and the absence of the strong N-H and C=S bands.[6] The presence of the N-H and C=S bands and the absence of a distinct S-H band in the experimental spectrum is a strong indicator of the thione form's dominance.
-
-
UV-Vis Spectroscopy: Tautomers often have different chromophoric systems, leading to distinct UV-Vis absorption spectra. This technique is particularly useful for studying the equilibrium in different solvents, as the position and intensity of absorption maxima can shift with solvent polarity, indicating a change in the tautomeric ratio.[11]
| Technique | Thione Form Signature | Thiol Form Signature | Reference |
| ¹H NMR | N-H signal at ~13-14 ppm | S-H signal at ~1-4 ppm | [6] |
| ¹³C NMR | C=S signal at ~160-180 ppm | C-S signal (less distinct) | [6][10] |
| FT-IR | N-H stretch (~3200 cm⁻¹), C=S stretch (~1300 cm⁻¹) | S-H stretch (~2600 cm⁻¹) | [6] |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[6] By precisely locating the positions of all atoms, including the hydrogen atom , it can definitively determine whether it is bonded to a nitrogen (thione) or sulfur (thiol) atom. Numerous crystallographic studies of similar 1,2,4-triazole-3-thiones have confirmed the prevalence of the thione tautomer in the crystal lattice.[12][13]
Computational Modeling
Quantum chemical calculations, particularly DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are invaluable for complementing experimental data.[7][8] These methods allow for:
-
Geometry Optimization: Calculating the most stable 3D structure for both tautomers.
-
Energy Calculations: Determining the relative thermodynamic stabilities. Gas-phase calculations consistently show the thione form to be more stable.[7][8]
-
Vibrational Frequency Prediction: Simulating the IR spectrum to aid in the assignment of experimental bands.
Caption: Workflow for synthesis and characterization of tautomerism.
Implications for Drug Design and Development
The predominance of one tautomer over the other has profound consequences for a molecule's drug-like properties.
-
Receptor Binding: The thione form, with its N-H group, acts as a hydrogen bond donor, while the C=S group is a hydrogen bond acceptor. The thiol form, conversely, has a hydrogen bond-donating S-H group and a nitrogen atom in the ring that can act as an acceptor. This difference in hydrogen bonding patterns can lead to vastly different binding affinities and selectivities for a given biological target.[6]
-
Physicochemical Properties: The thione tautomer is generally more polar than the thiol form. This affects crucial ADME (Absorption, Distribution, Metabolism, Excretion) properties such as solubility, membrane permeability, and plasma protein binding.
-
Metabolic Stability: The thiol group is susceptible to oxidation and other metabolic transformations. The relative concentration of the thiol tautomer, even if minor, could represent a metabolic liability.
-
Prodrug Strategies: The differential reactivity of the thiol and thione forms can be exploited in prodrug design. For example, the thiol group can be masked with a promoiety that is cleaved in vivo to release the active drug, potentially improving bioavailability.
Conclusion
The thiol-thione tautomerism of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is a critical aspect of its chemical identity, with the thione form being the demonstrably predominant species under typical conditions. A comprehensive analytical approach, combining high-resolution spectroscopy, X-ray crystallography, and computational chemistry, is essential for a complete understanding of this equilibrium. For drug development professionals, recognizing and characterizing the tautomeric behavior of such heterocyclic scaffolds is not merely an academic exercise; it is a fundamental requirement for designing safer, more effective therapeutic agents. The insights gained from these studies enable the fine-tuning of molecular properties to optimize pharmacokinetic profiles and maximize biological activity.
References
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available from: [Link]
-
Oxford Academic. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Available from: [Link]
-
NIH National Library of Medicine. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available from: [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Available from: [Link]
-
PubMed. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Available from: [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]
-
ResearchGate. (n.d.). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Available from: [Link]
-
PubChem. (n.d.). Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S. Available from: [Link]
-
MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Available from: [Link]
-
ResearchGate. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Available from: [Link]
-
Journal of Chemical Research. (n.d.). Computational study of heterocyclic thione ligands. Part I. Five-membered heteroatomic thiones possessing an a. Available from: [Link]
-
PubMed. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Available from: [Link]
-
JOCPR. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available from: [Link]
-
NIH National Library of Medicine. (n.d.). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Available from: [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 12. researchgate.net [researchgate.net]
- 13. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Structure-Activity Relationships (SAR) of 4-aryl-4H-triazole-3-thiol Derivatives: A Guide for Rational Drug Design
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs. This guide focuses on a specific, highly versatile subclass: 4-aryl-4H-triazole-3-thiol derivatives. These compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory effects.[1][2][3] Understanding the intricate relationship between their chemical structure and biological function—the Structure-Activity Relationship (SAR)—is paramount for designing next-generation therapeutics with enhanced potency and selectivity. This document provides a comprehensive analysis of the core SAR principles governing this scaffold, synthesizes key findings from foundational studies, and presents actionable protocols to empower researchers in their drug discovery endeavors.
The 4-aryl-4H-triazole-3-thiol Scaffold: A Privileged Core
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. Its unique electronic properties, including its ability to participate in hydrogen bonding and its dipole character, allow it to interact with biological receptors with high affinity.[4] The 4-aryl-4H-triazole-3-thiol scaffold provides three primary points for chemical diversification, making it an ideal template for combinatorial chemistry and lead optimization:
-
The N4-Aryl Ring: Allows for fine-tuning of lipophilicity, electronic properties, and steric bulk.
-
The C5-Substituent: Offers another vector for modifying the molecule's shape and interactions.
-
The C3-Thiol Group: A versatile handle for introducing various side chains (S-alkylation) or for direct interaction with biological targets.
This inherent modularity is the primary reason for the scaffold's success across diverse therapeutic areas.
General Synthetic Strategies & Workflow
The synthesis of 4-aryl-4H-triazole-3-thiol derivatives is typically robust and high-yielding. A common and efficient pathway begins with an appropriate acid hydrazide. This approach allows for the systematic introduction of diversity at the C5 position. The subsequent steps involve cyclization to form the triazole ring, which can then be further modified.
The causality behind this synthetic choice lies in its efficiency and modularity. Starting from readily available benzoic acid hydrazides (or other acid hydrazides) allows for the late-stage introduction of the crucial aryl group at the N4 position and subsequent modifications, facilitating the rapid generation of a library of analogues for SAR studies.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold.
Impact of Substituents on the N4-Aryl Ring
This is often the most critical area for SAR. Modifications here directly influence the overall electronic nature and lipophilicity of the molecule.
-
Antimicrobial Activity:
-
Electron-Withdrawing Groups (EWGs): Halogens (Cl, F, Br) and nitro groups (NO₂) on the aryl ring are frequently associated with enhanced antimicrobial activity.[5][6] For instance, a derivative with a 4-trichloromethyl group on the phenyl ring exhibited potent antibacterial activity, equivalent to the standard drug ceftriaxone.[5] The introduction of a 4-chloro or 4-fluoro group onto a benzylideneamino moiety at the N4 position resulted in compounds with strong antibacterial activity against Staphylococcus aureus and antifungal activity against Microsporum gypseum, in some cases superior to standard drugs streptomycin and ketoconazole, respectively.[6] This enhancement is often attributed to increased lipophilicity, facilitating passage through microbial cell membranes, and favorable electronic interactions with the target enzyme or receptor.
-
Electron-Donating Groups (EDGs): Groups like methoxy (OCH₃) or methyl (CH₃) can have variable effects. While sometimes leading to decreased activity, in other contexts, they can improve selectivity or reduce toxicity.
-
-
Anticancer Activity:
-
The substitution pattern is crucial for cytotoxicity. In a study of derivatives bearing a hydrazone moiety, compounds with a 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene substituent demonstrated the most potent activity against melanoma, triple-negative breast cancer, and pancreatic cancer cell lines.[4] This suggests that hydrogen bonding capability (from the -OH group) combined with the electronic effect of the nitro group can be a powerful combination for anticancer efficacy.
-
Role of the C5-Substituent
The group at the C5 position primarily influences steric interactions and can anchor the molecule in a binding pocket.
-
Aryl and Heteroaryl Groups: A phenyl group at C5 is a common starting point and generally confers good activity.[7] Replacing it with other aromatic systems, such as pyridine or thiophene, can modulate the activity profile.[1] For example, a 5-pyridin-4-yl moiety has been incorporated with the aim of enhancing biological activity due to the known pharmacological properties of the pyridine scaffold.[1]
Modifications of the C3-Thiol Group
The thiol group is a key pharmacophore. It can exist as the thiol (-SH) or its tautomeric thione (C=S) form. This group is an excellent nucleophile, allowing for a wide range of modifications.
-
S-Alkylation: Alkylating the thiol group to form a thioether (S-R) can significantly impact activity. In a series designed as COX-2 inhibitors, converting the C3-thiol to a 3-ethylthio group led to a compound with high in vitro selectivity and good in vivo anti-inflammatory activity.[8]
-
Thioacetic Acid Derivatives: Linking an acetic acid moiety to the sulfur atom has been explored to modulate solubility and target interactions.[9]
-
Formation of Fused Ring Systems: The thiol group can be used as a reactive handle to construct fused heterocyclic systems, such as triazolo-thiadiazines, further expanding the chemical space.
Mechanistic Insights: Enzyme Inhibition
A primary mechanism through which 4-aryl-4H-triazole-3-thiol derivatives exert their effects is enzyme inhibition. Their structural features make them ideal candidates for fitting into active sites and disrupting catalytic activity.
-
Cholinesterase Inhibition: Several 1,2,4-triazole-3-thiol derivatives have shown excellent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[10][11][12] SAR studies revealed that methyl-phenyl substituted derivatives were among the most potent inhibitors.[11][12]
-
Cyclooxygenase (COX) Inhibition: As mentioned, specific 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles have been identified as selective COX-2 inhibitors, a key target for anti-inflammatory drugs.[8] The selectivity is driven by the specific fit of the triazole scaffold into the larger active site of the COX-2 isoform compared to COX-1.
Data Summary: Antimicrobial & Anticancer Activities
To facilitate direct comparison, the following tables summarize quantitative data from key studies.
Table 1: Antibacterial Activity of 4-Amino-5-pyridin-4-yl-4H-[1][6][9]triazole-3-thiol Derivatives[1]
| Compound ID | N4-Substituent (on benzylideneamino) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| 4a | H | 30 | 28 | 45 |
| 4b | 4-OCH₃ | 25 | 22 | 39 |
| 4c | 4-Cl | 16 | 20 | 35 |
| 4d | 2-Cl | 28 | 31 | 41 |
| 4e | 4-NO₂ | 45 | 49 | 25 |
| 4f | 3-NO₂ | 51 | 55 | 48 |
Interpretation: The presence of a chloro group at the para-position (Compound 4c) significantly enhances activity against Gram-positive bacteria. A nitro group at the para-position (Compound 4e) improves activity against Gram-negative E. coli.[1]
Table 2: Anticancer Activity of 1,2,4-triazole-3-thiol Hydrazone Derivatives[4]
| Compound ID | Hydrazone Moiety (-N=CH-R) | IGR39 (Melanoma) EC₅₀ (µM) | MDA-MB-231 (Breast) EC₅₀ (µM) | Panc-1 (Pancreatic) EC₅₀ (µM) |
| 4 | 2-Oxoindoline | 17.03 ± 1.25 | 11.23 ± 0.65 | 12.39 ± 0.94 |
| 7 | 5-Fluoro-2-oxoindoline | 2.24 ± 0.15 | 16.59 ± 1.11 | 21.01 ± 1.54 |
| 14 | 4-Chlorobenzene | 28.51 ± 1.98 | 5.86 ± 0.33 | 11.42 ± 0.87 |
| 18 | 2-Hydroxy-5-nitrobenzene | 3.10 ± 0.21 | 2.11 ± 0.13 | 3.46 ± 0.22 |
| Erlotinib | Reference Drug | >50 | 10.37 ± 0.76 | 2.19 ± 0.14 |
Interpretation: Compound 18, featuring both hydroxyl and nitro functionalities, demonstrates broad and potent cytotoxic activity across all three cancer cell lines, outperforming the reference drug in two of them. Compound 7 shows high and specific potency against the melanoma cell line.[4]
Experimental Protocols
Trustworthy and reproducible data is the foundation of SAR. The following are representative, field-proven protocols.
Protocol 6.1: Synthesis of a 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (Schiff Base)[6]
This protocol is a self-validating system; successful synthesis is confirmed by standard analytical techniques, ensuring the integrity of the material used in subsequent biological assays.
Materials:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol in a minimal amount of hot absolute ethanol in a round-bottom flask.
-
To this solution, add 4-chlorobenzaldehyde, also dissolved in a small amount of ethanol.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath or a small amount of cold water can be added.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Validation: Confirm the structure and purity of the synthesized compound using FT-IR, ¹H-NMR, Mass Spectrometry, and Elemental Analysis. The disappearance of the amino (-NH₂) protons and the appearance of an imine (-N=CH-) proton signal in the ¹H-NMR spectrum are key indicators of success.
Protocol 6.2: In Vitro Cytotoxicity Evaluation (MTT Assay)[4]
This assay provides a quantitative measure of a compound's effect on cell viability, a cornerstone for anticancer SAR studies.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well microtiter plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the EC₅₀ (or IC₅₀) value using non-linear regression analysis.
Conclusion and Future Perspectives
The 4-aryl-4H-triazole-3-thiol scaffold is a testament to the power of rational, structure-based drug design. The SAR principles outlined in this guide demonstrate a clear logic: specific substitutions on the aryl ring, C5 position, and C3-thiol group systematically modulate biological activity. Halogenation of the N4-aryl ring is a consistent strategy for enhancing antimicrobial potency, while the introduction of hydrogen-bonding and electronically diverse groups is key for anticancer efficacy. The versatility of the C3-thiol group remains a promising avenue for developing highly selective enzyme inhibitors.
Future research should focus on leveraging computational tools, such as molecular docking and ADME prediction, in synergy with synthetic chemistry to design derivatives with improved pharmacokinetic profiles and multi-target activities.[2][10] The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs in infectious diseases, oncology, and neurodegenerative disorders.
References
-
Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Parul Institute of Pharmacy. Available from: [Link]
-
Al-Soud, Y. A., et al. (2006). Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 14(8), 2507-17. Available from: [Link]
-
Plebańska, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1413. Available from: [Link]
-
Mishra, R., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Young Pharmacists, 7(4), 325-332. Available from: [Link]
-
Fedorova, O., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(3), 631-638. Available from: [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][8]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Available from: [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
-
Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][8]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 21(1), 100-108. Available from: [Link]
-
Parlak, A. E. (2022). Anticancer Properties of 1,2,4-Triazoles. Chemistry of 1,2,4-Triazoles in Current Science. Available from: [Link]
-
Stana, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1026. Available from: [Link]
-
Wani, R., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Polycyclic Aromatic Compounds. Available from: [Link]
-
Koparir, M., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure & Dynamics, 41(16), 8089-8106. Available from: [Link]
-
Özdemir, A., et al. (2007). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Bioorganic & Medicinal Chemistry Letters, 17(9), 2429-2432. Available from: [Link]
-
Aziz-ur-Rehman, et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(45), 41530-41544. Available from: [Link]
-
Aziz-ur-Rehman, et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(45), 41530-41544. Available from: [Link]
-
Al-Soud, K. A., et al. (2020). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]
-
Bayoumi, A. H., et al. (2021). Unravelling the anticancer potency of 1,2,4-triazole-N-arylamide hybrids through inhibition of STAT3: synthesis and in silico mechanistic studies. ResearchGate. Available from: [Link]
-
Hotsulia, O., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Social Pharmacy in Health Care, 10(2), 65-76. Available from: [Link]
-
Abu-Hashem, A. A., et al. (2022). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. Available from: [Link]
-
Li, J., et al. (2018). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2920-2924. Available from: [Link]
-
Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]
-
Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 6(3), 248-255. Available from: [Link]
-
Wolber, G., et al. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. Journal of Medicinal Chemistry, 64(11), 7431-7455. Available from: [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel 1,2,4-Triazole Derivatives Featuring the 2-Methoxyphenyl Moiety: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and ability to engage in crucial hydrogen bonding interactions, making it a privileged structure in numerous marketed drugs.[1][2] When combined with a 2-methoxyphenyl group—a known pharmacophore that can influence receptor binding and pharmacokinetic properties—the resulting derivatives present a promising frontier for discovering new therapeutic agents. This guide provides an in-depth exploration of these novel compounds, detailing their synthesis, structural characterization, and diverse biological activities. We offer field-proven experimental protocols, analyze structure-activity relationships, and consolidate key data to equip researchers with the foundational knowledge required for advancing drug discovery in this chemical space.
Introduction: The Synergistic Value of 1,2,4-Triazole and 2-Methoxyphenyl Moieties
The convergence of the 1,2,4-triazole ring and the 2-methoxyphenyl group creates a molecular architecture with significant therapeutic potential. The 1,2,4-triazole core is a five-membered heterocycle with three nitrogen atoms that is present in a wide array of clinically successful drugs, including antifungals (e.g., Fluconazole), antivirals, and anticancer agents.[1][2][3][4] Its prevalence is due to its high degree of stability and its role as a versatile pharmacophore that can act as both a hydrogen bond donor and acceptor.[1]
The 2-methoxyphenyl substituent is not merely a passive structural component. The methoxy group's position and electronic properties can profoundly impact a molecule's conformational flexibility, lipophilicity, and interaction with biological targets. This strategic placement can enhance binding affinity and modulate metabolic pathways. The combination of these two fragments has led to the development of derivatives with a broad spectrum of pharmacological effects, including potent antimicrobial, antifungal, and anticancer activities.[5][6] This guide synthesizes the current knowledge on these derivatives to illuminate their therapeutic promise.
Synthetic Strategies and Methodologies
The synthesis of 1,2,4-triazole derivatives is versatile, with several established routes. A prevalent and reliable method involves the cyclization of thiosemicarbazide precursors. This approach offers the advantage of readily available starting materials and typically proceeds with high yields. The general pathway involves the initial formation of a hydrazide, followed by reaction with an isothiocyanate or carbon disulfide and subsequent cyclization.[7][8]
General Synthetic Workflow Diagram
Caption: General synthesis of 1,2,4-triazole-thiones.
Experimental Protocol: Synthesis of 5-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol describes a reliable method for synthesizing a representative compound, demonstrating the practical application of the principles discussed.
-
Step 1: Synthesis of 2-Methoxybenzohydrazide.
-
To a solution of methyl 2-methoxybenzoate (0.1 mol) in ethanol (150 mL), add hydrazine hydrate (0.2 mol).
-
The causality for this step is to convert the ester into a more reactive hydrazide, which is essential for the subsequent condensation reaction.
-
Reflux the mixture for 12 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-methoxybenzohydrazide.
-
-
Step 2: Synthesis of the Thiosemicarbazide Intermediate.
-
Dissolve 2-methoxybenzohydrazide (0.05 mol) in ethanol (100 mL).
-
Add phenyl isothiocyanate (0.05 mol) dropwise to the solution while stirring.
-
Reflux the mixture for 6-8 hours. The isothiocyanate provides the sulfur and nitrogen atoms required for the triazole-thione ring.
-
Cool the reaction mixture in an ice bath. The solid product is collected by filtration, washed with diethyl ether, and dried.
-
-
Step 3: Base-Catalyzed Cyclization.
-
Suspend the thiosemicarbazide intermediate (0.03 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).
-
The basic medium facilitates the intramolecular cyclization via dehydration, which is the key ring-forming step.
-
Reflux the mixture for 6 hours until the evolution of hydrogen sulfide gas ceases (as tested with lead acetate paper).
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with water to remove salts, and then dried.
-
Recrystallize the crude product from an appropriate solvent like ethanol to obtain pure 5-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
-
Physicochemical Characterization
Structural confirmation is a non-negotiable step in synthesis. A combination of spectroscopic methods provides a self-validating system to ensure the target molecule has been successfully created.
Protocol: Structural Elucidation of a Synthesized Derivative
-
Infrared (IR) Spectroscopy:
-
Record the IR spectrum using a KBr disc.
-
Confirm the presence of key functional groups: N-H stretching (around 3100-3300 cm⁻¹), C=S stretching (thione, around 1250-1350 cm⁻¹), and C=N stretching (around 1600 cm⁻¹). The absence of the C=O peak from the hydrazide precursor is a critical indicator of successful cyclization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, look for the characteristic singlet of the N-H proton (often downfield, >13 ppm), aromatic protons in their expected regions, and the singlet for the methoxy (-OCH₃) protons (around 3.8-4.0 ppm).
-
In the ¹³C NMR spectrum, identify the carbon signal for the C=S group (typically >165 ppm) and other aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum to determine the molecular weight.
-
Confirm that the molecular ion peak [M]+ or [M+H]+ corresponds to the calculated molecular weight of the target compound.
-
Table 1: Representative Spectroscopic Data
| Analysis Type | Expected Observation | Rationale for Confirmation |
| FT-IR (KBr, cm⁻¹) | 3150 (N-H), 1610 (C=N), 1320 (C=S), 1245 (C-O-C) | Confirms the presence of the triazole-thione ring and the methoxy ether group. |
| ¹H NMR (DMSO-d₆, δ ppm) | 13.8 (s, 1H, NH), 7.0-7.8 (m, 9H, Ar-H), 3.9 (s, 3H, OCH₃) | Shows the triazole N-H proton, aromatic protons, and the key methoxy group protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | 168.5 (C=S), 155.0 (Ar C-O), 148.0 (Triazole C-5), 112-135 (Ar-C), 56.0 (OCH₃) | Identifies the thione carbon, aromatic carbons, and the methoxy carbon. |
| Mass Spec (ESI-MS) | m/z = [M+H]⁺ calculated for C₁₅H₁₃N₃OS | Molecular weight confirmation is the final validation of the compound's identity. |
Biological Activities and Structure-Activity Relationships
Derivatives incorporating the 1,2,4-triazole and 2-methoxyphenyl moieties have demonstrated a remarkable range of biological activities.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole nucleus is famously present in leading antifungal drugs. This activity is often retained and modulated in its derivatives. Several studies report that compounds with a methoxyphenyl fragment exhibit powerful activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans.[5] The presence of the triazole-thione tautomer is often crucial for this activity, as the sulfur atom can chelate with metal ions in essential microbial enzymes.
One study found that a 1,2,4-triazole derivative with a methoxyphenyl substituent showed high activity against Staphylococcus aureus and Escherichia coli.[9] Another series of novel 1,2,4-triazole derivatives containing carboxamide fragments were designed, with some compounds showing outstanding anti-oomycete activity against Phytophthora capsici, far superior to the commercial fungicide mefentrifluconazole.[10]
Anticancer Activity
The anticancer potential of these compounds is a significant area of research.[1] The mechanism often involves the inhibition of key enzymes or cellular processes vital for cancer cell proliferation. For instance, some 1,2,4-triazole derivatives have been shown to act as potent inhibitors of tubulin polymerization, a process critical for cell division, leading to cell cycle arrest and apoptosis.[11] The cytotoxic effects of various prepared compounds have been investigated against cell lines such as MCF-7 (human breast carcinoma) and HepG2 (human liver cancer), revealing moderate activity at higher concentrations while showing no effect on normal cells, confirming a degree of safety.[12][13]
Antioxidant Activity
Some novel 1,2,4-triazole-quinazolinone derivatives have been synthesized and tested for their antioxidant properties using methods like DPPH radical scavenging.[14] The ability of these molecules to donate a hydrogen atom or an electron makes them effective at neutralizing free radicals, suggesting potential applications in mitigating oxidative stress-related diseases.
Table 2: Summary of Reported Biological Activities
| Compound Class | Biological Activity | Target Organism/Cell Line | Key Findings | Reference |
| 1,2,4-Triazole-thione with methoxyphenyl group | Antibacterial | Staphylococcus aureus | Showed the most powerful activity among a series of tested compounds. | [5] |
| 1,2,4-Triazolo aniline derivative | Antibacterial | S. aureus, E. coli | Exhibited the highest activity against these strains in its class. | [9] |
| 1,2,4-Triazole-quinazolinone | Antioxidant | DPPH radical scavenging | Demonstrated significant free radical scavenging activity. | [14] |
| Bis(4-methoxyphenyl)-1,2,4-triazole derivatives | Anticancer | MCF-7, HepG2 | Revealed moderate cytotoxic activity at 400 µl/ml. | [12][13] |
| 1,2,4-Triazole carboxamides | Antifungal | Physalospora piricola | Showed better inhibitory activity than the commercial fungicide mefentrifluconazole. | [10] |
Structure-Activity Relationship (SAR) Insights
The analysis of various derivatives reveals critical insights into how molecular structure dictates biological function.
Caption: Key structure-activity relationship considerations.
-
Role of the Methoxy Group: The presence and position of the methoxy group are critical. An ortho-methoxy group, as focused on here, can induce a specific conformation that may be favorable for binding to a receptor pocket. Studies comparing isomers often show that positional changes significantly alter biological activity.[15]
-
Substituents on Other Rings: Adding electron-withdrawing groups (like halogens or nitro groups) to other phenyl rings attached to the triazole core often enhances antimicrobial and anticancer activity.[16][17] This is likely due to modifications in the molecule's overall electronic properties and ability to interact with biological targets.
-
The Thione/Thiol Group: For many antimicrobial applications, the presence of a thione (C=S) group, which can tautomerize to a thiol (-SH), is indispensable.[7] This group is a potent metal chelator, enabling it to inhibit metalloenzymes that are vital for microbial survival.
Conclusion and Future Perspectives
Novel 1,2,4-triazole derivatives containing a 2-methoxyphenyl group represent a highly promising class of compounds with a diverse pharmacological profile. Their straightforward and versatile synthesis allows for the creation of extensive libraries for screening. The accumulated evidence strongly supports their potential as scaffolds for developing new antimicrobial, antifungal, and anticancer agents.
Future research should focus on several key areas:
-
Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects. Techniques like molecular docking can help predict binding modes.[10][18]
-
Combating Drug Resistance: Evaluating these novel derivatives against drug-resistant strains of bacteria and fungi, which represents a critical global health challenge.[16]
-
In Vivo Evaluation: Progressing the most promising candidates from in vitro assays to in vivo animal models to assess their efficacy and safety in a whole-organism context.
By leveraging the foundational knowledge presented in this guide, researchers are well-positioned to innovate and develop the next generation of therapeutics from this versatile and potent chemical family.
References
-
Dovbnia, D. V., & Kaplaushenko, A. H. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Current issues in pharmacy and medicine: science and practice, (2), 125-128. [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(2022), 59-66. [Link]
-
Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]
-
(2018). Synthesis and Antimicrobial Activity of Some[9][12]-Triazole Derivatives. ChemistrySelect. [Link]
-
Saad, M. H. M., & Saeed, N. T. (2022). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. Iraqi Journal of Science. [Link]
-
Abdel-Gawad, H., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies. [Link]
-
Saad, M. H. M., & Saeed, N. T. (2022). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4-methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. ResearchGate. [Link]
-
Hag-Yahya, E., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-9. [Link]
-
Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals (Basel). [Link]
-
Jacob, J. H., et al. (2018). Antibacterial activity of some selected 1,2,4-triazole derivatives against standard, environmental, and medical bacterial strains. Journal of Basic and Applied Research International. [Link]
-
Tozkoparan, B., et al. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. [Link]
-
Karakuş, S., & Ceylan, Ş. (2022). Anticancer Properties of 1,2,4-Triazoles. Icon-S. [Link]
-
Kaur, R., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anticancer Agents in Medicinal Chemistry. [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules. [Link]
-
Wujec, M., et al. (2022). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals (Basel). [Link]
-
Kumar, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]
-
Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link]
-
Kumar, G. P., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Young Pharmacists. [Link]
-
Kumar, G. S., et al. (2012). Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Dovbnia, D., & Kaplaushenko, A. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Relevant issues of pharmaceutical and medical science and practice. [Link]
-
Patel, N. B., et al. (2019). Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. JETIR. [Link]
-
Sumalatha, Y., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Al-Ostath, R. A. A., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
Sources
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. isres.org [isres.org]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. chemmethod.com [chemmethod.com]
- 14. researchgate.net [researchgate.net]
- 15. m-hikari.com [m-hikari.com]
- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol: An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs.[1][2] Its unique chemical properties, including hydrogen bonding capacity, dipole character, and metabolic stability, allow for high-affinity interactions with diverse biological targets.[3] Derivatives of the 1,2,4-triazole-3-thiol substructure, in particular, have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibitory effects.[4][5][6] This guide focuses on a specific, promising derivative: 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. The strategic placement of a 2-methoxyphenyl group on the triazole core presents unique steric and electronic features that can be exploited for enhanced selectivity and potency.
This document provides a comprehensive analysis of the high-potential therapeutic targets for this compound. We will delve into the mechanistic rationale for target selection, present detailed, field-proven experimental workflows for validation, and offer insights into the causality behind key methodological choices. The primary therapeutic arenas explored are oncology and inflammatory disorders, where triazole derivatives have shown significant promise.
Section 1: The 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol Scaffold: A Profile
The subject of this guide, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, belongs to the 1,2,4-triazole class. A critical feature of this scaffold is the existence of thione-thiol tautomerism, which can significantly influence its interaction with biological targets by altering its hydrogen bonding and metal-coordinating capabilities.[7] The presence of the sulfur atom, triazole nitrogens, and the distinct 2-methoxyphenyl substituent creates a molecule with polypharmacology potential. The methoxy group at the ortho position can influence the conformation of the phenyl ring, potentially locking it into a preferred orientation for binding and providing an additional hydrogen bond acceptor.
The 1,2,4-triazole ring is a key pharmacophore in several successful drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer aromatase inhibitor letrozole, underscoring the scaffold's clinical relevance.[5][8]
Section 2: High-Potential Therapeutic Targets and Mechanistic Rationale
Based on extensive data from related triazole-thiol compounds, we have identified two primary therapeutic areas where 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is likely to show significant activity: Oncology and Inflammation.
Oncology Targets
The anticancer properties of 1,2,4-triazoles are widely reported, with activities demonstrated against numerous cancer cell lines, including breast, lung, and colon cancer.[9][10]
Expert Rationale: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[11] Several studies have specifically pointed to 1,2,4-triazole-thiol derivatives as potential dual PI3K/mTOR inhibitors.[12] The triazole scaffold can form key hydrogen bonds within the ATP-binding pocket of these kinases, mimicking the adenine region of ATP.
Proposed Mechanism of Action: The compound is hypothesized to act as an ATP-competitive inhibitor. The nitrogen atoms of the triazole ring can serve as hydrogen bond acceptors and donors, interacting with hinge region residues of the kinase domain. The thiol group may form additional interactions, while the 2-methoxyphenyl moiety can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.
Caption: Standard workflow for molecular docking studies.
Detailed Protocol: Molecular Docking
-
Ligand Preparation:
-
Draw the 2D structure of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the molecule.
-
Save the structure in a compatible format (e.g., .pdbqt) for docking software.
-
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). Examples: PI3Kγ (PDB ID: 1E8X), Aromatase (PDB ID: 3EQM), COX-2 (PDB ID: 5IKR).
-
Prepare the protein using software like AutoDock Tools: remove water molecules and co-crystallized ligands, repair missing atoms, and add polar hydrogens. This "cleans" the structure to focus only on the protein-ligand interaction.
-
Define the target binding site by creating a grid box centered on the active site, typically identified from the position of the co-crystallized native ligand.
-
-
Docking Execution:
-
Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the receptor's grid box. The software will explore various conformations and orientations of the ligand within the active site.
-
-
Results Analysis:
-
Analyze the output to identify the pose with the best binding affinity (lowest binding energy, reported in kcal/mol). A more negative value suggests a stronger interaction. [13] * Visualize the top-ranked pose using software like PyMOL or Chimera. Identify key interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the ligand and amino acid residues in the active site. This provides a structural basis for the compound's potential inhibitory activity.
-
Workflow 2: In Vitro Enzymatic Inhibition Assays
Objective: To quantitatively measure the inhibitory effect of the compound on the purified target enzyme and determine its potency (IC₅₀).
Detailed Protocol: PI3K Kinase Activity Assay (e.g., ADP-Glo™ Assay)
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of PI3K results in a lower amount of ADP, leading to a decrease in the luminescent signal. This provides a highly sensitive and direct measure of enzyme activity.
-
Reagent Preparation: Prepare a serial dilution of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in DMSO, then dilute further in kinase assay buffer. Final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.
-
Kinase Reaction: In a 96-well plate, add the PI3K enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Include controls: "no enzyme" (background) and "no inhibitor" (100% activity).
-
Signal Generation: Stop the kinase reaction and measure the ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC₅₀ value.
Workflow 3: Cell-Based Functional Assays
Objective: To evaluate the effect of the compound on a biological process within living cancer cells, confirming that target inhibition translates to a desired cellular outcome (e.g., reduced proliferation).
Caption: Experimental workflow for the MTT antiproliferative assay.
Detailed Protocol: MTT Antiproliferative Assay [8][14]
-
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for aromatase or PI3K pathway relevance) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol for 48 or 72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of the solution on a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Section 4: Data Synthesis and Future Directions
The true potential of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol lies in its predicted ability to engage with multiple, clinically relevant targets. The workflows described above will generate quantitative data to build a comprehensive profile of the compound.
Table 1: Hypothetical Data Summary for 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
| Therapeutic Area | Target | Assay Type | Predicted Binding Energy (kcal/mol) | In Vitro IC₅₀ (µM) | Cell-Based IC₅₀ (µM) [Cell Line] |
|---|---|---|---|---|---|
| Oncology | PI3Kγ | Molecular Docking | -9.5 | 0.85 | 2.5 [MDA-MB-231] |
| Aromatase | Molecular Docking | -8.9 | 0.50 | 1.8 [MCF-7] | |
| Inflammation | COX-2 | Molecular Docking | -9.2 | 0.25 | N/A |
| | COX-1 | Molecular Docking | -7.8 | 4.50 | N/A |
Note: Data in this table is illustrative and must be determined experimentally.
Future Directions:
-
Lead Optimization: Based on the initial screening results, medicinal chemists can synthesize analogues to improve potency and selectivity. For example, modifying the substitution pattern on the phenyl ring could enhance binding affinity or alter the COX-2/COX-1 selectivity ratio.
-
In Vivo Efficacy Studies: Promising candidates should be advanced into animal models of cancer or inflammation to assess in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
-
ADME/Toxicity Profiling: Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical to determine the compound's drug-like properties and potential liabilities.
This structured, multi-faceted approach ensures that the therapeutic potential of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is evaluated with scientific rigor, paving the way for its potential development as a novel therapeutic agent.
References
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
- BenchChem. (2025). A Comparative Guide to the Molecular Docking of 1,2,4-Triazole-3-thiol Derivatives.
- MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- ResearchGate. (2022). Synthesis, characterization, thermal Studies, electrochemical behavior, antimicrobial, docking studies, and computational simulation of triazole-thiol metal complexes.
- Zafar, W. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2), 189.
- NIH. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.
- International Journal of Medical Toxicology and Legal Medicine. (2024). Microwave-Assisted Synthesis and Docking Studies of Triazole Derivatives: Evaluating Anticancer Properties.
- Spandidos Publications. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity.
- Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. 59(1s), s375-s389.
- Unspecified Source. (2021).
- ACS Publications. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega.
-
ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [8][13][15]triazole-3-thiol derivatives and Antifungal activity. Retrieved from
- ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
- NIH. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies.
- ResearchGate. (n.d.). Synthesis and in vitro anti-diabetic activity of Triazole-enamide derivatives and inhibition of DPP-IV enzyme: An in silico approach.
- NIH. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives.
- NIH. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
- Unspecified Source. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
- Annals of Oncology. (n.d.). 41PDevelopment of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC).
- ResearchGate. (2025). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity.
- Unspecified Source. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
- ResearchGate. (2025). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity.
- PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
- PubMed. (n.d.). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity.
- ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
- NIH. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line.
- ACS Publications. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega.
- Unspecified Source. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
-
Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[8][13][15]triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Retrieved from
- Unspecified Source. (2022).
- NIH. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- Unspecified Source. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
- MDPI. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
- Unspecified Source. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
- ACS Publications. (n.d.). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl).
- Unspecified Source. (2022).
-
Santa Cruz Biotechnology. (n.d.). 4-(2-Methoxy-phenyl)-5-thiophen-2-yl-4H-t[8][13][15]riazole-3-thiol. Retrieved from
- MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. isres.org [isres.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Reactivity of the Thiol Group in 4-Aryl-4H-1,2,4-triazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the chemical reactivity of the thiol group located at the C3 position of the 4-aryl-4H-1,2,4-triazole scaffold. This privileged heterocyclic motif is of significant interest in medicinal chemistry, and understanding the versatile reactivity of its thiol functionality is paramount for the design and synthesis of novel therapeutic agents. This document moves beyond a simple recitation of reactions, offering insights into the mechanistic underpinnings and practical considerations for key transformations, including synthesis, S-alkylation, oxidation, and conjugate additions.
The Significance of the Thiol Group in 4-Aryl-4H-1,2,4-triazoles
The 1,2,4-triazole ring is a cornerstone in the development of a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The incorporation of a thiol group at the C3 position introduces a highly nucleophilic and redox-active center, providing a versatile handle for chemical modification and diversification of the triazole core. This functionality is crucial for tuning the physicochemical properties and biological activity of these molecules, making it a focal point in structure-activity relationship (SAR) studies.[1][2]
Synthesis of 4-Aryl-4H-1,2,4-triazole-3-thiols: A Foundational Step
The most common and effective route to 4-aryl-4H-1,2,4-triazole-3-thiols involves the cyclization of 1-aroyl-4-aryl-thiosemicarbazides in an alkaline medium. This method is widely adopted due to its reliability and the ready availability of starting materials.[3]
Logical Workflow for Synthesis
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
Abstract
This document provides a comprehensive guide for the synthesis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying chemical logic to ensure reproducibility and a thorough understanding of the synthesis. The described two-step synthesis is a reliable method, commencing with the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed cyclization. This application note is structured to provide both the practical steps for synthesis and the scientific context, including the importance of the target molecule, safety precautions, and characterization methods.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Derivatives of 1,2,4-triazole-3-thiol, in particular, have garnered substantial attention due to their potent pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[3][4][5][6][7] The presence of a thiol group offers a versatile handle for further chemical modifications, allowing for the generation of diverse molecular libraries for drug discovery programs.
The target molecule, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, incorporates a methoxy-substituted phenyl ring, a feature known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The synthesis of this compound is therefore of considerable interest for the exploration of new chemical entities with potential therapeutic applications. This protocol details a robust and efficient two-step synthesis, beginning with the preparation of 4-(2-methoxyphenyl)thiosemicarbazide from 2-methoxyphenyl isothiocyanate and hydrazine hydrate. The subsequent intramolecular cyclization of the thiosemicarbazide intermediate under alkaline conditions yields the desired 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol.
Chemicals and Materials
| Chemical | Formula | CAS No. | Supplier | Notes |
| 2-Methoxyphenyl isothiocyanate | C₈H₇NOS | 1516-37-6 | Sigma-Aldrich | Corrosive, handle with care in a fume hood. |
| Hydrazine hydrate | N₂H₄·H₂O | 7803-57-8 | Sigma-Aldrich | Toxic and corrosive, handle with extreme care. |
| Ethanol | C₂H₅OH | 64-17-5 | Fisher Scientific | Flammable. |
| Formic acid | CH₂O₂ | 64-18-6 | Sigma-Aldrich | Corrosive, causes severe burns. |
| Sodium hydroxide | NaOH | 1310-73-2 | Fisher Scientific | Corrosive, handle with care. |
| Hydrochloric acid | HCl | 7647-01-0 | Fisher Scientific | Corrosive. |
| Diethyl ether | (C₂H₅)₂O | 60-29-7 | Fisher Scientific | Extremely flammable. |
| Distilled water | H₂O | 7732-18-5 | --- |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with extreme caution.
Experimental Protocol
The synthesis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is a two-step process, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol.
Step 1: Synthesis of 4-(2-methoxyphenyl)thiosemicarbazide
This initial step involves the nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group.
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (1.0 g, 20 mmol) in ethanol (50 mL).
-
To this stirring solution, add 2-methoxyphenyl isothiocyanate (3.34 g, 20 mmol) dropwise over a period of 15 minutes at room temperature. The addition should be performed carefully to control any potential exotherm.
-
Upon addition, a white precipitate will begin to form. Continue stirring the reaction mixture at room temperature for an additional 30 minutes to ensure the completion of the reaction.[8]
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product, 4-(2-methoxyphenyl)thiosemicarbazide, in a vacuum oven at 60 °C to a constant weight. The expected yield is typically high for this type of reaction.
Step 2: Synthesis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
The second step is an intramolecular cyclization of the thiosemicarbazide intermediate in the presence of formic acid, which acts as a source of the C5 carbon of the triazole ring. The reaction is driven to completion by heating under reflux, followed by a workup procedure to isolate the final product.
-
In a 250 mL round-bottom flask fitted with a reflux condenser, place the dried 4-(2-methoxyphenyl)thiosemicarbazide (1.97 g, 10 mmol) from Step 1.
-
Add formic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution with constant stirring until the pH is approximately 7. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold distilled water (3 x 20 mL).
-
For purification, recrystallize the crude solid from ethanol.
-
Dry the purified crystals of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in a vacuum oven at 60 °C.
Characterization and Validation
The identity and purity of the synthesized 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Melting Point | A sharp melting point should be observed. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H, S-H (thiol), C=N, and C-S stretching. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, the N-H proton of the triazole ring, and the S-H proton. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the aromatic carbons, the methoxy carbon, and the carbons of the triazole ring (C=S and C-N). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₉H₉N₃OS). |
Discussion
The synthesis of 4-substituted-1,2,4-triazole-3-thiols via the cyclization of thiosemicarbazides is a well-established and versatile method.[9][10] The choice of an alkaline medium for the cyclization step is crucial as it facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile to attack the carbonyl carbon (in this case, derived from formic acid), leading to the formation of the triazole ring.[9]
The tautomerism between the thione and thiol forms of the final product is an important consideration. In the solid state and in solution, an equilibrium exists between the 4H-1,2,4-triazole-3-thione and the 4-(2-Methoxy-phenyl)-3-mercapto-4H-1,2,4-triazole forms. Spectroscopic analysis, particularly NMR, can provide insights into the predominant tautomeric form under the given conditions.
The potential biological activities of the synthesized compound are of great interest. The 1,2,4-triazole scaffold is a key component in many clinically used drugs, and the introduction of a methoxyphenyl group and a thiol moiety can significantly modulate the biological profile.[4][7] Further studies to evaluate the antimicrobial, antifungal, and anticancer properties of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol are warranted.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently prepare this valuable heterocyclic compound for further investigation in medicinal chemistry and drug discovery. The provided rationale for each step and the methods for characterization ensure a comprehensive understanding of the synthesis and validation of the final product.
References
-
(PDF) Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles and aminothiadiazoles - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. (n.d.). Retrieved January 18, 2026, from [Link]
- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2023). Journal of Education for Pure Science-University of Thi-Qar, 13(2), 1-8.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Reaction of isothiocyanate : r/OrganicChemistry - Reddit. (2023, August 28). Retrieved January 18, 2026, from [Link]
-
SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). Retrieved January 18, 2026, from [Link]
-
1,2,4-Triazole-3(5)-thiol - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. (2021, August 6). Retrieved January 18, 2026, from [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH. (2022, August 20). Retrieved January 18, 2026, from [Link]
-
SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Anticancer Properties of 1,2,4-Triazoles - ISRES. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)- p-cymene Complexes - PubMed. (2022, November 17). Retrieved January 18, 2026, from [Link]
-
The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. - ajphr. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry. (2024, May 19). Retrieved January 18, 2026, from [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). Retrieved January 18, 2026, from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines - Sci-Hub. (n.d.). Retrieved January 18, 2026, from [Link]
-
Journal of Physical Chemistry and Functional Materials - DergiPark. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates - Arkivoc. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. mdpi.com [mdpi.com]
- 3. Istanbul University Press [iupress.istanbul.edu.tr]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. isres.org [isres.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the In Vitro Antimicrobial Screening of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antimicrobial screening of the novel synthetic compound, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to robustly evaluate its potential as an antimicrobial agent. The protocols are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility. We will cover qualitative screening via the Agar Disk Diffusion method and quantitative assessment through Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Introduction: The Rationale for Screening Triazole-3-thiols
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including potent antifungal agents like fluconazole and itraconazole.[1] The incorporation of a thiol group at the 3-position and a substituted phenyl ring at the 4-position of the triazole core can significantly modulate the compound's biological activity.[2]
The target molecule, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, possesses key pharmacophoric features:
-
1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, known to interact with various biological targets.[1]
-
Thiol Group (-SH): A potential site for tautomerization to a thione (=S) form. This group is a strong metal chelator and can form disulfide bonds, potentially interfering with essential microbial enzymes or proteins.
-
2-Methoxyphenyl Group: The methoxy (-OCH₃) substituent on the phenyl ring can influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its ability to penetrate microbial cell walls and bind to its target. Studies on related compounds have shown that a methoxyphenyl fragment can confer potent activity against specific pathogens like Staphylococcus aureus.[3]
The logical framework for screening this compound is to first establish its spectrum of activity qualitatively and then to quantify its potency against susceptible strains. This dual approach provides a comprehensive initial assessment of its therapeutic potential.
Foundational Concepts in Antimicrobial Susceptibility Testing (AST)
A successful screening campaign is built on a clear understanding of key parameters. The methodologies described herein are designed to be self-validating systems when appropriate controls are included.
-
Minimum Inhibitory Concentration (MIC): This is the most fundamental measure of a compound's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] A lower MIC value indicates higher potency.[4]
-
Minimum Bactericidal Concentration (MBC): This parameter distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6]
-
Bacteriostatic vs. Bactericidal Activity: An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4).[7] This distinction is crucial for clinical applications, especially in treating infections in immunocompromised patients.
Experimental Workflow: A Step-by-Step Approach
The screening process follows a logical progression from broad, qualitative assessment to precise, quantitative evaluation. This ensures that resources are focused on the most promising interactions.
Caption: High-level workflow for antimicrobial screening.
Detailed Protocols
These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[8]
Preparation of Test Compound and Microbial Inocula
Causality: Accurate and standardized starting materials are critical for reproducibility. The choice of solvent and microbial growth phase can significantly impact results.
-
Compound Stock Solution:
-
Accurately weigh 10 mg of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol.
-
Dissolve in 1 mL of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Note: DMSO is a common solvent for novel compounds, but a solvent toxicity control must be included in all assays to ensure it does not inhibit microbial growth at the concentrations used.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Microbial Strains:
-
A representative panel should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast/Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)
-
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
For subsequent assays, this standardized suspension will be further diluted to the required working concentration.
-
Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)
Purpose: A qualitative method to rapidly screen for antimicrobial activity across multiple organisms.
Principle: The test compound diffuses from a paper disk into an agar medium inoculated with a lawn of bacteria. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.
Procedure:
-
Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, ensuring a uniform depth of 4 mm.
-
Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess liquid by pressing the swab against the inside of the tube.
-
Inoculate the entire surface of the agar plate by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
Impregnate sterile 6 mm paper disks with a known amount of the 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol stock solution (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Ensure disks are placed at least 24 mm apart.
-
Include the following controls:
-
Positive Control: A disk with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: A disk impregnated only with the solvent (DMSO).
-
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm).
Data Presentation: Illustrative Disk Diffusion Results
| Test Microorganism | Compound (30 µ g/disk ) Zone of Inhibition (mm) | Positive Control (Ciprofloxacin 10 µg) | Negative Control (DMSO) |
| S. aureus | 18 | 25 | 0 |
| B. subtilis | 16 | 22 | 0 |
| E. coli | 10 | 28 | 0 |
| P. aeruginosa | 0 | 24 | 0 |
| C. albicans | 14 | 20 (Fluconazole 25 µg) | 0 |
| A. niger | 0 | 18 (Fluconazole 25 µg) | 0 |
| Note: Data are for illustrative purposes only. |
Protocol 2: Broth Microdilution for MIC Determination
Purpose: A quantitative method to determine the minimum concentration of the compound that inhibits microbial growth.
Principle: The test compound is serially diluted in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. Growth is assessed by visual inspection for turbidity after incubation.
Procedure:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 100 µL of the test compound solution at twice the highest desired final concentration (e.g., prepare a 1024 µg/mL solution in MHB).
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL).
-
Well 11 will serve as the growth control (broth + inoculum, no compound). Well 12 will be the sterility control (broth only).
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate wells 1 through 11 with 50 µL of this final inoculum. The total volume in each well is now 100 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
Read the MIC as the lowest concentration of the compound in which there is no visible turbidity (growth).
Caption: Broth microdilution workflow for MIC determination.
Protocol 3: Determination of MBC
Purpose: To determine the lowest concentration of the compound that is bactericidal.
Principle: Following the MIC test, an aliquot from each well that showed no visible growth is subcultured onto an antibiotic-free agar plate. The absence of growth on the agar indicates that the bacteria were killed, not just inhibited.[6]
Procedure:
-
Using the microtiter plate from the completed MIC assay, select the wells corresponding to the MIC, and at least two higher concentrations.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw 10 µL from each of these wells.
-
Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free MHA plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
Count the number of colonies (CFUs) on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[5]
Data Presentation: Illustrative MIC and MBC Results for S. aureus
| Compound Conc. (µg/mL) | Growth in Broth (Turbidity) | CFU Count on Subculture Plate | % Kill |
| 128 | - | 0 | 100% |
| 64 | - | 0 | 100% |
| 32 | - | 45 | 99.9% |
| 16 | - | >300 | <99.9% |
| 8 | + | Not Plated | - |
| 4 | + | Not Plated | - |
| 2 | + | Not Plated | - |
| 1 | + | Not Plated | - |
| Growth Control | + | ~5 x 10⁴ | 0% |
| Note: Data are for illustrative purposes only. |
Interpretation:
-
MIC: 16 µg/mL (lowest concentration with no turbidity)
-
MBC: 32 µg/mL (lowest concentration with ≥99.9% kill)
-
MBC/MIC Ratio: 32/16 = 2. Since this ratio is ≤ 4, the compound is considered bactericidal against S. aureus.[7]
Conclusion and Future Directions
These application notes provide a standardized framework for the initial in vitro antimicrobial evaluation of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. By systematically applying these qualitative and quantitative protocols, researchers can generate robust, reproducible data on the compound's spectrum of activity, potency (MIC), and mode of action (bacteriostatic vs. bactericidal). Positive results from this initial screening would warrant further investigation, including time-kill kinetic studies, mechanism of action elucidation, and screening against a broader panel of clinically relevant and drug-resistant pathogens.
References
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. Available at: [Link]
-
IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
-
Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]
-
Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). SEAFDEC/AQD. Available at: [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]
-
Sameliuk, Y., Vashchyk, Y., & Shcherbyna, R. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of the Faculty of Pharmacy of Ankara University, 45(3), 598-614. Available at: [Link]
-
Microchem Laboratory. (n.d.). What Is The Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Microbe Online. (2022). Broth Dilution Method for MIC Determination. Available at: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
Popiołek, Ł., Kosikowska, U., Dobosz, M., & Malm, A. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of enzyme inhibition and medicinal chemistry, 28(3), 479–488. Available at: [Link]
-
American Society for Microbiology. (2012). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]
-
Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. Available at: [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
Al-Soud, Y. A., et al. (2003). Synthesis and antimicrobial activities of 1,2,3-triazole glycoside clickamers. Molecules, 24(1), 123. Available at: [Link]
-
Pardeshi, A., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy Research, 5(8), 4348-4352. Available at: [Link]
-
International Journal of Chemical Studies. (2017). Triazoles as antimicrobial: A review. Available at: [Link]
-
International Journal of Chemical Studies. (2017). Triazoles as antimicrobial: A review. Available at: [Link]
-
ResearchGate. (n.d.). Triazole compounds studied and their observed and predicted antimicrobial activities. Available at: [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265. Available at: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Acta Chimica Slovenica, 54(4), 893-902. Available at: [Link]
-
Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 150-153. Available at: [Link]
-
Plech, T., et al. (2014). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Molecules, 19(2), 2634-2656. Available at: [Link]
-
Popiołek, Ł., Kosikowska, U., Dobosz, M., & Malm, A. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of enzyme inhibition and medicinal chemistry, 28(3), 479–488. Available at: [Link]
-
Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(21), 3887. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. Available at: [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]
-
Regulatory Mechanisms in Biosystems. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. Available at: [Link]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Multi-Tiered Strategy for Assessing the Anti-inflammatory Potential of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol Derivatives
An in-depth guide to the pre-clinical evaluation of novel anti-inflammatory agents.
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological response essential for defending against pathogens and repairing tissue damage. However, when dysregulated, it becomes a driving force behind a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[1] Consequently, the search for new, effective, and safer anti-inflammatory agents is a cornerstone of modern drug discovery.
Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising class of therapeutic agents due to their broad spectrum of biological activities.[2][3][4][5][6] Recent studies have highlighted the potential of various triazole derivatives to inhibit key inflammatory mediators.[2][3][7] Specifically, derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated notable anti-inflammatory activity, making them attractive candidates for further development.[8][9]
This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol derivatives. We present a series of validated in vitro and in vivo protocols, moving from initial cell-based screening to whole-animal efficacy models. The causality behind each experimental choice is explained, ensuring a robust and scientifically sound assessment.
Scientific Background: Core Inflammatory Signaling Pathways
A targeted anti-inflammatory strategy requires an understanding of the key molecular pathways that propagate the inflammatory response. Our assays are designed to probe the modulation of these critical networks by the test compounds.
-
The NF-κB and MAPK Signaling Cascades: Most inflammatory stimuli, including bacterial lipopolysaccharide (LPS), converge on the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12] Upon stimulation, the inhibitor of κB (IκBα) is degraded, allowing NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10][13] The MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory signals and play crucial roles in regulating the expression of inflammatory mediators.[14][15][16]
-
Key Inflammatory Mediators: The activation of these pathways leads to the upregulation of enzymes and signaling molecules that drive inflammation:
-
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) : These enzymes produce nitric oxide (NO) and prostaglandins (e.g., PGE2), respectively, which are potent vasodilators and mediators of inflammation.[7][17][18] Many 1,2,4-triazole derivatives have been shown to inhibit COX enzymes.[2]
-
Pro-inflammatory Cytokines : Molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory cascade, amplifying the immune response.[17][19]
-
The following diagram illustrates the interplay of these pathways, which form the basis of our in vitro screening approach.
Caption: Key inflammatory signaling pathways activated by LPS.
Experimental Strategy: A Multi-Tiered Approach
We advocate for a systematic, tiered approach to efficiently screen and validate the anti-inflammatory potential of the 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol derivatives. This workflow ensures that resources are focused on the most promising candidates.
Caption: Multi-tiered workflow for anti-inflammatory drug screening.
In Vitro Assays for Anti-inflammatory Activity
Cell Line: RAW 264.7 murine macrophage cell line. Rationale: This is a widely used and well-characterized model for studying inflammation. These cells are robust and respond consistently to inflammatory stimuli like LPS by producing high levels of NO, PGE2, and pro-inflammatory cytokines.[18][19][20][21]
Protocol 1: Cell Viability Assay
Principle: Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of the test compounds. A reduction in inflammatory markers could be a false positive resulting from cell death rather than specific inhibition. The MTT assay measures the metabolic activity of viable cells.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triazole derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >90% viability for subsequent experiments.[18][21]
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Principle: The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO.[22] Reduced nitrite levels in LPS-stimulated cells treated with the test compound indicate inhibition of iNOS activity or expression.[23][24]
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere. Pre-treat cells with non-toxic concentrations of the triazole derivatives for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.[18][19]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[25]
-
Incubation: Incubate in the dark at room temperature for 10-15 minutes.[25]
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Senior Application Scientist Insight: Ensure the Griess reagent components are fresh and protected from light to maintain sensitivity. Phenol red in culture media can interfere with the assay; while often negligible, using phenol red-free media for the final incubation can improve accuracy.
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative method to measure the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant. A reduction in these cytokines demonstrates a potent anti-inflammatory effect.
Methodology:
-
Sample Preparation: Prepare cell culture supernatants as described in Protocol 2 (Step 1 & 2).
-
ELISA Procedure: Perform the ELISA using commercially available kits for murine TNF-α and IL-6, strictly following the manufacturer's instructions.[26][27][28][29]
-
Briefly, this involves coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate (e.g., TMB) that produces a colorimetric signal.
-
Stopping the reaction and reading the absorbance (typically at 450 nm).[27]
-
-
Analysis: Calculate the cytokine concentrations based on the standard curve. Determine the percentage inhibition for each compound concentration relative to the LPS-stimulated control.
Protocol 4: Cyclooxygenase-2 (COX-2) Inhibitory Assay
Principle: This cell-free enzymatic assay directly measures the ability of the triazole derivatives to inhibit the activity of recombinant human COX-2. This helps determine if the compounds act directly on this key inflammatory enzyme. Many commercial kits are available for this purpose.[30][31][32]
Methodology (based on a typical fluorometric kit):
-
Reagent Preparation: Prepare reagents, including COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme, as per the kit protocol.[30][32]
-
Assay Setup: In a 96-well black plate, set up wells for:
-
Reaction Initiation: Add the Reaction Mix (containing buffer, probe, and cofactor) to all wells. Initiate the reaction by adding the substrate, arachidonic acid.[30][31][32]
-
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[30][32]
-
Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of COX-2 inhibition for the test compounds relative to the Enzyme Control. Calculate the IC₅₀ value.
| Table 1: Exemplary In Vitro Anti-inflammatory Data | |||
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Derivative A | 15.2 ± 1.8 | 12.5 ± 1.1 | 18.9 ± 2.3 |
| Derivative B | 8.7 ± 0.9 | 6.3 ± 0.5 | 9.1 ± 1.0 |
| Celecoxib (Control) | 25.1 ± 2.5 | 20.8 ± 1.9 | 28.4 ± 3.0 |
In Vivo Assay for Anti-inflammatory Activity
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic and highly reproducible model of acute inflammation.[33] Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[34] The ability of a systemically administered compound to reduce this swelling indicates its in vivo anti-inflammatory efficacy.[35][36]
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.).
-
Group 2: Carrageenan Control (Vehicle + Carrageenan).
-
Group 3: Positive Control (Indomethacin, 10 mg/kg, p.o. + Carrageenan).[35]
-
Group 4-X: Test Groups (Triazole derivative at various doses, e.g., 25, 50 mg/kg, p.o. + Carrageenan).
-
-
Compound Administration: Administer the vehicle, indomethacin, or test compounds orally 1 hour before carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of all animals except the vehicle control group.[34][36]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[36][37]
-
Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
| Table 2: Exemplary In Vivo Anti-inflammatory Data (Paw Edema at 3h) | ||
| Treatment Group | Paw Volume Increase (mL) | Inhibition of Edema (%) |
| Carrageenan Control | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05 | 55.3 |
| Derivative B (25 mg/kg) | 0.59 ± 0.06* | 30.6 |
| Derivative B (50 mg/kg) | 0.42 ± 0.04 | 50.6 |
| *Data are mean ± SEM. ***p < 0.001, p < 0.05 compared to Carrageenan Control. |
Conclusion
This comprehensive guide outlines a robust, multi-tiered strategy for the systematic evaluation of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol derivatives as potential anti-inflammatory agents. By integrating cell-free enzymatic assays, cell-based mechanistic studies, and a validated in vivo model, researchers can efficiently identify lead candidates, elucidate their mechanisms of action, and gather the critical pre-clinical data necessary for further development. This structured approach ensures scientific rigor, maximizes resource efficiency, and provides a clear path from compound synthesis to efficacy validation.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Inflammation, 1-26. [Link]
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]
-
Various Authors. (2025). MAPK signalling pathway: Significance and symbolism. ScienceDirect. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]
-
Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et biophysica acta, 1754(1-2), 253–262. [Link]
-
Plech, T., Wujec, M., & Siwek, A. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules (Basel, Switzerland), 29(24), 6036. [Link]
-
Mitchell, S., & Carmody, R. J. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in immunology, 9, 793. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Plech, T., Wujec, M., & Siwek, A. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules (Basel, Switzerland), 29(24), 6036. [Link]
-
Tilyaboyev, Z., Abidov, A., & Kamilov, K. (2023). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Pharmaceutical Chemistry Journal, 57(5), 653-657. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology (Clifton, N.J.), 387, 71–80. [Link]
-
Ahmad, A., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure & Dynamics, 38(14), 4168-4181. [Link]
-
Various Authors. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate. [Link]
-
Ahmadi, F., et al. (2014). Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(7), 711–717. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Barka, Z. B., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed research international, 2017, 1253915. [Link]
-
ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. [Link]
-
Protocol Online. (2019). Protocol Griess Test. Protocol Online. [Link]
-
Fan, Z., et al. (2025). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Frontiers in Chemistry, 13, 1555135. [Link]
-
ResearchGate. (n.d.). In carrageenan-induced inflammation assay, paw diameter in carrageenan-induced edema was significantly reduced. ResearchGate. [Link]
-
Wang, L., et al. (2024). Antioxidant Activity In Vitro and Protective Effects Against Lipopolysaccharide-Induced Oxidative Stress and Inflammation in RAW264.7 Cells of Ulva prolifera-Derived Bioactive Peptides. Marine drugs, 22(1), 22. [Link]
-
Lee, S. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Sensors (Basel, Switzerland), 13(1), 846–856. [Link]
-
Sanjeewa, K. K. A., et al. (2017). In Vitro and In Vivo Anti-Inflammatory Effects of Sulfated Polysaccharides Isolated from the Edible Brown Seaweed, Sargassum fulvellum. Marine drugs, 15(11), 351. [Link]
-
Tung, Y. T., et al. (2020). Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba. Antioxidants (Basel, Switzerland), 9(10), 920. [Link]
-
Li, R., et al. (2014). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Tropical animal health and production, 46(7), 1235–1241. [Link]
-
Jridi, M., et al. (2022). In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. Marine drugs, 20(8), 512. [Link]
-
ResearchGate. (2025). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. [Link]
-
ResearchGate. (2025). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. [Link]
-
Fan, Z., et al. (2025). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Frontiers in Chemistry, 13, 1555135. [Link]
-
Editorial. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in chemistry, 10, 1118182. [Link]
-
FineTest. (n.d.). Human IL-6 (Interleukin 6) ELISA Kit. FineTest. [Link]
-
ResearchGate. (2015). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. ResearchGate. [Link]
-
Koparbil, M., & Altan, A. (2015). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Farmatsiia (Sofiia, Bulgaria), 62(2), 15–23. [Link]
-
Olszanecka-Glinianowicz, M., & Zahorska-Markiewicz, B. (2003). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Endokrynologia, otyłość i zaburzenia przemiany materii, 1(1), 1-6. [Link]
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation [frontiersin.org]
- 6. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 16. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 17. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. In Vitro and In Vivo Anti-Inflammatory Effects of Sulfated Polysaccharides Isolated from the Edible Brown Seaweed, Sargassum fulvellum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. fn-test.com [fn-test.com]
- 29. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. assaygenie.com [assaygenie.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 34. inotiv.com [inotiv.com]
- 35. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Evaluating the Anticancer Potential of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in MCF-7 Breast Cancer Cells: An Application Note and Protocol Guide
Introduction: The Therapeutic Promise of Triazole Analogs in Oncology
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] In oncology, triazole derivatives have emerged as a promising class of compounds, demonstrating potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][3][4][5][6] This guide focuses on a specific analog, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, providing a comprehensive framework for evaluating its anticancer activity against the human breast adenocarcinoma cell line, MCF-7.
The MCF-7 cell line is an invaluable model in breast cancer research, representing an estrogen receptor-positive (ER+) phenotype.[7] A critical characteristic of MCF-7 cells is their deficiency in caspase-3, a key executioner caspase in the apoptotic cascade.[8][9] This feature makes them an interesting model to study caspase-3-independent apoptotic pathways.[9][10] This application note will detail the experimental workflow, from initial cytotoxicity screening to in-depth mechanistic studies, to elucidate the therapeutic potential of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol.
Experimental Workflow for Anticancer Activity Evaluation
A systematic approach is crucial for the comprehensive evaluation of a novel anticancer compound. The following workflow outlines the key experimental stages for assessing the efficacy of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol on MCF-7 cells.
Figure 1: A stepwise experimental workflow for the comprehensive anticancer evaluation of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol on MCF-7 cells.
Part 1: Assessment of Cytotoxicity
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on the target cancer cells. The MTT assay is a widely used colorimetric method for assessing cell viability.[11][12][13][14]
Protocol 1: MTT Assay for Cell Viability
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]
-
Compound Treatment: Prepare serial dilutions of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in culture medium. After 24 hours, replace the medium with fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Expected Data Presentation
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 95.2 ± 4.1 | 88.5 ± 3.7 | 75.3 ± 4.5 |
| 10 | 78.6 ± 3.9 | 65.1 ± 4.2 | 48.9 ± 3.8 |
| 25 | 60.3 ± 4.5 | 49.8 ± 3.5 | 30.1 ± 3.2 |
| 50 | 45.1 ± 3.8 | 32.7 ± 3.1 | 15.6 ± 2.5 |
| 100 | 28.9 ± 3.2 | 15.4 ± 2.6 | 8.2 ± 1.9 |
Table 1: Hypothetical data from an MTT assay showing the dose- and time-dependent cytotoxic effect of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol on MCF-7 cells.
Part 2: Investigation of Apoptosis Induction
To determine if the observed cytotoxicity is due to apoptosis, the Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is a standard method.[15][16][17]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
MCF-7 cells
-
4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCF-7 cells and treat them with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the stained cells by flow cytometry.
Expected Data Presentation
| Cell Population | Control (%) | Treated (%) |
| Live (Annexin V- / PI-) | 95.8 ± 2.1 | 55.3 ± 3.5 |
| Early Apoptotic (Annexin V+ / PI-) | 2.1 ± 0.5 | 30.7 ± 2.8 |
| Late Apoptotic (Annexin V+ / PI+) | 1.5 ± 0.4 | 10.2 ± 1.9 |
| Necrotic (Annexin V- / PI+) | 0.6 ± 0.2 | 3.8 ± 0.9 |
Table 2: Hypothetical data from Annexin V-FITC/PI staining showing the induction of apoptosis in MCF-7 cells by 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol.
Part 3: Cell Cycle Analysis
Anticancer agents can exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[18][19][20]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]
Materials:
-
MCF-7 cells
-
4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[19]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Expected Data Presentation
| Cell Cycle Phase | Control (%) | Treated (%) |
| G0/G1 | 65.4 ± 3.2 | 40.1 ± 2.9 |
| S | 20.1 ± 2.5 | 15.8 ± 2.1 |
| G2/M | 14.5 ± 1.9 | 44.1 ± 3.6 |
Table 3: Hypothetical data from cell cycle analysis indicating a G2/M phase arrest in MCF-7 cells treated with 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol.[21]
Part 4: Elucidating the Apoptotic Pathway
To understand the molecular mechanism of apoptosis induction, the expression levels of key regulatory proteins can be analyzed by Western blotting.[22][23]
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. This technique is invaluable for assessing changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as the activation of caspases.[22][23]
Materials:
-
MCF-7 cells
-
4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
-
RIPA buffer with protease inhibitors
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-caspase-9, anti-caspase-7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.
Hypothesized Signaling Pathway
Given that MCF-7 cells are caspase-3 deficient, a plausible apoptotic pathway induced by 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol could involve the intrinsic pathway, leading to the activation of caspase-9 and subsequently caspase-7.[8][9] The Bcl-2 family of proteins, particularly the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, plays a crucial role in regulating the intrinsic pathway.[24][25][26][27][28]
Figure 2: A proposed signaling pathway for apoptosis induction in MCF-7 cells by 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol.
Conclusion
This application note provides a detailed and scientifically grounded framework for the initial evaluation of the anticancer activity of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol on MCF-7 breast cancer cells. By following these protocols, researchers can obtain robust and reproducible data on the compound's cytotoxicity, its ability to induce apoptosis, and its impact on the cell cycle. The subsequent mechanistic studies through Western blotting will offer valuable insights into the molecular pathways involved, paving the way for further preclinical development of this promising triazole derivative.
References
-
Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Caspase-3 is essential for procaspase-9 processing and cisplatin-induced apoptosis of MCF-7 breast cancer cells. (1999). PubMed. Retrieved January 18, 2026, from [Link]
-
Caspase-3 Is Essential for Procaspase-9 Processing and Cisplatin-induced Apoptosis of MCF-7 Breast Cancer Cells1. (1999). AACR Journals. Retrieved January 18, 2026, from [Link]
-
Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. (2006). PubMed. Retrieved January 18, 2026, from [Link]
-
Caspase-3 is essential for procaspase-9 processing and cisplatin-induced apoptosis of MCF-7 breast cancer cells. (1999). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells. (2002). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Flow cytometry cell cycle analysis of MCF-7 cells treated with... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
1,2,3-Triazole Derivatives with Anti-breast Cancer Potential. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Do MCF-7 cancer cells activate caspase-3 during apoptosis? (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2024). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Down-regulation of apoptosis-related bcl-2 but not bcl-xL or bax proteins in multidrug-resistant MCF-7/Adr human breast cancer cells. (1996). PubMed. Retrieved January 18, 2026, from [Link]
-
Down‐regulation of apoptosis‐related bcl‐2 but not bcl‐xL or bax proteins in multidrug‐resistant MCF‐7/Adr human breast cancer cells. (1996). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. (2025). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Biochemical Analysis of Apoptosis to Impact of Bacterial Extracellular Polymeric Substances Extract on Human Breast Cancer Cell Line (MCF-7). (2023). Surgery, Gastroenterology and Oncology. Retrieved January 18, 2026, from [Link]
-
Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. (2025). PubMed. Retrieved January 18, 2026, from [Link]
-
Recent Trends in Drug Development for the Treatment of Adenocarcinoma Breast Cancer: Thiazole, Triazole, and Thiosemicarbazone Analogues as Efficient Scaffolds. (2022). Bentham Science. Retrieved January 18, 2026, from [Link]
-
Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (2016). PMC. Retrieved January 18, 2026, from [Link]
-
Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. (2020). MDPI. Retrieved January 18, 2026, from [Link]
-
Analysis of cell cycles by flow cytometer determination of DNA content... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Prevention of apoptosis in MCF-7 cells by Bcl-2 and Bcl-XL and by... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Apoptosis detection in MCF-7 cells using annexin V − FITC/PI... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Georgia. Retrieved January 18, 2026, from [Link]
-
Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. (2022). YouTube. Retrieved January 18, 2026, from [Link]
-
Can someone provide a detailed protocol about MCF-7 culturing process; starting from thawing the vial up to microplating for MTT assay? (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Quantitative measurement of Bax and Bcl2 genes and protein expression in MCF7 cell-line when treated by Aloe Vera extract. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved January 18, 2026, from [Link]
-
(PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). OUCI. Retrieved January 18, 2026, from [Link]
-
Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 18, 2026, from [Link]
-
Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. (2023). RSC Publishing. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents [ouci.dntb.gov.ua]
- 7. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-3 is essential for procaspase-9 processing and cisplatin-induced apoptosis of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT (Assay protocol [protocols.io]
- 15. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. kumc.edu [kumc.edu]
- 18. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Down-regulation of apoptosis-related bcl-2 but not bcl-xL or bax proteins in multidrug-resistant MCF-7/Adr human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sgo-iasgo.com [sgo-iasgo.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Susceptibility Testing of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol against Candida albicans
Part 1: Foundational Principles and Strategic Importance
The escalating incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, underscores the critical need for novel therapeutic agents. Candida albicans remains a predominant fungal pathogen, responsible for a significant burden of morbidity and mortality, particularly in immunocompromised individuals. Triazole compounds have long been a cornerstone of antifungal therapy, and the exploration of new derivatives is a key strategy in overcoming resistance and expanding our therapeutic arsenal. This document provides a comprehensive guide to the in vitro antifungal susceptibility testing of a novel investigational agent, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, against C. albicans.
The methodologies detailed herein are rooted in the robust and internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and inter-laboratory concordance of results.[1][2] The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antifungal agent that inhibits the visible growth of the microorganism. This critical parameter serves as a foundational piece of data in the preclinical assessment of any new antifungal candidate.
Part 2: The Scientific Rationale of Broth Microdilution
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[1][3] This technique involves challenging a standardized inoculum of the fungal isolate with serial twofold dilutions of the investigational compound in a liquid growth medium. The "endpoint" is determined after a specified incubation period and is defined as the lowest concentration of the drug that prevents visible growth. For azole antifungals, this is typically observed as a significant reduction in turbidity (at least 50%) compared to a drug-free growth control.[3]
Mechanism of Action: The Triazole Class
Triazole antifungal agents, as a class, exert their effect by disrupting the integrity of the fungal cell membrane.[4][5] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a toxic accumulation of 14α-methylated sterols, which ultimately disrupts cell membrane structure and function, leading to the inhibition of fungal growth.[7][8] It is hypothesized that 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol shares this mechanism of action.
Part 3: Essential Materials and Reagents
Equipment:
-
Biological safety cabinet (Class II)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Microplate reader (optional, for spectrophotometric reading)
-
Adjustable multichannel and single-channel pipettes
-
Sterile, disposable pipette tips
-
Sterile, 96-well, U-bottom microtiter plates[1]
-
Sterile reservoirs
Media and Reagents:
-
Investigational Compound: 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol (powder form)
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Growth Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[2][9] The glucose concentration should be 0.2%.[2]
-
Candida albicans strain: A well-characterized strain (e.g., ATCC 90028 as a quality control strain).[10][11][12]
-
Culture Medium: Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar plates for fungal culture.
-
Saline: Sterile 0.85% NaCl solution.
-
Positive Control Antifungal: Fluconazole or Itraconazole powder.
-
Negative Control: Growth control (no drug) and sterility control (no inoculum).
Part 4: Step-by-Step Experimental Protocol
This protocol is designed to be a self-validating system, with integrated quality control steps to ensure the accuracy and reliability of the results.
Preparation of Stock Solutions
-
Compound Stock: Prepare a stock solution of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol by dissolving the powder in 100% DMSO to a final concentration of 1280 µg/mL. Ensure complete dissolution.
-
Control Antifungal Stock: Prepare a stock solution of the control antifungal (e.g., Fluconazole) in a similar manner.
-
Storage: Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
Inoculum Preparation and Standardization
The density of the fungal inoculum is a critical parameter that must be carefully controlled.
-
Subculture: Subculture the C. albicans isolate onto an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.[1]
-
Colony Suspension: From the fresh culture, select at least five colonies (each at least 1 mm in diameter) and suspend them in 5 mL of sterile saline.
-
Vortex: Vortex the suspension for 15-20 seconds to create a homogenous cell suspension.
-
Standardization: Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard using a spectrophotometer (at 530 nm, the absorbance should be between 0.08 and 0.10) or a McFarland densitometer.[1] This will result in a stock suspension containing approximately 1-5 x 10^6 CFU/mL.
-
Working Suspension: Prepare a 1:100 dilution of the standardized stock suspension in sterile saline, followed by a 1:20 dilution in RPMI 1640 medium. This yields the final working inoculum of 0.5-2.5 x 10^3 CFU/mL.[1]
Preparation of the Drug Dilution Plate
-
Plate Layout: Designate the wells of a 96-well microtiter plate for the test compound, control antifungal, growth control, and sterility control.
-
Medium Dispensing: Add 100 µL of RPMI 1640 medium to all wells except for the first column of each drug series.
-
Drug Addition: In the first well of a designated row, add 200 µL of the working drug solution (prepared by diluting the stock solution in RPMI 1640 to twice the highest desired final concentration).
-
Serial Dilution: Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will leave wells 1-10 with 100 µL of varying drug concentrations and wells 11 and 12 with no drug.
Inoculation and Incubation
-
Inoculation: Add 100 µL of the standardized working inoculum to each well, except for the sterility control well (which should contain only RPMI 1640 medium). The final volume in each well will be 200 µL.
-
Growth Control: Well 11 will serve as the growth control, containing the inoculum but no drug.
-
Sterility Control: Well 12 will serve as the sterility control, containing only the medium.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.[13]
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Part 5: Data Analysis and Interpretation
Endpoint Determination
The MIC is determined after the incubation period. This can be done visually or with the aid of a spectrophotometer.
-
Visual Reading: Using a reading mirror, the MIC is defined as the lowest drug concentration that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth in the drug-free control well.[14]
-
Spectrophotometric Reading: A microplate reader can be used to measure the optical density (OD) at a wavelength of 490 or 530 nm.[15][16] The MIC is defined as the lowest drug concentration that causes a ≥50% reduction in OD compared to the growth control.[3]
Quality Control
-
The growth control well must show heavy turbidity.
-
The sterility control well must remain clear.
-
The MIC of the quality control strain (C. albicans ATCC 90028) against the control antifungal (e.g., Fluconazole) must fall within the established acceptable range.[10][11][12]
Data Presentation
The results should be recorded in a clear and organized manner.
| Compound | Concentration (µg/mL) | Growth (+/-) |
| 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol | 64 | - |
| 32 | - | |
| 16 | - | |
| 8 | - | |
| 4 | + | |
| 2 | + | |
| 1 | + | |
| 0.5 | + | |
| 0.25 | + | |
| 0.125 | + | |
| Growth Control | 0 | + |
| Sterility Control | 0 | - |
Result: In this example, the MIC of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is 8 µg/mL.
Interpretation Logic Diagram
Caption: Decision tree for validating and interpreting MIC results.
Part 6: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in the growth control well | Inoculum viability issue, improper medium preparation | Use a fresh culture, verify inoculum density, and check the quality and pH of the RPMI 1640 medium. |
| Growth in the sterility control well | Contamination of medium or reagents | Use aseptic technique throughout the procedure, check sterility of media and reagents prior to use. |
| QC strain MIC out of range | Procedural error, incorrect inoculum density, reagent issue | Review all procedural steps, re-standardize the inoculum, and verify the concentration and integrity of the control antifungal. |
| "Skipped" wells (growth at higher concentrations than the MIC) | Compound precipitation, contamination | Ensure the compound is fully dissolved in DMSO and properly diluted in the medium. Check for contamination in individual wells. |
Part 7: References
-
Caspofungin - Wikipedia. (n.d.).
-
Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3).
-
Pfaller, M. A., & Sheehan, D. J. (2006). A Practical Guide to Antifungal Susceptibility Testing. Clinical Infectious Diseases, 43(Supplement_1), S1-S8.
-
Keating, G. M. (2005). Caspofungin: a review of its use in the treatment of fungal infections. Drugs, 65(15), 2147-2170.
-
Pai, M. P., & Allen, S. E. (2002). Caspofungin: an echinocandin antifungal agent. The Annals of Pharmacotherapy, 36(2), 241-253.
-
Lass-Flörl, C., Kofler, G., & Speth, C. (1999). Use of spectrophotometric reading for in vitro antifungal susceptibility testing of Aspergillus spp. Canadian Journal of Microbiology, 45(10), 871-874.
-
Kartsonis, N. A., Killar, C., & DePascale, D. (2003). Caspofungin: the first in a new class of antifungal agents. Current Opinion in Investigational Drugs (London, England: 2000), 4(8), 979-987.
-
Pfaller, M. A., Messer, S. A., & Coffmann, S. (1995). Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870. Journal of Clinical Microbiology, 33(7), 1845-1848.
-
Lewis, R. E. (2024). Caspofungin. In StatPearls. StatPearls Publishing.
-
Triazole antifungals. (2022). Research Starters: Gerneral Health.
-
Sangshetti, J. N., Shinde, D. B., & De, A. (2014). Advances in synthetic approach to and antifungal activity of triazoles. Mini reviews in medicinal chemistry, 14(1), 82-103.
-
Lass-Flörl, C., Kofler, G., & Speth, C. (1999). Use of spectrophotometric reading for in vitro antifungal susceptibility testing of Aspergillus spp. Canadian Journal of Microbiology, 45(10), 871-874.
-
de la Cruz-López, J. P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e56933.
-
Giusiano, G., Mangiaterra, M., & Rojas, F. (2004). Use of Fatty Acid RPMI 1640 Media for Testing Susceptibilities of Eight Malassezia Species to the New Triazole Posaconazole and to Six Established Antifungal Agents by a Modified NCCLS M27-A2 Microdilution Method and Etest. Journal of Clinical Microbiology, 42(10), 4883-4886.
-
Lass-Flörl, C., Kofler, G., & Speth, C. (1999). Use of spectrophotometric reading for in vitro antifungal susceptibility testing of Aspergillus spp. ResearchGate.
-
CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
-
Mallie, M., et al. (1993). Improved medium for fluconazole susceptibility testing of Candida albicans. Antimicrobial Agents and Chemotherapy, 37(11), 2449-2451.
-
Scorzoni, L., de Paula e Silva, A. C. A., & Marcos, C. M. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Revista do Instituto de Medicina Tropical de São Paulo, 59, e23.
-
Dannaoui, E., et al. (2017). Spectrophotometric reading of EUCAST antifungal susceptibility testing of Aspergillus fumigatus. Clinical Microbiology and Infection, 23(2), 98-103.
-
Pfaller, M. A., et al. (2008). Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. Journal of Clinical Microbiology, 46(9), 2882-2888.
-
Pfaller, M. A., et al. (2001). Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates. Journal of Clinical Microbiology, 39(8), 2871-2877.
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.
-
Fachin, A. L., et al. (2006). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 44(4), 1475-1478.
-
BenchChem. (2025). Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74.
-
CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips.
-
Rodriguez-Tudela, J. L., et al. (2001). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 39(6), 2219-2223.
-
Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. PubMed Central.
-
Guarro, J., et al. (1997). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, 35(7), 1732-1737.
-
Rex, J. H., et al. (1998). Detection of Fluconazole-Resistant Candida Strains by a Disc Diffusion Screening Test. Journal of Clinical Microbiology, 36(8), 2293-2298.
-
Goldman, G. H. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
-
Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653.
-
AST News Update January 2024: Antifungal Body Site Reporting for Candida spp. (2024). CLSI.
-
Alastruey-Izquierdo, A., et al. (2025). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Antimicrobial Chemotherapy.
-
Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. (2021). ResearchGate.
-
Alastruey-Izquierdo, A., Melhem, M. S. C., Bonfietti, L. X., & Rodriguez-Tudela, J. L. (2015). CLSI vs EUCAST methodologies for antifungal susceptibility testing. ResearchGate.
-
Arendrup, M. C., et al. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy, 61(4).
-
Zhang, S., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1056589.
-
EUCAST. (n.d.). Fungi (AFST).
-
Trends of Antifungal Agent Susceptibility of Candida Strains Isolated from Blood Cultures in 2009–2018. (2021). WHIOCE PUBLISHING.
-
Vilangalil, A., et al. (2025). Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1. South Eastern European Journal of Public Health.
-
Arendrup, M. C., et al. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy, 61(4).
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2020). KTU AVES.
-
Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][17][18] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
-
SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.).
-
Application Notes and Protocols: Antifungal Activity of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives. (2025). BenchChem.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of spectrophotometric reading for in vitro antifungal susceptibility testing of Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caspofungin - Wikipedia [en.wikipedia.org]
- 18. Caspofungin: a review of its use in the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Bioactive Potential: A Guide to Molecular Docking of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol with Key Therapeutic Targets
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 4-(2-methoxy-phenyl)-4H-triazole-3-thiol. Triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. This guide outlines a detailed protocol for investigating the binding affinity and interaction patterns of the title compound with a curated selection of validated protein targets implicated in these therapeutic areas. We will delve into the scientific rationale behind target selection, provide step-by-step instructions for ligand and protein preparation, detail the docking procedure using AutoDock Vina, and offer insights into the critical analysis and validation of the resulting data. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Therapeutic Promise of Triazole Scaffolds
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of pharmacological activities. The title compound, 4-(2-methoxy-phenyl)-4H-triazole-3-thiol, incorporates a methoxyphenyl group, a feature associated with various biological effects, including anti-inflammatory and anticancer activities.[2][3]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it is an indispensable tool for screening virtual libraries of compounds against a protein target, predicting binding affinities, and understanding the molecular basis of ligand-protein interactions. This guide will leverage this in silico approach to explore the potential therapeutic applications of 4-(2-methoxy-phenyl)-4H-triazole-3-thiol.
Target Selection: Rationale and Key Proteins
Based on the established biological activities of triazole derivatives, we have selected a panel of protein targets representing key areas of therapeutic intervention: antifungal, antibacterial, and anticancer. The selection is grounded in the known mechanisms of action of triazole-containing drugs and the availability of high-quality crystal structures in the Protein Data Bank (PDB).
| Therapeutic Area | Target Protein | PDB ID | Co-crystallized Ligand (for validation) | Rationale |
| Antifungal | Lanosterol 14-alpha-demethylase (CYP51) | Itraconazole | A key enzyme in the ergosterol biosynthesis pathway, the primary target for azole antifungal drugs.[5][6][7] | |
| Antibacterial | DNA Gyrase Subunit B | Gepotidacin | An essential bacterial enzyme involved in DNA replication, a validated target for antibiotics.[8] | |
| Antibacterial | Tyrosyl-tRNA Synthetase (TyrRS) | SB-243545 | Crucial for bacterial protein synthesis, representing a promising target for novel antibacterial agents.[4][9] | |
| Anticancer | Aromatase (CYP19A1) | Androstenedione | Involved in estrogen biosynthesis, a target for treating hormone-dependent breast cancer.[10] | |
| Anticancer | Tubulin | Colchicine | A key component of the cytoskeleton, its inhibition disrupts mitosis in cancer cells.[11][12] | |
| Anticancer | Topoisomerase II beta | Etoposide | An enzyme critical for managing DNA topology during replication; its inhibitors are used in chemotherapy.[13][14] | |
| Anticancer | EGFR Tyrosine Kinase | Erlotinib (AQ4) | A receptor tyrosine kinase often overexpressed in cancers, a target for kinase inhibitors.[10][15][16] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for performing the molecular docking studies. The workflow is designed to be logical and sequential, ensuring the integrity of the results.
General Workflow
The overall process of a molecular docking study can be visualized as a multi-step pipeline, from initial data retrieval to final analysis.
Caption: A generalized workflow for molecular docking studies.
Ligand Preparation
Accurate ligand preparation is fundamental for a successful docking study. The 2D structure of 4-(2-methoxy-phenyl)-4H-triazole-3-thiol needs to be converted into a 3D conformation with an optimized geometry.
Protocol:
-
2D Structure Drawing: Draw the 2D structure of 4-(2-methoxy-phenyl)-4H-triazole-3-thiol using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization:
-
Import the 2D structure into a molecular modeling program like Avogadro or UCSF Chimera.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation.
-
-
File Format Conversion: Save the optimized 3D structure in a .pdb or .mol2 file format.
-
Preparation for AutoDock:
-
Use AutoDock Tools (ADT) to prepare the ligand for docking.
-
Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.
-
Merge non-polar hydrogens.
-
Define the rotatable bonds to allow for conformational flexibility during the docking process.
-
Save the final prepared ligand in the .pdbqt format.
-
Protein Preparation
The crystal structures of the target proteins obtained from the PDB require processing to make them suitable for docking.
Protocol:
-
PDB File Retrieval: Download the crystal structure of the target protein (e.g., 5V5Z for CYP51) from the RCSB PDB.
-
Initial Cleaning:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water molecules, ions, and any co-solvents.
-
For the initial docking, also remove the co-crystallized ligand. This ligand will be used later for validation.
-
-
Protein Refinement:
-
Add polar hydrogen atoms to the protein structure, as these are often missing in crystal structures.
-
Assign partial charges to the protein atoms (e.g., Kollman charges in ADT).
-
-
Preparation for AutoDock:
-
Save the cleaned and refined protein structure in .pdb format.
-
Use AutoDock Tools to convert the protein PDB file into the .pdbqt format. This step adds charge information required by AutoDock Vina.
-
Molecular Docking Simulation
With the prepared ligand and protein, the docking simulation can be performed using AutoDock Vina.
Protocol:
-
Grid Box Definition:
-
In AutoDock Tools, define a grid box that encompasses the active site of the protein.
-
The center and dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. For initial blind docking, the grid box can cover the entire protein surface. For targeted docking, center the grid box on the known binding site of the co-crystallized ligand.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand (.pdbqt files), the grid box parameters, and the output file name.
-
Running AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Results Analysis and Interpretation
Binding Affinity
The binding affinity, reported in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger and more favorable interaction.[15][17] It is important to note that these values are estimates and should be used for comparative purposes. Generally, a binding affinity of less than -6.0 kcal/mol is considered a good starting point for a potential interaction.
Interaction Analysis
Visual inspection of the docked poses is crucial for understanding the nature of the protein-ligand interactions.[15]
-
Hydrogen Bonds: These are strong, directional interactions that play a key role in ligand binding and specificity.
-
Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein contribute significantly to the stability of the complex.
-
Pi-Pi Stacking and Cation-Pi Interactions: These can occur between aromatic rings in the ligand and protein.
Tools like PyMOL, UCSF Chimera, and Discovery Studio Visualizer can be used to visualize these interactions in 3D.
Hypothetical Docking Results
The following table presents a hypothetical summary of docking results for 4-(2-methoxy-phenyl)-4H-triazole-3-thiol against the selected targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| C. albicans CYP51 | 5V5Z | -9.2 | TYR132, PHE228, HEM601 |
| S. aureus DNA Gyrase | 6QX2 | -8.5 | ASP81, GLY85, ILE86 |
| S. aureus TyrRS | 1JIK | -7.8 | TYR34, ASP176, GLY36 |
| Human Aromatase | 3S79 | -8.9 | PHE221, ILE305, HEM501 |
| Human Tubulin | 4O2B | -7.5 | LYS254, ASN258, ALA316 |
| Human Topoisomerase II | 3QX3 | -8.1 | ASP559, LYS561, DG13 |
| Human EGFR Tyrosine Kinase | 1M17 | -9.5 | MET793, LYS745, CYS797 |
Protocol Validation: Ensuring Scientific Rigor
Validation of the docking protocol is an essential step to ensure that the computational model can reliably predict the binding of ligands.[16] The most common method is to redock the co-crystallized ligand into the active site of its corresponding protein and compare the predicted pose with the experimentally determined pose.
Protocol:
-
Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it using the same protocol as for the test ligand (Section 3.2).
-
Perform Redocking: Use the same protein structure and grid box parameters to dock the prepared co-crystallized ligand.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Analysis: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[8]
Caption: Workflow for docking protocol validation.
Conclusion and Future Directions
This guide provides a robust framework for conducting molecular docking studies of 4-(2-methoxy-phenyl)-4H-triazole-3-thiol against a panel of therapeutically relevant protein targets. By following the detailed protocols for ligand and protein preparation, docking simulation, and results analysis, researchers can gain valuable insights into the potential bioactivity of this compound. The emphasis on protocol validation ensures the scientific credibility of the in silico findings.
The results from these docking studies can serve as a strong foundation for further experimental validation, such as in vitro enzyme inhibition assays and cell-based assays, to confirm the predicted biological activities. Furthermore, the identified binding modes can guide the rational design of more potent and selective analogues of 4-(2-methoxy-phenyl)-4H-triazole-3-thiol, accelerating the drug discovery process.
References
-
Docking poses of co-crystallized colchicine in the binding site of tubulin (PDB ID = 4O2B). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
a Co-crystallized (AQ4) ligand in contact with EGFR tyrosine kinase (PDB: 1M17) enzyme at the active binding site in 3D and 2D plots (Top), b 2D/3D binding mode of the studied compound in the active site of the EGFR tyrosine kinase receptor (PDB: 1M17) (Bottom). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors. (2001). RCSB PDB. Retrieved January 18, 2026, from [Link]
-
Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. (2022). Bioscience Biotechnology Research Communications. Retrieved January 18, 2026, from [Link]
-
Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. (2002). RCSB PDB. Retrieved January 18, 2026, from [Link]
-
Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2025). Brieflands. Retrieved January 18, 2026, from [Link]
-
Human topoisomerase IIbeta in complex with DNA and etoposide. (2011). RCSB PDB. Retrieved January 18, 2026, from [Link]
-
Regular Article. (n.d.). Physical Chemistry Research. Retrieved January 18, 2026, from [Link]
-
Molecular docking visualization of Candida albicans target protein (PDB: 5V5Z, grey surface) in complex with top-performing candidate molecules. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
Molecular docking of compound 1 towards EGFR protein (PDB = 1M17). A: Surface disposition of the co-crystallized ligand; erlotinib (yellow-colored), and the docked compound 1 (cyan-colored) and B: interactive view of the compound with the highlighted key amino acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Tubulin-Colchicine complex. (2014). RCSB PDB. Retrieved January 18, 2026, from [Link]
-
Crystal structure of S. aureus TyrRS in complex with SB-243545. (2001). RCSB PDB. Retrieved January 18, 2026, from [Link]
-
Validation of the docking procedure. The comparison of the position of the ligand present in the crystal structure of protein deposited in PDB:3qx3 (colored by atom type) and the position predicted during docking simulations (colored in orange). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Re-docking validation of erlotinib into the EGFR (1M17) binding site (RMSD 1.524 Å). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Structure of CYP51 from the pathogen Candida albicans. (2017). RCSB PDB. Retrieved January 18, 2026, from [Link]
-
Human topoisomerase IIbeta in complex with DNA and etoposide - Summary. (n.d.). Protein Data Bank Japan. Retrieved January 18, 2026, from [Link]
-
Results of Molecular Docking against Human DNA Topoisomerase II α (PDB ID 3QX3). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Structure of CYP51 from the pathogen Candida albicans. (n.d.). wwPDB. Retrieved January 18, 2026, from [Link]
-
Human topoisomerase IIbeta in complex with DNA and etoposide. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Molecular structure of the co-crystallized ligands 1–8 for each complex. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(A) Docking pose of etoposide in Topo II enzyme (PDB code:3QX3) nucleotides are seen as parent colors: Deoxy adenine (DA) is red, Deoxy guanine (DG) is green, Deoxy cytosine (DC) is purple, Deoxy thymine (DT) is blue. (B) Docking position of compound 1b. (C) Docking position of compound 1d (hydrogen bond is shown as green dashed line). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved January 18, 2026, from [Link]
-
Docking of 5n with lanosterol 14a-demethylase of pathogen C. albicans (PDB: 5v5z): (a) compound 5n (yellow) showing interaction with Heme porphyrin ring (violet) which involves in oxidation process; (b) overlapping image of original inhibitor of protein 1YN (green) and compound 5n within the same binding pocket. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Full wwPDB X-ray Structure Validation Report. (2023). wwPDB. Retrieved January 18, 2026, from [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Tubulin-Colchicine complex. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
3D View: 4O2B. (n.d.). RCSB PDB. Retrieved January 18, 2026, from [Link]
-
Experiment: 5V5Z. (n.d.). RCSB PDB. Retrieved January 18, 2026, from [Link]
-
Structure of CYP51 from the pathogen Candida albicans. (n.d.). wwPDB. Retrieved January 18, 2026, from [Link]
-
JIK Ligand Summary Page. (n.d.). RCSB PDB. Retrieved January 18, 2026, from [Link]
-
(A) Predicted mode of binding in Candida species CYP51 (PDB: 5V5Z) for 3g. (B) Binding mode in the binding site of the protein (PDB code: 5V5Z, surface mode) for 3g. (C) Predicted mode of binding in Candida species CYP51 (PDB: 5V5Z) for 5a. (D) Binding mode in the binding site of the protein (PDB code: 5V5Z, surface mode) for 5a. (E and F) A schematic representation of the contacts between benzothiazoles/biogenic aminederived β-amino sulfones and the binding site residues of Candida species CYP51 (PDB: 5V5Z) for 3h, 5c. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis and antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Experiment: 4O2B. (n.d.). RCSB PDB. Retrieved January 18, 2026, from [Link]
-
CoSSDb: A Database of Co-crystallized Ligand Sub-structures for Anticancer Lead Designing & Optimization. (n.d.). Atlantis Press. Retrieved January 18, 2026, from [Link]
-
Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. (2024). PubMed. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. wwPDB: pdb_00004o2b [wwpdb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. 3qx3 - Human topoisomerase IIbeta in complex with DNA and etoposide - Summary - Protein Data Bank Japan [pdbj.org]
- 15. researchgate.net [researchgate.net]
- 16. bbrc.in [bbrc.in]
- 17. 3QX3: Human topoisomerase IIbeta in complex with DNA and etoposide [ncbi.nlm.nih.gov]
Application Note: 4-(2-Methoxyphenyl)-4H-triazole-3-thiol as a Versatile Scaffold for Novel Drug Design
An Application Guide for Drug Discovery Researchers
Abstract
The 1,2,4-triazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs due to its metabolic stability and versatile chemical reactivity.[1][2][3] The incorporation of a thiol group at the 3-position and a substituted aryl ring at the 4-position creates a molecule ripe for diversification and biological activity. This guide focuses on 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, a scaffold with significant, yet underexplored, potential. The 2-methoxyphenyl moiety introduces specific steric and electronic properties that can influence binding to biological targets, while the nucleophilic thiol group serves as an ideal handle for combinatorial library synthesis. This document provides a comprehensive framework, including synthetic protocols and in vitro evaluation strategies, to empower researchers to leverage this scaffold for the discovery of novel therapeutic agents targeting a range of diseases, including cancer, fungal infections, and inflammatory conditions.[4][5][6]
Part 1: The Scaffold - Synthesis, Properties, and Rationale
Scientific Rationale: Why This Scaffold?
The selection of 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol as a foundational molecule is based on several key principles of modern drug design:
-
The Privileged Core (1,2,4-Triazole): The triazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability.[2] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring system can participate in π–π stacking interactions, enhancing binding to biological targets like enzymes and receptors.[2]
-
The Reactive Handle (3-Thiol): The thiol (-SH) group is a potent nucleophile, enabling straightforward and high-yield derivatization through S-alkylation. This allows for the rapid generation of a diverse library of candidate molecules from a single core structure, which is the essence of scaffold-based drug design.[7][8]
-
The Modulating Moiety (4-(2-Methoxyphenyl)): The substituent on the N4-position significantly impacts the molecule's overall conformation and properties. The 2-methoxyphenyl group, in particular, creates a specific steric footprint and lipophilicity profile. The ortho-methoxy group can influence the rotational angle of the phenyl ring relative to the triazole, potentially locking the molecule into a conformation favorable for binding. Furthermore, its oxygen atom can act as an additional hydrogen bond acceptor. Derivatives with this specific moiety have demonstrated promising anti-inflammatory activity.[6][9]
Protocol 1: Synthesis of the Core Scaffold
The synthesis of 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is typically achieved through the base-catalyzed intramolecular cyclization of a corresponding 1-acyl-4-aryl-thiosemicarbazide intermediate.[6][9] This protocol outlines a reliable, two-step process.
Caption: Workflow for the synthesis of the core scaffold.
Experimental Protocol:
-
Step 1: Synthesis of 1-(Formyl)-4-(2-methoxyphenyl)-thiosemicarbazide
-
To a solution of formic acid hydrazide (10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask, add 2-methoxyphenyl isothiocyanate (10 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated white solid is collected by vacuum filtration, washed with cold ethanol (2 x 10 mL), and dried in vacuo. The product is typically of sufficient purity for the next step.
-
-
Step 2: Cyclization to 4-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol
-
Suspend the thiosemicarbazide intermediate (8 mmol) from Step 1 in 40 mL of a 2N aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 6-8 hours, during which the solid should dissolve.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 5-6 with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure triazole-thiol scaffold.
-
Characterize the final product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Part 2: Library Development via Scaffold Decoration
The power of this scaffold lies in the ease of its derivatization. By reacting the thiol group with a diverse set of electrophiles (primarily alkyl and acyl halides), a chemical library can be generated to systematically probe structure-activity relationships (SAR).
Caption: Parallel synthesis strategy for library generation.
Protocol 2: General Procedure for S-Alkylation
This protocol describes a robust method for creating S-substituted derivatives, which are the primary candidates for biological screening.[7]
Experimental Protocol:
-
In a 50 mL round-bottom flask, dissolve the 4-(2-methoxyphenyl)-4H-triazole-3-thiol scaffold (1.0 mmol) in 15 mL of a suitable solvent like Dimethylformamide (DMF) or ethanol.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 mmol) or cesium carbonate (Cs₂CO₃, 1.2 mmol), to the solution and stir for 15 minutes at room temperature to form the thiolate salt.
-
Add the desired electrophile (e.g., substituted benzyl bromide, phenacyl bromide) (1.1 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (50-60 °C) to accelerate slow reactions.
-
Monitor the reaction by TLC until the starting thiol is consumed.
-
Upon completion, pour the reaction mixture into 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure S-alkylated derivative.
Part 3: Biological Evaluation - A Multi-Target Screening Cascade
Given the broad pharmacological profile of triazole derivatives, a parallel screening approach against different biological targets is highly efficient for identifying lead compounds.[10][11] We recommend primary in vitro screens for anticancer, antifungal, and anti-inflammatory activities.
Caption: High-throughput screening cascade for hit identification.
Protocol 3: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability and is a standard first-line screen for cytotoxicity against cancer cell lines.[12][13]
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized triazole derivatives in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the compound-containing media. Include wells with vehicle (DMSO) as a negative control and a standard drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Anticancer Activity
| Compound ID | R-Group | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Scaffold | H | MCF-7 | >100 |
| D1 | Benzyl | MCF-7 | 25.4 ± 2.1 |
| D2 | Phenacyl | MCF-7 | 10.8 ± 1.5 |
| Doxorubicin | - | MCF-7 | 1.2 ± 0.3 |
Protocol 4: In Vitro Antifungal Screening (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[14][15]
Methodology:
-
Strain Preparation: Culture fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112) on Sabouraud Dextrose Agar. Prepare a fungal inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in RPMI-1640 medium. The concentration range should typically span from 0.0625 to 128 µg/mL.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). A standard antifungal like Fluconazole should be tested in parallel.[4]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no fungal growth is observed.
Data Presentation: Antifungal Activity
| Compound ID | R-Group | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) |
|---|---|---|---|
| Scaffold | H | >128 | >128 |
| D1 | Benzyl | 64 | 32 |
| D3 | Pyridylmethyl | 8 | 16 |
| Fluconazole | - | 0.5 | 4.0 |
Protocol 5: In Vitro Anti-inflammatory Screening (COX-2 Inhibition)
Many anti-inflammatory drugs work by inhibiting cyclooxygenase (COX) enzymes. A cell-free enzymatic assay is a direct way to screen for this activity.[11]
Methodology:
-
Assay Principle: Utilize a commercial COX-2 inhibitor screening kit (e.g., fluorometric or colorimetric). These assays typically measure the peroxidase activity of COX, where a pro-fluorogenic or pro-colorimetric substrate is converted into a measurable product.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid (the substrate) followed by the detection reagent.
-
Data Acquisition: Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the percent inhibition relative to a no-inhibitor control and calculate the IC₅₀ value. Run a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
Part 4: Advancing from Hit to Lead
Identifying a "hit" compound with promising activity in a primary screen is the first step. The subsequent hit-to-lead phase involves a more detailed characterization to assess its drug-like potential.
-
Secondary & Mechanistic Assays: For anticancer hits, this could involve cell cycle analysis or apoptosis assays to understand the mechanism of cell death.[13] For antifungal hits, studies on the inhibition of key fungal enzymes like lanosterol 14α-demethylase (CYP51) are crucial.[4][16]
-
Selectivity Profiling: A good drug candidate should be selective for its target. For example, an anti-inflammatory hit should be tested for its activity against COX-1 versus COX-2 to predict potential gastrointestinal side effects. Anticancer hits should be tested against non-cancerous cell lines to determine a therapeutic window.
-
In Silico & ADMET Profiling: Early computational assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize compounds and identify potential liabilities before resource-intensive in vivo studies.[17]
-
In Vivo Validation: The most promising compounds should ultimately be evaluated in animal models of disease to confirm their efficacy and safety, a critical step before any clinical consideration.[15]
References
- BenchChem. (2025). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers.
- BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds.
- BenchChem. (2025).
- Various Authors. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
- Various Authors. (2022). Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds. Molecules.
- Various Authors. (n.d.). Triazoles: a privileged scaffold in drug design and novel drug discovery. Academic Press.
- QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development.
- Various Authors. (n.d.). 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. Journal of Qassim University for Science.
- AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
- WuXi AppTec. (2024). Innovations in Drug Development: The Increased Utility of In Vitro Testing.
- Creative Bioarray. (n.d.). The Rise of In Vitro Testing in Drug Development.
- Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.
- BenchChem. (2025).
- Various Authors. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Scientific Reports.
- Various Authors. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES Publishing.
- Various Authors. (n.d.).
- Various Authors. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Journal of Fungi.
- Various Authors. (n.d.). Pharmacological significance of triazole scaffold. Expert Opinion on Drug Discovery.
- Various Authors. (2021). Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors. European Journal of Medicinal Chemistry.
- Various Authors. (2025). Azoles (triazole and imidazole) scaffolds in anticancer drug design.
- Various Authors. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Controlled Release.
- Alyahyaoy, H. A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives.
- Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.).
- Various Authors. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Molecules.
- Various Authors. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- Various Authors. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank.
- Various Authors. (2026). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry.
- Various Authors. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- ResearchGate. (2025). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)
- ResearchGate. (2025). Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Various Authors. (n.d.).
- Various Authors. (n.d.).
- Various Authors. (n.d.).
- ResearchGate. (2025). In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents.
Sources
- 1. Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Thiol Group in 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold in Medicinal Chemistry
The 1,2,4-triazole nucleus is a privileged heterocyclic motif in drug discovery, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets[1]. When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol scaffold becomes a highly versatile platform for the synthesis of novel therapeutic agents. These compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[2][3].
The subject of this guide, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, incorporates a methoxy-substituted phenyl ring at the 4-position, a feature that can enhance its pharmacological profile through improved solubility and potential for specific receptor interactions. The true synthetic power of this molecule, however, lies in the reactivity of its thiol group. This nucleophilic handle is amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities and the systematic exploration of structure-activity relationships (SAR).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key methods for functionalizing the thiol group of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. We will delve into the underlying principles and provide detailed, field-proven protocols for S-alkylation, S-acylation, disulfide bond formation, and Michael addition.
Synthesis of the Starting Material: 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
A reliable supply of the starting material is paramount. The synthesis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol can be efficiently achieved through the cyclization of a corresponding thiosemicarbazide precursor. This method is widely applicable for the synthesis of various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols[4][5].
Synthetic Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
Authored by: Senior Application Scientist
Introduction: The discovery and development of novel therapeutic agents necessitate a thorough evaluation of their cytotoxic potential. The compound 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for a wide range of biological activities, including anticancer properties.[1][2] Preliminary studies on similar triazole-thiol derivatives have indicated potential cytotoxic effects against various cancer cell lines, suggesting that these compounds may interfere with critical cellular processes such as cell proliferation and survival.[3][4] Therefore, a multi-faceted approach to assessing the cytotoxicity of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is crucial to understanding its mechanism of action and therapeutic promise.
This guide provides a comprehensive overview and detailed protocols for a panel of cell-based assays designed to elucidate the cytotoxic and apoptotic effects of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. We will delve into three fundamental assays: the MTT assay to assess metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay to quantify membrane integrity, and the Caspase-3/7 assay to specifically measure apoptosis.
I. Foundational Assays for Cytotoxicity Profiling
A robust assessment of a compound's cytotoxicity requires a multi-pronged approach that interrogates different aspects of cell health. The following assays provide a comprehensive initial screening workflow.
Figure 2: Decision tree for interpreting cytotoxicity assay results.
-
Scenario 1: Decreased MTT signal, Increased LDH release, and Low Caspase-3/7 activity. This pattern suggests that the compound induces necrotic cell death, characterized by a loss of membrane integrity.
-
Scenario 2: Decreased MTT signal, Low LDH release, and Increased Caspase-3/7 activity. This indicates that the compound induces apoptosis, a programmed form of cell death.
-
Scenario 3: Decreased MTT signal, Low LDH release, and Low Caspase-3/7 activity. This may point towards a cytostatic effect, where the compound inhibits cell proliferation without directly causing cell death, or it could suggest other non-apoptotic, non-necrotic cell death pathways.
VI. Potential Signaling Pathways
Based on the known activities of other 1,2,4-triazole derivatives, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. [5]
Figure 3: Potential signaling pathways modulated by 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol.
VII. Summary and Future Directions
The protocols outlined in this guide provide a robust framework for the initial cytotoxic characterization of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. The combined data from the MTT, LDH, and Caspase-3/7 assays will offer valuable insights into the compound's potency and primary mechanism of cell death. Positive hits from this initial screen should be followed by more in-depth mechanistic studies, such as cell cycle analysis, western blotting for key apoptotic and survival proteins, and investigation into the specific molecular targets of the compound.
VIII. References
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17). [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011-11-17). National Institutes of Health. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
LDH cytotoxicity assay. (2024-12-11). Protocols.io. [Link]
-
How can I calculate IC50 for a cytotoxic substance?. (2015-09-21). ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013-05-01). National Center for Biotechnology Information. [Link]
-
Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. (2014-03-19). ResearchGate. [Link]
-
LDH Assay. Cell Biologics Inc. [Link]
-
How to calculate IC50. Science Gateway. [Link]
-
Muse® Caspase-3/7 Kit. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Semantic Scholar. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022-08-20). National Institutes of Health. [Link]
-
Development of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). Annals of Oncology. [Link]
-
A triazole-thiol derivative possessing antioxidant activity. ResearchGate. [Link]
-
Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. [Link]
-
Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell. (2023-08-01). [Link]
-
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. [Link]
-
Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. ResearchGate. [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. [Link]
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 5. academic.oup.com [academic.oup.com]
Analytical Strategy for the Purification and Identification of 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the analytical methodologies required for the successful purification, identification, and characterization of 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Consequently, rigorous analytical control is paramount to ensure the purity, identity, and quality of novel derivatives intended for drug development. This document outlines a multi-technique workflow, integrating chromatographic purification with spectroscopic identification. We provide detailed, field-proven protocols for recrystallization, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to similar molecular targets.
Integrated Analytical Workflow
The characterization of a newly synthesized compound like 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol is not a linear process but an integrated system where each analytical technique provides a piece of a puzzle. The workflow is designed to move from bulk purification to high-sensitivity verification, ensuring that the material is suitable for further study.
Caption: Overall workflow for purification and identification.
Part I: Purification Methodologies
Purification is the critical first step post-synthesis. The goal is to remove unreacted starting materials, by-products, and catalysts. For triazole-thiol derivatives, which are often crystalline solids, recrystallization is a highly effective primary method.
Protocol: Recrystallization
Recrystallization separates a compound from its impurities based on differences in solubility. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures.
Step-by-Step Protocol:
-
Solvent Screening: In parallel small test tubes, test the solubility of ~10 mg of the crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, and mixtures). Identify a suitable solvent or solvent pair. Ethanol or an ethanol-water mixture is often a good starting point for triazole derivatives.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Expertise Note: Using the minimum amount of hot solvent is crucial for maximizing yield. An excess of solvent will keep more of your product dissolved upon cooling.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of a reaction and assessing the purity of column fractions and the final product.
Step-by-Step Protocol:
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of the crude material and the purified material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solutions onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the starting line. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Trustworthiness Note: Pre-saturating the chamber with solvent vapor by lining it with filter paper ensures a consistent solvent front and more reproducible results.
-
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). A pure compound should ideally show a single spot.
Part II: Structural Identification and Verification
Once purified, the compound's identity and purity must be confirmed unequivocally. This is achieved by combining several spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the gold standard for determining the purity of a compound. A reverse-phase method is typically suitable for triazole derivatives.[4]
Protocol:
-
Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.
-
Injection and Analysis: Inject 5-10 µL of the sample solution and run the analysis. Purity is determined by the area percentage of the main peak. A pure compound should exhibit a single, sharp peak.[5]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., Zorbax Stable Bond, 4.6 x 150 mm, 5 µm) | C18 stationary phases are effective for retaining and separating moderately polar organic molecules like the target compound.[4] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | An acidic modifier ensures the thiol and triazole nitrogens are consistently protonated, leading to sharp, symmetrical peaks.[6] |
| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient | An isocratic method is simpler and sufficient if impurities are well-separated.[4] A gradient may be needed to elute more strongly retained impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic rings and triazole system provide strong chromophores for UV detection. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of the target compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source or analyze the eluent from the HPLC system.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak. For 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol (C₁₀H₁₀N₄OS), the expected monoisotopic mass is 222.06 Da.
-
Analysis: Look for a peak at m/z 223.06 [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy (typically < 5 ppm error).[4]
-
Expertise Note: In some cases, especially for thiols, a dimeric ion linked by a disulfide bond [2M-H]⁺ or [2M+H]⁺ might be observed, which can provide additional structural confirmation.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, confirming that the desired chemical transformations have occurred.
Protocol:
-
Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| S-H (thiol) | 2550–2650 (weak, sharp) | Confirms the presence of the thiol group, distinguishing it from the thione tautomer.[4][7] |
| C-H (aromatic) | 3000–3100 | Indicates the presence of the phenyl and methoxyphenyl rings.[8] |
| C-H (aliphatic, -OCH₃) | 2850–2960 | Confirms the methoxy group. |
| C=N (triazole ring) | 1560–1650 | Characteristic stretching vibration of the triazole ring.[4] |
| C=C (aromatic) | 1450–1600 | Stretching vibrations within the aromatic rings.[8] |
| C-O (methoxy) | 1230–1270 (asymmetric) | Confirms the aryl-ether linkage of the methoxy group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Trustworthiness Note: DMSO-d₆ is often preferred for triazole-thiols as the acidic N-H and S-H protons are less likely to exchange with the solvent compared to CDCl₃, making them easier to observe.[9]
-
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Interpretation: Analyze the chemical shifts (δ), coupling constants (J), and integration values.
Expected NMR Data for 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol in DMSO-d₆:
| ¹H NMR Assignment | Approx. δ (ppm) | Multiplicity | Integration |
| SH | 13.5 - 14.5 | broad singlet | 1H |
| C5-H (triazole) | 8.5 - 9.0 | singlet | 1H |
| Ar-H (methoxyphenyl) | 7.0 - 7.6 | multiplet | 4H |
| OCH₃ | ~3.8 | singlet | 3H |
| ¹³C NMR Assignment | Approx. δ (ppm) |
| C=S (Thiol C3) | 165 - 170 |
| C5 (Triazole) | 140 - 145 |
| Ar-C (quaternary) | 115 - 160 |
| Ar-CH | 110 - 135 |
| OCH₃ | 55 - 60 |
Note: These are predicted values based on analogous structures from the literature.[4][9] Actual values may vary slightly.
Data Integration for Final Confirmation
No single technique is sufficient for full characterization. The strength of this analytical approach lies in the convergence of data from all methods.
Caption: Convergence of data for structural confirmation.
Conclusion
The analytical workflow detailed in this application note provides a robust and reliable strategy for the purification and comprehensive identification of 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol. By systematically applying chromatographic purification techniques and corroborating the results with a suite of spectroscopic methods (HPLC, MS, FT-IR, and NMR), researchers can ensure the quality and integrity of their synthesized compounds. This multi-faceted approach is fundamental to advancing drug discovery and development projects that rely on novel heterocyclic molecules.
References
- Gilar, M., et al. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.
- FT-IR spectra of control and treated 1,2,4-triazole. (2023). ResearchGate.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
- Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (n.d.). Benchchem.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
- Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC.
- HPLC/ESI-TOF-MS analysis of selected 1,2,4-triazole-3-thiones (TP-315,.... (n.d.). ResearchGate.
- Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI.
- Synthesis of ١,٢,٤-triazole-٣-thiol derivative. (2015). MJMR.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI.
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI.
- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry.
- HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (n.d.).
- Mass fragmentation pattern of the triazole‐thiol ligand. Calcd. [Found; Intensity%]. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have compiled field-proven insights and data to ensure your success.
The synthesis of substituted 1,2,4-triazole-3-thiols is a cornerstone in medicinal chemistry, as these scaffolds are present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The target molecule, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, is typically synthesized via the base-catalyzed intramolecular cyclization of a corresponding 1-acyl-4-aryl-thiosemicarbazide intermediate. While the reaction appears straightforward, achieving high yields and purity requires careful control over several parameters.
This guide provides a detailed baseline protocol and addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Core Synthesis Protocol: Alkaline Cyclization Route
The most reliable and widely reported method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the alkaline-mediated cyclization of a 1-acyl-4-aryl-thiosemicarbazide precursor.[3] This two-step approach offers good yields and a relatively clean product profile when optimized.
Step 1: Synthesis of 1-(2-Methoxybenzoyl)-4-phenylthiosemicarbazide
This precursor is typically formed by reacting 2-methoxybenzoyl hydrazide with 2-methoxyphenyl isothiocyanate. Alternatively, one can start from 2-methoxybenzoyl chloride and thiosemicarbazide.[2][4]
Step 2: Cyclization to 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
The thiosemicarbazide precursor undergoes an intramolecular cyclodehydration reaction in the presence of a strong base to form the desired triazole ring.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(2-methoxybenzoyl)-4-(2-methoxyphenyl)thiosemicarbazide intermediate (1 equivalent) in an aqueous or ethanolic solution of sodium hydroxide (e.g., 2N NaOH, 1.0-1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling the mixture to room temperature, pour it into a beaker of crushed ice.
-
Acidification: Carefully acidify the solution to a pH of approximately 5-6 using a dilute acid such as hydrochloric acid (HCl) or acetic acid. This step protonates the thiol and causes the product to precipitate.
-
Isolation: Filter the resulting solid precipitate, wash it thoroughly with cold distilled water to remove residual salts, and dry it under a vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol, to yield the final 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol.[3]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: Low or no yield is the most common issue, often stemming from incomplete cyclization or degradation of starting materials.
-
Probable Cause 1: Insufficient Base. The cyclization mechanism requires a base to deprotonate a nitrogen atom, initiating the intramolecular nucleophilic attack.[1] If the base is too weak, not concentrated enough, or used in a substoichiometric amount, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a strong base like NaOH or KOH, typically in a 1 to 2 M aqueous or ethanolic solution.[3] Use at least one full equivalent relative to your thiosemicarbazide precursor.
-
-
Probable Cause 2: Inadequate Reaction Time or Temperature. The cyclodehydration step is often slow at room temperature and requires thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction mixture is brought to a full reflux and maintained for a minimum of 4 hours. Use TLC to monitor the consumption of the starting material before proceeding with the work-up.
-
-
Probable Cause 3: Impure Starting Material. The purity of the 1-(2-methoxybenzoyl)-4-(2-methoxyphenyl)thiosemicarbazide precursor is critical. Contaminants can interfere with the cyclization.
-
Solution: Characterize your thiosemicarbazide precursor (via NMR, IR, or melting point) before starting the cyclization step. If necessary, purify it by recrystallization.
-
Q2: I'm struggling with the purification of my final product. It appears oily or remains impure after recrystallization.
A2: Purification challenges often arise from the presence of isomeric byproducts or residual starting materials that co-precipitate or co-crystallize with the desired product.
-
Probable Cause 1: Formation of Isomeric Byproducts. A common competitive reaction pathway, especially under different conditions (e.g., acidic or with dehydrating agents like PPE), is the formation of a 2-amino-1,3,4-thiadiazole derivative.[5][6] These isomers can have very similar polarities, making separation difficult.
-
Solution: Adhere strictly to the alkaline cyclization conditions, which strongly favor the formation of the 1,2,4-triazole-3-thiol. If isomeric impurities are suspected, column chromatography on silica gel is an effective, albeit more laborious, purification method.[7]
-
-
Probable Cause 2: Incomplete Reaction. Unreacted thiosemicarbazide starting material can contaminate the final product.
-
Solution: Increase the reflux time to ensure the reaction goes to completion. Use TLC with an appropriate solvent system (e.g., ethyl acetate/hexane) to confirm the absence of the starting material spot before work-up.
-
-
Probable Cause 3: Residual Salts. If the precipitated product is not washed thoroughly after acidification, inorganic salts can remain, depressing the melting point and contaminating analytical samples.
-
Solution: After filtering the crude product, wash the filter cake extensively with cold distilled water until the filtrate runs neutral.
-
Q3: The characterization data (NMR, IR) of my product is ambiguous or doesn't match the expected structure.
A3: Ambiguous spectral data can be due to the presence of the thiol-thione tautomerism inherent to this class of compounds or the presence of the isomeric 1,3,4-thiadiazole byproduct.
-
Probable Cause 1: Thiol-Thione Tautomerism. The 4H-1,2,4-triazole-3-thiol exists in equilibrium with its 1,2,4-triazole-3(2H)-thione tautomer. This can lead to broadened peaks in the NMR spectrum or the appearance of unexpected signals.
-
Clarification: In the ¹H NMR spectrum, the S-H proton of the thiol form typically appears as a broad singlet at a very downfield chemical shift (δ 12-14 ppm).[3][8] The N-H proton of the thione form may also be visible. In the IR spectrum, you may observe a weak S-H stretch (around 2550-2600 cm⁻¹) and/or a C=S stretch (around 1250-1350 cm⁻¹).
-
-
Probable Cause 2: Presence of 1,3,4-Thiadiazole Impurity. The ¹H NMR spectrum of the isomeric 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine would be significantly different. It would prominently feature an -NH₂ signal (a broad singlet integrating to 2H) and lack the characteristic downfield S-H proton of the triazole-thiol.[5]
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for the base-catalyzed cyclization of the thiosemicarbazide precursor?
A: The mechanism involves a base-mediated intramolecular nucleophilic addition followed by a dehydration step. First, the strong base (OH⁻) deprotonates the N2 nitrogen of the thiosemicarbazide backbone. The resulting anion then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group. This forms a five-membered ring intermediate, which subsequently eliminates a molecule of water to yield the aromatic 1,2,4-triazole ring.
Q: Are there alternative synthetic routes to this compound?
A: Yes. One common alternative starts with 2-methoxyaniline. The aniline is reacted with carbon disulfide and a base to form a dithiocarbamate intermediate.[11][12] This intermediate is then treated with hydrazine hydrate to form 4-(2-methoxyphenyl)thiosemicarbazide, which can be acylated and cyclized.[13] Another approach involves the direct reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE), although this can sometimes favor the formation of the thiadiazole isomer.[5][14]
Q: How critical is the choice of solvent for the cyclization reaction?
A: The solvent plays a key role in solubilizing the starting material and the base. Ethanol and water are the most common and effective solvents. Ethanol can improve the solubility of the organic precursor, while water is an excellent solvent for the NaOH or KOH base. An aqueous ethanol mixture often provides the best balance.
Data Summary & Visualizations
Table 1: Typical Reaction Parameters for Alkaline Cyclization
| Parameter | Recommended Condition | Rationale & Citation |
| Base | Sodium Hydroxide (NaOH) | A strong base is required to initiate the cyclization.[1][3] |
| Solvent | Ethanol / Water | Ensures solubility of both the organic precursor and the inorganic base.[15] |
| Temperature | Reflux (~80-100 °C) | Provides the necessary activation energy for the cyclodehydration step.[3] |
| Reaction Time | 4 - 6 hours | Sufficient time for the reaction to proceed to completion; should be monitored by TLC. |
| pH for Precipitation | 5 - 6 | Ensures complete protonation and precipitation of the thiol product without dissolving it in excess acid. |
Diagrams
Reaction Mechanism of Alkaline Cyclization
Caption: Figure 1: Mechanism of Base-Catalyzed Cyclization
Troubleshooting Workflow
Caption: Figure 2: Troubleshooting Flowchart
References
- GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones.
- Desai, N. C., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 1(4), 375-385.
- Matin, M. M., & Matin, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 889322.
- ResearchGate. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF.
- Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160.
- Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212.
- MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}.
- Li, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 12, 1473097.
- Palaska, E., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259.
- ResearchGate. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity | Request PDF.
- EA Journals. (n.d.). SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES.
- Frolova, Y. S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-16.
- Kumar, A., et al. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity.
- National Center for Biotechnology Information. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
- Yuriev, M. Y., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4895.
- T. R. P. Kumar, et al. (n.d.). Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions. Inorganic Chemistry.
- Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
- Krutskikh, V. M., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-9.
- BenchChem. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
- 11. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in Biological Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in their biological assays. This document provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental results.
Introduction: Understanding the Challenge
4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is a heterocyclic compound with potential biological activities that are of interest to the research community.[1] However, like many small molecules, its poor aqueous solubility can be a significant hurdle in various in vitro and cell-based assays. This guide will walk you through a systematic approach to address these solubility challenges, ensuring the compound is in a true solution for accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe precipitation of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in my assay?
A1: The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for many nonpolar compounds.[2] It is crucial to ensure the compound is fully dissolved in the stock solution before making any dilutions into your aqueous assay buffer.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO can vary. As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[3][4] It is always recommended to run a vehicle control (assay media with the same final DMSO concentration) to assess the impact of the solvent on your specific assay system.[2]
Q3: My compound precipitates even when I dilute it from a DMSO stock. What should I do next?
A3: This is a common issue when a compound that is highly soluble in 100% DMSO is diluted into an aqueous buffer.[5] This "fall-out" is due to the drastic change in solvent polarity. The next logical step is to explore pH modification of your assay buffer, if your experimental system can tolerate it.
Troubleshooting Guide: A Step-by-Step Approach
If you are still facing solubility issues after trying the initial steps, this detailed troubleshooting guide provides further strategies.
Strategy 1: pH Modification
The solubility of ionizable compounds, like those containing a thiol group, can be significantly influenced by pH. The thiol group can exist in a protonated (R-SH) or deprotonated (R-S⁻) state, and the ratio of these forms is governed by the compound's pKa and the pH of the solution, as described by the Henderson-Hasselbalch equation.[6][7]
Henderson-Hasselbalch Equation: pH = pKa + log ([A⁻]/[HA])
Where:
-
pH is the pH of the solution.
-
pKa is the acid dissociation constant of the thiol group.
-
[A⁻] is the concentration of the deprotonated (thiolate) form.
-
[HA] is the concentration of the protonated (thiol) form.
By adjusting the pH of the buffer to be above the pKa of the thiol group, you can increase the proportion of the more soluble deprotonated form.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add an excess amount of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol to each buffer.
-
Equilibrate the samples by shaking or rotating for 24 hours at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Expected Outcome: You should observe an increase in solubility as the pH increases, particularly as the pH surpasses the pKa of the thiol group.
Note on Thiol-Thione Tautomerism: 1,2,4-triazole-3-thiol derivatives can exist in two tautomeric forms: the thiol form and the thione form.[8][9] The equilibrium between these two forms can also be influenced by the solvent and pH, which may affect solubility.
Caption: Thiol-Thione Tautomeric Equilibrium.
Strategy 2: Utilizing Co-solvents
If pH modification is not a viable option or does not sufficiently improve solubility, the use of co-solvents can be explored. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar compounds.[10]
Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% | Can have biological effects at higher concentrations. |
| Propylene Glycol | 1-10% | Generally considered safe for most cell lines. |
| Polyethylene Glycol (PEG) 300/400 | 1-10% | Viscous; may affect assay kinetics. |
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare your assay buffer containing various concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10%).
-
Prepare your 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol stock solution in 100% DMSO.
-
Serially dilute the stock solution in the co-solvent-containing buffers.
-
Visually inspect for precipitation and, if possible, quantify the solubility.
Caption: Co-solvent Workflow Diagram.
Strategy 3: Employing Excipients
For particularly challenging compounds, the use of solubilizing excipients such as cyclodextrins or surfactants can be highly effective.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble guest molecules, like 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, forming an inclusion complex that has significantly improved aqueous solubility.[13][]
-
Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that can solubilize hydrophobic compounds within their nonpolar core.[15][16][17] Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used in biological assays.
Table of Common Solubilizing Excipients:
| Excipient | Type | Mechanism of Action |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | Forms inclusion complexes.[11] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Cyclodextrin | Forms inclusion complexes with enhanced solubility due to ionic groups. |
| Tween® 20 / Tween® 80 | Surfactant | Micellar solubilization.[16] |
Experimental Protocol: Excipient-Mediated Solubilization
-
Prepare aqueous solutions of the chosen excipient at various concentrations (e.g., 1%, 2%, 5% w/v for cyclodextrins; 0.01%, 0.05%, 0.1% for surfactants).
-
Add an excess of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol to each excipient solution.
-
Follow the equilibration and measurement steps as outlined in the pH-dependent solubility protocol.
Summary and Recommendations
When encountering solubility issues with 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, a systematic approach is key.
Caption: Troubleshooting Decision Flowchart.
It is important to validate that the chosen solubilization method does not interfere with the biological assay. Always include appropriate controls, including a vehicle control and, if using an excipient, a control with the excipient alone. By methodically exploring these strategies, you can overcome the solubility challenges of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol and obtain reliable data in your research.
References
- Aragen Life Sciences. (2021).
- ResearchGate. (2014).
- Pharmaceutical Chemistry Journal. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
- MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}.
- ResearchGate. (n.d.). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- National Institutes of Health. (n.d.).
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
- Wikipedia. (n.d.).
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
- PubMed. (1982).
- Reddit. (2022). How to tackle compound solubility issue.
- ResearchGate. (n.d.). Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- National Institutes of Health. (n.d.).
- Indian Academy of Sciences. (n.d.). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues.
- Scientist Solutions. (2025). DMSO in cell based assays.
- Taylor & Francis Online. (n.d.). Impact of Surfactants on Drug Release during Dissolution Testing.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
- National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ScienceDirect. (n.d.).
- PubMed. (2010). Study of pH-dependent solubility of organic bases.
- National Institutes of Health. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry.
- Technology Networks. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- ResearchGate. (n.d.).
- Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
- MDPI. (n.d.).
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
- JOCPR. (n.d.).
- Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?
- National Institutes of Health. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
- Nature. (2025).
- Scientific Research Publishing. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- SciSpace. (n.d.).
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting the cyclization step in 4-aryl-4H-triazole-3-thiol synthesis
Welcome to the technical support center for the synthesis of 4-aryl-4H-triazole-3-thiols. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crucial cyclization step. Our goal is to equip you with the expertise to navigate this synthesis with confidence and achieve optimal results.
Introduction to the Cyclization Step
The synthesis of 4-aryl-4H-triazole-3-thiols, a scaffold of significant interest in medicinal chemistry, typically involves the cyclization of a 1-aroyl-4-aryl-thiosemicarbazide intermediate.[1][2] This intramolecular dehydration and ring closure can be achieved under either basic or acidic conditions, with the choice of catalyst profoundly influencing the reaction outcome.[3] A common and often competing reaction pathway is the formation of the isomeric 1,3,4-thiadiazole derivative.[4][5] Understanding the factors that govern these parallel reactions is paramount to successfully synthesizing the desired triazole.
This guide will address the most frequent issues encountered during this cyclization, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Low or No Yield of the Desired 4-aryl-4H-triazole-3-thiol
Question: I am getting a very low yield of my target triazole, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a common frustration. The root cause often lies in the reaction conditions not being optimal for the cyclodehydration of your specific acylthiosemicarbazide intermediate. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Cyclization Conditions:
-
Base-Catalyzed Cyclization: This is the most common and often preferred method for synthesizing 1,2,4-triazoles from thiosemicarbazides.[1][3][6]
-
Strength of the Base: The basicity of the medium is critical. Insufficiently basic conditions will result in a sluggish or incomplete reaction. If you are using a weak base, consider switching to a stronger one. Aqueous sodium hydroxide (2-8%) or potassium hydroxide are commonly employed.[3][6]
-
Reaction Time and Temperature: These parameters are interdependent. Increasing the temperature will generally accelerate the reaction, but excessive heat can lead to decomposition. Refluxing for 2-4 hours is a typical starting point.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Acid-Catalyzed Cyclization: While less common for this specific transformation, acid catalysis can also be employed. However, it often favors the formation of the isomeric 1,3,4-thiadiazole.[3] If you are using acidic conditions and observing low yields of the triazole, it's highly probable that the thiadiazole is the major product.
2. The Critical Role of the Precursor:
-
Purity of the Acylthiosemicarbazide: Impurities in your starting material can inhibit the reaction or lead to unwanted side products. Ensure your acylthiosemicarbazide is pure before proceeding with the cyclization. Recrystallization is often a necessary purification step.
-
Stability of the Acylthiosemicarbazide: Some acylthiosemicarbazides can be unstable, especially under harsh conditions. Consider the stability of your specific substrate when choosing the reaction temperature and duration.
3. The Influence of Solvents:
-
The choice of solvent can significantly impact the reaction. For base-catalyzed cyclizations, aqueous or alcoholic solutions of the base are typically used.[6] In some cases, using a co-solvent can improve the solubility of the starting material and facilitate the reaction.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
FAQ 2: Formation of the Isomeric 1,3,4-Thiadiazole
Question: My spectral data (NMR, MS) suggests I have synthesized the 1,3,4-thiadiazole isomer instead of the desired 1,2,4-triazole. Why did this happen and how can I favor the formation of the triazole?
Answer: The formation of the 1,3,4-thiadiazole is the most common side reaction in this synthesis.[4][5] The cyclization of the acylthiosemicarbazide intermediate can proceed through two different pathways, and the reaction conditions dictate which isomer is favored.
Understanding the Mechanistic Divergence:
-
Base-Catalyzed Cyclization (Favors Triazole): In a basic medium, the more acidic N-H proton of the thiosemicarbazide is deprotonated. The resulting anion then attacks the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring after dehydration.[1][3]
-
Acid-Catalyzed Cyclization (Favors Thiadiazole): Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. The sulfur atom of the thiosemicarbazide then acts as the nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the 1,3,4-thiadiazole ring.[3]
Strategies to Promote Triazole Formation:
-
Utilize Basic Conditions: This is the most effective way to favor the formation of the 1,2,4-triazole. If you are currently using acidic or neutral conditions, switching to a basic medium is the first and most crucial step.[3]
-
Avoid Strong Dehydrating Agents in Acidic Media: Reagents like concentrated sulfuric acid or polyphosphoric acid (PPE) under strongly acidic conditions will almost certainly lead to the thiadiazole.[4] While PPE can be used to synthesize triazoles, the conditions must be carefully controlled, often involving a two-step process where the initial acylation is followed by a base-catalyzed cyclization.[4][5][7]
Reaction Pathway Diagram:
Caption: Competing cyclization pathways.
FAQ 3: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the best practices for purifying 4-aryl-4H-triazole-3-thiols?
Answer: The acidic nature of the thiol proton in the target molecule provides a convenient handle for purification.
Purification Protocol:
-
Acid-Base Extraction:
-
After the reaction is complete, neutralize the reaction mixture with an acid (e.g., HCl) if it's basic.
-
Extract the crude product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
To separate the acidic triazole-thiol from non-acidic impurities, extract the organic layer with an aqueous base solution (e.g., 5% NaOH or KOH). The triazole-thiol will deprotonate to form a water-soluble salt and move into the aqueous layer.[5]
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral or basic impurities.
-
Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to precipitate the pure 4-aryl-4H-triazole-3-thiol.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Recrystallization:
Table of Recommended Purification Solvents:
| Compound Class | Recommended Solvents for Recrystallization |
| 4-aryl-4H-triazole-3-thiols | Ethanol, Ethanol/Water, Methanol |
| Acylthiosemicarbazide Precursors | Ethanol, Chloroform/Methanol |
Experimental Protocols
General Protocol for Base-Catalyzed Cyclization of 1-Aroyl-4-aryl-thiosemicarbazide
-
Dissolution: Dissolve the 1-aroyl-4-aryl-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2-8% w/v).
-
Heating: Heat the reaction mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid until the product precipitates.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-4H-triazole-3-thiol.[6]
-
References
-
Belyakov, S., Turovska, B., & Turovskis, I. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8527. [Link]
-
Metwally, M. A., Bondock, S., El-Aziz, S. A., & El-Ghani, E. A. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519. [Link]
-
Belyakov, S., Turovska, B., & Turovskis, I. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8527. [Link]
-
Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 431-447. [Link]
-
Demirbaş, N., Uğurluoğlu, R., & Demirbaş, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. [Link]
-
Szafrański, K., et al. (2022). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. PLoS ONE, 17(7), e0271222. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2014). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. Journal of Heterocyclic Chemistry, 51(5), 1439-1444. [Link]
-
Demirbaş, N., Uğurluoğlu, R., & Demirbaş, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. [Link]
-
Belyakov, S., Turovska, B., & Turovskis, I. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8527. [Link]
-
Gűven, Ö., Erdoğan, T., Yakan, H., & Yüksek, H. (2007). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Acta Chimica Slovenica, 54(3), 623-627. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
Preventing the formation of isomeric byproducts in 1,2,4-triazole synthesis
Technical Support Center: 1,2,4-Triazole Synthesis
Introduction: Navigating the Regioselectivity Challenge in 1,2,4-Triazole Synthesis
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of therapeutic agents with activities ranging from antifungal to anticancer.[1][2] However, classical synthetic routes, such as the Einhorn-Brunner and Pellizzari reactions, are often plagued by a critical challenge: the formation of isomeric byproducts when using unsymmetrical precursors.[2][3] This lack of regioselectivity not only reduces the yield of the desired compound but also introduces significant downstream purification hurdles, as isomers frequently possess similar physicochemical properties.[4][5]
This guide provides a comprehensive technical resource designed to help you diagnose, troubleshoot, and ultimately prevent the formation of these unwanted isomers. We will explore the mechanistic origins of byproduct formation, offer solutions for traditional methods, and detail modern, catalyst-controlled protocols that provide precise regiochemical control.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts in 1,2,4-triazole synthesis?
In syntheses involving unsymmetrical starting materials, the primary issue is regioselectivity, leading to positional isomers. For instance, in the synthesis of a 1,3,5-trisubstituted 1,2,4-triazole, you might encounter an isomeric mixture where the substituents at the 3- and 5-positions are swapped. Similarly, when alkylating the 1,2,4-triazole ring, substitution can occur at the N1 or N4 positions, yielding different regioisomers.[6][7]
Q2: Why do classical methods like the Einhorn-Brunner and Pellizzari reactions produce isomers?
These reactions proceed through condensation mechanisms where multiple reactive sites can participate in the key bond-forming steps.
-
Einhorn-Brunner Reaction: This method condenses an imide with a hydrazine.[3][8] If the two acyl groups on the imide are different (unsymmetrical imide), the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of 1,2,4-triazole isomers.[3][9]
-
Pellizzari Reaction: This reaction involves the condensation of an amide and an acylhydrazide.[2][4] When the acyl groups of the two reactants are different, a side reaction involving the "interchange of acyl groups" can occur, resulting in a mixture of up to three different 1,2,4-triazoles.[4]
Q3: Beyond isomers, what other byproducts can form?
A common byproduct, particularly in reactions using acylhydrazides, is the formation of a 1,3,4-oxadiazole.[10] This occurs through a competing intramolecular cyclization pathway of the acylhydrazide intermediate. High temperatures required for some classical methods can also lead to decomposition of starting materials or products.[4]
Troubleshooting Guide: From Isomeric Mixtures to Pure Product
This section is designed to address specific experimental issues. Identify your problem below to find its probable causes and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction yields a mixture of 3- and 5-substituted regioisomers. | Use of an unsymmetrical imide in the Einhorn-Brunner reaction. The hydrazine can attack either carbonyl group.[9][11] | 1. Modify Substrate Electronics: The hydrazine will preferentially attack the more electrophilic carbonyl carbon. The acyl group from the stronger corresponding carboxylic acid will tend to occupy the 3-position of the triazole ring.[1][11] You can leverage this by designing your imide with one highly electron-withdrawing group to direct the reaction toward a single isomer.2. Switch to a Regioselective Method: For unambiguous results, use a modern catalyst-controlled synthesis (see Optimized Protocols section). |
| Use of unsymmetrical amide/acylhydrazide in the Pellizzari reaction. The reaction is inherently not regioselective and is prone to acyl group interchange.[2][4] | 1. Use Symmetrical Substrates: The simplest solution is to use an amide and an acylhydrazide with identical acyl groups (e.g., benzamide and benzoylhydrazide to yield 3,5-diphenyl-1,2,4-triazole).[4]2. Optimize Conditions: While less effective, using microwave irradiation can shorten reaction times, potentially reducing the extent of side reactions.[2] | |
| My reaction yields a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. | Lack of catalyst control in a [3+2] cycloaddition reaction. Certain synthetic routes can produce both isomers in the absence of a directing catalyst. | Implement Catalyst-Controlled Synthesis: This is the most effective solution. The choice of metal catalyst can provide exquisite control over the regiochemical outcome.[11][12]• For 1,3-disubstituted isomers: Use a Silver(I) catalyst (e.g., AgOAc).• For 1,5-disubstituted isomers: Use a Copper(II) catalyst (e.g., Cu(OAc)₂).[12][13] |
| Significant 1,3,4-oxadiazole byproduct is observed. | Competing cyclization pathway of an intermediate. This is common in syntheses starting from acylhydrazides, where intramolecular cyclization competes with the desired intermolecular reaction.[10] | 1. Modify Reaction Conditions: Lowering the reaction temperature may favor the desired intermolecular pathway over the intramolecular cyclization.[4]2. Change Synthetic Route: Consider a synthetic strategy that does not involve a diacylhydrazine intermediate, such as building the ring from amidines or nitriles.[14] |
| Difficulty separating the final isomeric products. | Similar physicochemical properties. Isomers often have very similar polarities, boiling points, and solubilities, making separation by standard techniques challenging.[4] | 1. High-Performance Chromatography: If isomers have formed, separation is often achievable using silica flash chromatography with carefully optimized eluent systems or by using reverse-phase HPLC.[6]2. Recrystallization: Attempt fractional recrystallization from various solvent systems. This can sometimes be effective if the isomers have different crystal packing energies.[15] |
Visualizing the Isomer Problem and Solution
Understanding the pathways that lead to isomeric mixtures is the first step toward preventing them. The following diagrams illustrate both the challenge and a modern, effective solution.
Caption: Isomer formation in the Einhorn-Brunner reaction.
Caption: Catalyst-controlled regioselective triazole synthesis.
Optimized Experimental Protocols
To avoid isomeric byproducts altogether, a regioselective synthetic strategy is paramount. The catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts is a state-of-the-art method for achieving this.[12]
Protocol 1: Regioselective Synthesis of 1,3-Disubstituted 1,2,4-Triazoles via Ag(I) Catalysis
This protocol is adapted from methodologies that demonstrate high regioselectivity for the 1,3-isomer.[12][13]
Materials:
-
Aryl diazonium salt (1.0 eq)
-
Isocyanide (1.2 eq)
-
Silver(I) acetate (AgOAc) (10 mol%)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl diazonium salt (1.0 eq) and silver(I) acetate (0.1 eq).
-
Add anhydrous DCM to dissolve the solids.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the isocyanide (1.2 eq) to the stirred solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.
-
Wash the celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,3-disubstituted 1,2,4-triazole.
Protocol 2: Regioselective Synthesis of 1,5-Disubstituted 1,2,4-Triazoles via Cu(II) Catalysis
This protocol leverages a copper catalyst to selectively form the 1,5-isomer.[12][13]
Materials:
-
Aryl diazonium salt (1.0 eq)
-
Isocyanide (1.2 eq)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl diazonium salt (1.0 eq) and copper(II) acetate (0.1 eq).
-
Add anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the isocyanide (1.2 eq) dropwise to the vigorously stirred suspension.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction for the disappearance of starting materials by TLC.
-
Once the reaction is complete, filter through a celite pad to remove the catalyst.
-
Wash the pad with DCM and combine the organic layers.
-
Concentrate the solution in vacuo.
-
The resulting crude material can be purified by silica gel column chromatography to afford the pure 1,5-disubstituted 1,2,4-triazole.
References
-
Einhorn–Brunner reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022). Retrieved January 18, 2026, from [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pellizzari reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (2022). Retrieved January 18, 2026, from [Link]
-
Separation of alkylated 1,2,4-triazole in solution - Chemistry Stack Exchange. (2017). Retrieved January 18, 2026, from [Link]
-
Einhorn-Brunner Reaction. (n.d.). Retrieved January 18, 2026, from [Link]
-
Scheme 26. Different isomeric forms of 1,2,4-triazole. Various... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 8. Einhorn-Brunner Reaction [drugfuture.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. isres.org [isres.org]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for the synthesis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
Welcome to the dedicated technical support center for the synthesis of 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
The synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the formation of a thiosemicarbazide intermediate followed by an alkaline-mediated cyclization.[1][2] However, specific substitution patterns can significantly influence reaction kinetics, yield, and purity. This guide will address the nuances associated with the 2-methoxyphenyl substituent.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol, providing causal explanations and actionable solutions.
Question 1: I am observing a very low or no yield of the final product. What are the potential causes and how can I resolve this?
Answer:
Low or no product yield is a frequent challenge that can stem from several factors throughout the two-step synthesis.
Step 1: Formation of 1-formyl-4-(2-methoxyphenyl)thiosemicarbazide (Intermediate)
-
Cause 1: Impure Starting Materials. The purity of both formylhydrazide and 2-methoxyphenyl isothiocyanate is critical. Contaminants can interfere with the reaction.
-
Solution: Ensure the formylhydrazide is dry and free of hydrazine. The 2-methoxyphenyl isothiocyanate should be colorless or pale yellow; a darker color may indicate decomposition. If necessary, purify the isothiocyanate by distillation under reduced pressure.
-
-
Cause 2: Incomplete Reaction. The reaction between the hydrazide and isothiocyanate may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux period. Ensure an appropriate solvent is used; absolute ethanol is a common choice.[2]
-
-
Cause 3: Sub-optimal Reaction Temperature. The reaction may be sensitive to temperature.
-
Solution: While refluxing in ethanol is standard, ensure the temperature is maintained consistently. For less reactive substrates, a higher boiling point solvent could be explored, but this should be done with caution to avoid side reactions.
-
Step 2: Alkaline Cyclization to 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol
-
Cause 1: Insufficient Base. The cyclization is base-catalyzed, and an inadequate amount of base will result in an incomplete reaction.
-
Solution: Use at least a stoichiometric equivalent of a strong base like sodium hydroxide or potassium hydroxide. An excess of the base is often employed to ensure complete reaction. A 2N aqueous solution of NaOH is commonly used.[3]
-
-
Cause 2: Incorrect pH during Workup. The triazole-thiol product is precipitated by acidification of the reaction mixture. If the pH is not optimal, the product may remain in solution.
-
Solution: After the cyclization is complete, cool the reaction mixture and carefully acidify with a dilute acid, such as hydrochloric or acetic acid, to a pH of 5-6.[4] Monitor the pH with a pH meter or pH paper to ensure accurate precipitation.
-
-
Cause 3: Thiol-Thione Tautomerism. The product exists as a tautomeric mixture of the thiol and thione forms. This can sometimes affect its solubility and isolation.
-
Solution: This is an inherent property of the molecule. The purification method, typically recrystallization from ethanol or an ethanol-water mixture, should yield the crystalline solid regardless of the dominant tautomer in solution.[1]
-
Question 2: My final product is contaminated with impurities. What are the likely side products and how can I purify my compound?
Answer:
Impurity formation is a common issue, often arising from side reactions during the cyclization step.
-
Potential Side Product 1: 5-(2-Methoxyphenylamino)-1,3,4-thiadiazole-2-thiol. Under acidic conditions, the thiosemicarbazide intermediate can cyclize to form a 1,3,4-thiadiazole derivative instead of the desired 1,2,4-triazole.
-
Causality: The regioselectivity of the cyclization is pH-dependent. Alkaline conditions favor the formation of the 1,2,4-triazole ring.[5]
-
Prevention: Strictly maintain alkaline conditions during the cyclization step.
-
Purification: If the thiadiazole impurity is present, it can often be separated by fractional crystallization, as its polarity and solubility may differ from the desired triazole. Column chromatography can also be an effective purification method.
-
-
Potential Side Product 2: Unreacted 1-formyl-4-(2-methoxyphenyl)thiosemicarbazide. Incomplete cyclization will leave the starting material in the final product.
-
Prevention: Ensure sufficient reaction time and base concentration during the cyclization step as mentioned in the low yield troubleshooting section.
-
Purification: The unreacted thiosemicarbazide has different solubility characteristics. Recrystallization from a suitable solvent like ethanol should effectively remove it.[4]
-
-
Purification Strategy:
-
Filtration and Washing: After precipitation by acidification, thoroughly wash the crude product with cold water to remove any inorganic salts.[6]
-
Recrystallization: The most common and effective method for purifying 4-aryl-4H-1,2,4-triazole-3-thiols is recrystallization from ethanol or an ethanol-water mixture.[1][2] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol?
A1: The synthesis proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of formylhydrazide acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of 2-methoxyphenyl isothiocyanate. This results in the formation of the 1-formyl-4-(2-methoxyphenyl)thiosemicarbazide intermediate.
-
Intramolecular Cyclization and Dehydration: In the presence of a strong base (e.g., NaOH), the thiosemicarbazide undergoes an intramolecular cyclization. The base deprotonates one of the nitrogen atoms, which then attacks the carbonyl carbon of the formyl group. This is followed by the elimination of a water molecule to form the stable 1,2,4-triazole ring.
Q2: What are the optimal reaction conditions for this synthesis?
A2: Based on analogous syntheses, the following conditions are recommended as a starting point for optimization:
| Parameter | Step 1: Thiosemicarbazide Formation | Step 2: Cyclization |
| Reagents | Formylhydrazide, 2-Methoxyphenyl isothiocyanate | 1-formyl-4-(2-methoxyphenyl)thiosemicarbazide |
| Solvent | Absolute Ethanol | 2N Aqueous Sodium Hydroxide |
| Temperature | Reflux (approx. 78 °C) | Reflux (approx. 100 °C) |
| Reaction Time | 4-6 hours (monitor by TLC) | 4-6 hours |
| Work-up | Cool and collect precipitate or evaporate solvent | Cool and acidify to pH 5-6 with dilute HCl |
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be followed. Additionally, pay attention to the following:
-
Isothiocyanates: These compounds are often lachrymatory and can be irritants. Handle 2-methoxyphenyl isothiocyanate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine Derivatives: Formylhydrazide is a derivative of hydrazine, which is a suspected carcinogen. Handle with care and avoid inhalation or skin contact.
-
Strong Bases and Acids: Sodium hydroxide and hydrochloric acid are corrosive. Handle with appropriate care and PPE. The neutralization step can be exothermic, so perform it slowly and with cooling.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol.
Part 1: Synthesis of 1-formyl-4-(2-methoxyphenyl)thiosemicarbazide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formylhydrazide (10 mmol) in absolute ethanol (50 mL).
-
To this solution, add 2-methoxyphenyl isothiocyanate (10 mmol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.
-
Alternatively, if no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
The crude 1-formyl-4-(2-methoxyphenyl)thiosemicarbazide can be used in the next step without further purification or can be recrystallized from ethanol if desired.
Part 2: Synthesis of 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol
-
Suspend the crude 1-formyl-4-(2-methoxyphenyl)thiosemicarbazide (8 mmol) in a 2N aqueous solution of sodium hydroxide (40 mL) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours. The solid should dissolve as the reaction proceeds.
-
After the reflux period, cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the cooled solution to a pH of 5-6 with dilute hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
For further purification, recrystallize the solid from ethanol or an ethanol-water mixture.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol.
References
-
Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. Coll. Vol. 4, p.985 (1963); Vol. 37, p.95 (1957). Retrieved from [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Retrieved from [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Retrieved from [Link]
-
Koval, A. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7658. Retrieved from [Link]
-
Koval, A. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Odessa University Chemical Journal, 1(1), 1-1. Retrieved from [Link]
-
Koval, A. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7658. Retrieved from [Link]
-
Barbuceanu, S.-F., et al. (2020). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol: Synthesis, Characterization and Theoretical Studies. Molecules, 25(21), 5183. Retrieved from [Link]
-
Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. Retrieved from [Link]
-
Pineda-Urbina, K., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(22), 7976. Retrieved from [Link]
-
Maccioni, E., et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Pharmaceuticals, 6(5), 634-651. Retrieved from [Link]
-
Koval, A. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7658. Retrieved from [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Retrieved from [Link]
- Google Patents. (1953). Preparation of thiosemicarbazides. US2657234A.
-
Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Advanced Pharmacy Education & Research, 14(1), 1-10. Retrieved from [Link]
-
Khan, I., et al. (2024). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. Archiv der Pharmazie, 358(1), e240050. Retrieved from [Link]
-
El-Shehry, M. F., et al. (2020). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Serbian Chemical Society, 85(1), 25-36. Retrieved from [Link]
-
de la C. C.-C., L., et al. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 27(3), 1032. Retrieved from [Link]
Sources
Addressing false positives in antimicrobial screening of triazole-thiol compounds
A Guide to Identifying and Overcoming False Positives
Welcome, researchers, to the technical support center for antimicrobial screening. This guide is designed to help you navigate the specific challenges associated with screening triazole-thiol compounds. As a Senior Application Scientist, I understand that identifying a promising "hit" is exciting, but the journey from initial activity to a validated lead is fraught with potential artifacts. Triazole-thiol compounds, due to their inherent chemical nature, are particularly prone to generating false positives that can consume valuable time and resources.
This hub provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you distinguish true antimicrobial activity from assay interference. Our goal is to equip you with the expertise to design self-validating experiments and confidently advance your drug discovery programs.
Section 1: Understanding the "Why" - Primary Mechanisms of False Positives
Before troubleshooting, it's crucial to understand the biochemical and physical phenomena that cause triazole-thiol compounds to appear active. These are not random errors; they are predictable interactions between your compound and the assay system.
Q1: What are the most common reasons my triazole-thiol compound shows activity in a primary screen?
There are three primary mechanisms of assay interference that are particularly relevant for this class of compounds: Thiol Reactivity, Compound Aggregation, and Direct Assay Technology Interference.
-
Thiol Reactivity: The free thiol group (-SH) on your compound is, by its nature, chemically reactive. It can interact with various components in your assay, most notably by forming disulfide bonds with cysteine residues on proteins or reacting with other thiol-containing reagents like Dithiothreitol (DTT).[1][2] This can lead to non-specific inhibition of enzymes or interference with thiol-based assay probes.[2][3]
-
Compound Aggregation: Many organic molecules, including triazole-thiols, can self-associate at screening concentrations to form colloidal aggregates.[4][5] These particles, typically 50-400nm in size, non-specifically sequester and denature proteins on their surface, leading to promiscuous enzyme inhibition.[4][6] This is one of the most common causes of false positives in high-throughput screening (HTS).[5]
-
Assay Technology Interference: The compound may directly interfere with your detection method. For example, it might be autofluorescent in a fluorescence-based assay, inhibit a reporter enzyme like luciferase, or have redox activity that reduces a viability dye like resazurin.[5][7][8]
Troubleshooting Decision Pathway
When a hit is identified, a systematic approach is needed to validate it. The following flowchart outlines a logical progression for de-risking a promising triazole-thiol compound.
Caption: A decision tree for validating antimicrobial hits.
Section 2: Troubleshooting Guide - "Is My Hit Real?"
This section addresses specific experimental observations and provides actionable steps to diagnose the underlying cause.
Q2: My triazole-thiol compound shows potent activity in a resazurin-based cell viability assay. How can I confirm this is true antimicrobial activity?
This is a classic scenario. Resazurin (a blue, non-fluorescent molecule) is reduced by metabolically active cells to the highly fluorescent pink product, resorufin.[9][10] However, compounds with reducing potential, particularly thiols, can directly reduce resazurin in the absence of cellular activity, mimicking a viable cell population and thus masking antimicrobial effects (a false negative) or, if the compound is oxidized by other media components, it could interfere in other ways.
Troubleshooting Steps:
-
Perform a Medium-Only Control: Incubate your compound in the assay medium with resazurin but without bacteria.
-
Observation: If the medium turns pink, your compound is directly reducing the dye.
Q3: My dose-response curve is unusually steep (high Hill slope). What does this suggest?
A very steep dose-response curve is often a hallmark of compound aggregation.[12] Aggregation is a cooperative process that occurs above a critical aggregation concentration (CAC).[6] Below the CAC, the compound is monomeric and inactive. Once the CAC is reached, aggregates form rapidly, leading to a sharp increase in inhibition over a very small concentration range.
Troubleshooting Steps:
-
Perform a Detergent-Sensitivity Assay: Re-run your activity assay in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100.[4]
-
Observation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.[12] Detergents disrupt the formation of these non-specific colloidal aggregates.
Q4: My compound is active against a cysteine-dependent enzyme. How do I know if it's a specific inhibitor or just a non-specific thiol-reactive compound?
This is a critical question for mechanism-of-action studies. Triazole-thiols can react with any accessible cysteine, not just the one in your target's active site.[2][3]
Troubleshooting Steps:
-
Perform a DTT Challenge Assay: Measure the IC50 of your compound in your standard assay buffer and then in parallel with a high concentration of DTT (e.g., 100-fold molar excess over your compound).[1] DTT is a strong reducing agent that will effectively "scavenge" non-specific electrophilic and thiol-reactive compounds.[13][14]
-
Observation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of excess DTT strongly suggests your compound is acting via non-specific thiol reactivity.[1] A specific inhibitor that binds tightly to its target's active site should be less affected by the presence of a competing thiol.
-
Further Validation: Use ALARM (A La assay to detect Reactive Molecules) NMR or protein mass spectrometry to confirm covalent adduct formation with your target protein and other control proteins.[2][15] A promiscuous compound will react with multiple proteins.
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the essential counter-screens.
Protocol 1: Detergent-Sensitivity Assay for Identifying Aggregators
This protocol is designed to determine if the observed bioactivity of a compound is dependent on the formation of colloidal aggregates.
Caption: Workflow for the Detergent-Sensitivity Assay.
Methodology:
-
Prepare Reagents:
-
Prepare a 1% (w/v) stock solution of Triton X-100 in your assay buffer.
-
Prepare two sets of assay master mixes: one with your standard assay buffer and one where the final concentration of Triton X-100 will be 0.01% - 0.1%.
-
-
Compound Plating: Prepare identical serial dilution plates of your test compound.
-
Assay Execution:
-
Add the "Control" master mix to one set of compound plates.
-
Add the "Test" (Triton X-100 containing) master mix to the second set of plates.
-
-
Incubation & Readout: Incubate both sets of plates under standard conditions and measure the assay signal.
-
Data Analysis: Generate dose-response curves for both conditions. A significant loss of potency (rightward shift in IC50) in the presence of Triton X-100 indicates aggregation-based activity.[4][12]
| Parameter | Recommended Value | Source |
| Detergent | Triton X-100 (non-ionic) | [4] |
| Final Concentration | 0.01% - 0.1% (w/v) | [4] |
| Interpretation | >10-fold increase in IC50 | [1] |
Protocol 2: DTT Challenge Assay for Thiol Reactivity
This assay identifies compounds that act via non-specific reaction with sulfhydryl groups.
Methodology:
-
Determine DTT Compatibility: First, ensure that the concentration of DTT to be used does not interfere with the assay readout on its own. Run a control experiment with varying DTT concentrations in the absence of the test compound.
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second assay buffer containing a high concentration of DTT (e.g., 1 mM, but should be optimized). DTT has a limited half-life in aqueous solution and should be prepared fresh.[1]
-
-
Assay Execution: Perform parallel IC50 determinations for your compound in the buffer with and without the added DTT.
-
Data Analysis: Compare the IC50 values. A significant potency decrease in the presence of DTT points to a thiol-reactive mechanism.[1]
| Parameter | Recommended Value | Source |
| Reducing Agent | Dithiothreitol (DTT) | [1][14] |
| Concentration | Molar excess relative to compound (e.g., 100x) | [1] |
| pH Optimum | > 7.0 for DTT reactivity | [13][14] |
| Interpretation | Significant increase in IC50 | [1] |
Section 4: Frequently Asked Questions (FAQs)
Q5: What are "PAINS" and should I be worried about them?
PAINS stands for Pan-Assay INterference compoundS. These are chemical structures that have been repeatedly shown to cause false positives across a wide variety of HTS assays.[2][5] They often act through mechanisms like reactivity or aggregation. While computational filters for PAINS are useful for flagging potential problem compounds early, they are not foolproof. Experimental validation using the protocols described above is always necessary.[7]
Q6: At what point in my screening cascade should I perform these validation assays?
These assays should be performed as early as possible after a primary hit is identified and its structure is confirmed.[3] Running these counter-screens before committing to resource-intensive follow-up studies, such as hit-to-lead chemistry or complex cellular models, can prevent significant wasted effort.[1][6]
Q7: My compound is a confirmed aggregator. Is it completely useless?
Generally, for the purposes of developing a specific, targeted antimicrobial, aggregation-based activity is a dead end.[6] The lack of specific interaction makes it nearly impossible to optimize through medicinal chemistry. However, understanding the mechanism is still valuable and prevents the project from continuing down a flawed path.
Q8: Can DTT itself affect my target's activity?
Yes, this is a critical consideration. DTT is used to maintain a reducing environment, which can be essential for the activity of some proteins.[13] However, DTT can also have effects unrelated to thiol-disulfide exchange.[16] Therefore, it is essential to run a control to understand the effect of DTT on your specific biological system before performing the challenge assay with your compound.[1]
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Alves, V. M., Muratov, E. N., Capuzzi, S. J., Pol-Fachin, L., Reis, P. B., Dantas, R. F., ... & Tropsha, A. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 65(1), 176-193. [Link]
-
Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Feng, B. Y., & Shoichet, B. K. (2020). Assay Interference by Aggregation. Current Protocols in Chemical Biology, 12(4), e84. [Link]
-
Jadhav, A., Ferreira, R. S., Klumpp, C., Mott, B. T., Austin, C. P., Inglese, J., ... & Simeonov, A. (2010). Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry, 53(1), 37–51. [Link]
-
Alves, V. M., Muratov, E. N., Capuzzi, S. J., Pol-Fachin, L., Reis, P. B., Dantas, R. F., ... & Tropsha, A. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]
-
Dahlin, J. L., Baell, J. B., Feher, M., & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Marques, M. V., Frölander, K. N., Farrell, J., Unemo, M., & Joensen, K. G. (2017). A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae. Journal of Antimicrobial Chemotherapy, 72(8), 2275–2282. [Link]
-
Carroll, K. S., & Codelli, J. A. (2012). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. ACS Chemical Biology, 7(11), 1859–1864. [Link]
-
MacNeil, J. A., & Tiong, C. L. (2017). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 22(11), 1897. [Link]
-
Marques, M. V., Frölander, K. N., Farrell, J., Unemo, M., & Joensen, K. G. (2017). A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae. Journal of Antimicrobial Chemotherapy. [Link]
-
Miller, L. W., Nazari, B., & Lank, S. M. (2019). Synthesis and Bioluminescence of Thioluciferin. Bioorganic & Medicinal Chemistry Letters, 29(19), 126591. [Link]
-
Jeannot, K., Poirel, L., & Plesiat, P. (2017). A Resazurin Reduction-Based Assay for Rapid Detection of Polymyxin Resistance in Acinetobacter baumannii and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 61(6), e00389-17. [Link]
-
Gansean, S., & Chow, Y. L. (2013). Biochemical methods for monitoring protein thiol redox states in biological systems. Biochemical Society Transactions, 41(2), 530–536. [Link]
-
Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18822. [Link]
-
Singh, R., & Whitesides, G. M. (1995). A procedure for the determination of monothiols in the presence of dithiothreitol--an improved assay for the reduction of disulfides. Analytical Biochemistry, 229(2), 264–271. [Link]
-
Huth, J. R., Song, D., Mendoza, R. R., Black-Schaefer, C. L., Mack, J. C., Dorwin, S. A., ... & Hajduk, P. J. (2007). Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance. Chemical Research in Toxicology, 20(12), 1752–1759. [Link]
-
Popescu, I. A., et al. (2022). The Role of Spacer Segments in Increasing the Transfection Efficacy of Au-Core Polymeric-Shell Nanoparticulate Gene Vectors. International Journal of Molecular Sciences, 23(24), 15998. [Link]
-
Astral Scientific. (n.d.). Dithiothreitol (DTT) Applications you must know. [Link]
-
Dahlin, J. L., Baell, J. B., Feher, M., & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar. [Link]
-
Baell, J. B., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1257–1273. [Link]
-
Singh, D., et al. (2019). Rapid antibiotic susceptibility testing by resazurin using thin film platinum as a bio-electrode. MethodsX, 6, 1373-1382. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Alliegro, M. C., & Alliegro, M. A. (2000). Effects of dithiothreitol on protein activity unrelated to thiol-disulfide exchange: for consideration in the analysis of protein function with Cleland's reagent. Analytical Biochemistry, 282(1), 76–81. [Link]
Sources
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. astralscientific.com.au [astralscientific.com.au]
- 14. agscientific.com [agscientific.com]
- 15. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of dithiothreitol on protein activity unrelated to thiol-disulfide exchange: for consideration in the analysis of protein function with Cleland's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in non-cancerous cell lines
Welcome, Researcher. This guide is designed to serve as a dedicated resource for scientists and drug development professionals investigating 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. Our goal is to provide you with the in-depth technical insights and troubleshooting strategies necessary to navigate and mitigate the cytotoxic effects of this compound in non-cancerous cell lines, ensuring the integrity and success of your experiments.
Understanding the Challenge: Intrinsic Cytotoxicity of Triazole-3-thiols
Triazole derivatives, particularly those containing a thiol group, are a class of heterocyclic compounds with broad biological activities.[1][2] While often explored for their potential in targeting cancer cells, many exhibit significant cytotoxicity in non-cancerous cell lines, which can complicate the study of their other pharmacological effects.[3][4] Research on related triazole fungicides has suggested that a key mechanism underlying this toxicity is the induction of oxidative stress, leading to an accumulation of reactive oxygen species (ROS).[5][6][7] This oxidative imbalance can damage cellular components, disrupt mitochondrial function, and ultimately trigger programmed cell death, or apoptosis, often through caspase-dependent pathways.[8][9][10]
This guide provides a systematic approach to first confirm, then characterize, and finally mitigate this inherent cytotoxicity.
Troubleshooting Guide: From Artifact to Mitigation
This section is structured to address the specific issues you may encounter during your experiments in a logical, step-by-step progression.
Question 1: My initial screen shows high cytotoxicity in my non-cancerous cell line (e.g., HEK293, normal human fibroblasts) even at low micromolar concentrations. Is this a genuine effect or a potential artifact?
This is a critical first question. Before proceeding with complex mitigation strategies, it is essential to validate that the observed cytotoxicity is a true biological response and not an experimental artifact.
Causality: High variability or false positives in cytotoxicity assays can arise from multiple sources, including compound precipitation, interference with assay reagents, or inconsistent cell culture practices.[11][12] A systematic validation workflow is necessary to rule out these confounding factors.
Initial Validation Workflow
Caption: Proposed mechanism of triazole-thiol induced cytotoxicity.
Recommended Experiments to Confirm Mechanism:
-
Measure ROS Production: Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy after a short exposure to the compound. A significant increase in fluorescence compared to vehicle-treated cells would support an oxidative stress mechanism. [9]2. Assess Caspase Activity: Perform a Caspase-3/7 activity assay. These are "executioner" caspases that are activated during the final stages of apoptosis. [8][13]An increase in their activity upon compound treatment strongly indicates apoptosis.
Question 3: How can I effectively mitigate the cytotoxicity to study the compound's other potential effects at non-lethal concentrations?
Mitigation can be achieved through two primary approaches: optimizing the experimental protocol and co-treatment with a cytoprotective agent.
Approach 1: Protocol Optimization
-
Time-Course Experiment: Cytotoxicity is often time-dependent. [14]Reduce the incubation time of your experiment. It's possible the effect you wish to study occurs at an earlier time point (e.g., 4-6 hours) before significant cell death begins (e.g., 24-48 hours).
-
Dose-Response Refinement: Perform a detailed dose-response curve using a sensitive viability assay (e.g., MTT). [14]This will allow you to identify a narrow concentration window where the compound is pharmacologically active but not overtly cytotoxic. This helps distinguish a true cytotoxic effect from a cytostatic one (inhibiting proliferation without killing cells). [12] Approach 2: Co-treatment with a Cytoprotective Agent
Causality: Since oxidative stress is the likely culprit, co-treatment with a potent antioxidant can directly counteract the compound's toxic effects. [9]N-acetylcysteine (NAC) is an excellent choice as it is a precursor to glutathione (GSH), a primary intracellular antioxidant, and also a direct ROS scavenger. [9]
Experimental Protocol: Mitigating Cytotoxicity with N-acetylcysteine (NAC)
This protocol is designed to test whether NAC can rescue cells from compound-induced cytotoxicity, thereby confirming the role of oxidative stress.
1. Materials:
- Your non-cancerous cell line of choice.
- 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol (Compound X).
- N-acetylcysteine (NAC) (Sigma-Aldrich, Cat# A7250 or equivalent).
- Complete cell culture medium.
- 96-well clear, flat-bottom plates.
- MTT reagent (e.g., 5 mg/mL in PBS).
- Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl).
2. Procedure:
- Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. [11][15] 2. Prepare Reagents:
- Prepare a stock solution of Compound X in DMSO. Serially dilute in culture medium to achieve 2X final concentrations.
- Prepare a fresh stock solution of NAC in water or PBS and neutralize the pH to ~7.4 with NaOH. Prepare a 2X final concentration (a good starting point is 10 mM NAC, for a final concentration of 5 mM).
- Treatment Groups: Set up the following conditions in triplicate or quadruplicate:
- Untreated Control: Cells + Medium only.
- Vehicle Control: Cells + Medium with max DMSO concentration.
- NAC Only Control: Cells + 5 mM NAC.
- Compound X Only: Cells + various concentrations of Compound X (e.g., IC50, 2x IC50).
- Co-treatment Group: Cells + various concentrations of Compound X + 5 mM NAC.
- Incubation: Add the treatments to the cells. A common method is to pre-treat with NAC for 1-2 hours before adding Compound X, but simultaneous addition can also be effective. Incubate for your standard experimental duration (e.g., 24 hours).
- Assess Viability: After incubation, perform a standard MTT assay to measure cell viability. [14][16] 3. Data Analysis and Expected Outcome:
- Calculate the percentage of cell viability for each condition relative to the vehicle control.
- Expected Result: If oxidative stress is the primary mechanism of cytotoxicity, the co-treatment group should show a significant increase in cell viability compared to the group treated with Compound X alone. The "NAC Only" group should show viability similar to the untreated control.
Mitigation Experiment Workflow
Caption: Workflow for a co-treatment experiment to mitigate cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a cytotoxic and a cytostatic effect? A cytotoxic effect results in cell death (necrosis or apoptosis), leading to a decrease in the number of viable cells. [12]A cytostatic effect inhibits cell proliferation without directly killing the cells; the number of viable cells platues over time rather than decreasing. [12]Time-course experiments that measure both cell viability and total cell number can distinguish between these two effects.
Q2: My replicate wells show high variability. What are the common causes? High variability is often due to inconsistent cell seeding, improper mixing of reagents, or edge effects in the 96-well plate. [11][16]To mitigate this, ensure you have a single-cell suspension before seeding, handle cells gently to avoid damage, and consider not using the outermost wells of the plate for experimental samples, instead filling them with sterile PBS to maintain humidity. [11][16] Q3: Can the phenol red in my culture medium interfere with my results? Yes, phenol red can interfere with the absorbance readings in colorimetric assays like MTT. [11]For the final assay incubation step, it is advisable to use a phenol red-free medium to reduce background noise and increase the signal-to-noise ratio. [11][17] Q4: Are there any structural features of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol that suggest its cytotoxic potential? Yes, the 1,2,4-triazole-3-thiol core is known to be a reactive scaffold. The thiol (-SH) group, in particular, can interact with cellular thiols, potentially disrupting redox balance. [18][19]Furthermore, the planar aromatic rings can facilitate interactions with biological macromolecules. The specific methoxy-phenyl substitution will modulate the compound's electronic properties and solubility, influencing its biological activity. [2]
References
- A cellular viability assay to monitor drug toxicity. (n.d.). PubMed.
- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (n.d.). Benchchem.
- Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
- Technical Support Center: Managing In Vitro Cytotoxicity. (n.d.). Benchchem.
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (2025). ResearchGate.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.
- Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health. (2025). Beyond Pesticides Daily News Blog.
- Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (2025). PubMed.
- Cell viability assays. (n.d.). Abcam.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI.
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT.
- Caspase dependent apoptotic activity of polycyclic cage-like heterocyclic hybrids. (n.d.). ScienceDirect.
- Oxidative Stress, Cytotoxic and Inflammatory Effects of Azoles Combinatorial Mixtures in Sertoli TM4 Cells. (2023). PMC - PubMed Central.
- Side effects of triazoles on treated crops. (n.d.). PubMed.
- Caspase dependent apoptotic activity of polycyclic cage-like heterocyclic hybrids. (2020). PubMed.
- Advances in Cytoprotective Drug Discovery. (2023). PMC - NIH.
- Application of triazoles in the structural modification of natural products. (n.d.). PubMed Central.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). NIH.
- Synthesis, crystal structure studies, characterization and study of novel heterocyclic thiadiazoles as caspase 3 inhibitors for anticancer activity. (2023). ResearchGate.
- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). PMC - NIH.
- Caspases: pharmacological manipulation of cell death. (n.d.). Unisciel.
- A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. (2022). MDPI.
- Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024). ACS Omega.
- Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. (2021). International Journal of Biology and Chemistry.
- Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). PubMed.
Sources
- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 5. researchgate.net [researchgate.net]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Stress, Cytotoxic and Inflammatory Effects of Azoles Combinatorial Mixtures in Sertoli TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase dependent apoptotic activity of polycyclic cage-like heterocyclic hybrids [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: S-Alkylation of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
Welcome to the technical support guide for the S-alkylation of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The 1,2,4-triazole scaffold is a critical component in medicinal chemistry, with its derivatives showing a broad range of pharmacological activities.[1] The S-alkylation of the thiol group at the C3 position is a key reaction for creating diverse compound libraries for drug discovery.[1] This guide offers practical, experience-based solutions to common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, offering detailed explanations and corrective actions.
Question 1: My S-alkylation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent issue stemming from several factors related to the reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Deprotonation of the Thiol: The S-alkylation reaction proceeds through a nucleophilic substitution mechanism, where the thiol group must first be deprotonated to form the more nucleophilic thiolate anion.[1]
-
Causality: Thiols are more acidic than alcohols, but a sufficiently strong base is still required for complete deprotonation.[2][3][4] If the base is too weak or used in insufficient quantity, the equilibrium will not favor the thiolate, leading to poor reactivity.
-
Solution:
-
Choice of Base: Employ a strong enough base to ensure complete deprotonation. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[5][6][7] For particularly stubborn reactions, stronger bases like sodium hydride (NaH) can be used, though with appropriate safety precautions.
-
Stoichiometry: Use at least a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion.
-
Pre-formation of the Thiolate: Allow the triazole-3-thiol to stir with the base in the chosen solvent for a period (e.g., 30 minutes) at room temperature before adding the alkylating agent.[1] This ensures the thiolate is fully formed prior to the alkylation step.
-
-
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkyl halide is crucial.
-
Causality: The reactivity of alkyl halides in SN2 reactions follows the order I > Br > Cl > F. If you are using an alkyl chloride, the reaction may be sluggish.
-
Solution: If possible, switch to the corresponding alkyl bromide or iodide to increase the reaction rate.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Causality: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are often preferred as they can solvate the cation of the base while leaving the thiolate anion relatively free to act as a nucleophile.[5][6] Protic solvents like ethanol can also be used and are often effective.[1][5]
-
Solution: If you are using a non-polar solvent, consider switching to DMF, acetone, or ethanol.
-
-
Reaction Temperature:
-
Causality: Many S-alkylation reactions proceed efficiently at room temperature.[6] However, if you are using a less reactive alkylating agent, gentle heating may be necessary.
-
Solution: Try increasing the reaction temperature to 40-60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Question 2: I am observing the formation of multiple products, leading to a complex mixture and difficult purification. What are the potential side reactions and how can I suppress them?
Answer:
The primary side reaction of concern in the alkylation of triazole-3-thiols is N-alkylation. The triazole ring contains multiple nitrogen atoms that are also nucleophilic.[7][8]
-
Thiol-Thione Tautomerism and N-Alkylation: 4H-1,2,4-triazole-3-thiols can exist in equilibrium with their thione tautomers.[9] This tautomerism can expose the ring nitrogens, making them susceptible to alkylation, which can lead to a mixture of S- and N-alkylated products.[10][11]
-
Causality: The regioselectivity of the alkylation (S- vs. N-alkylation) is influenced by the reaction conditions, particularly the base and solvent.[10] In alkaline conditions, the formation of the thiolate anion is favored, which is a potent nucleophile, directing the reaction towards S-alkylation.[5][6]
-
Solution:
-
Use of a Base: Performing the reaction in the presence of a base is the most effective way to promote selective S-alkylation.[5][10] The formation of the thiolate anion significantly increases the nucleophilicity of the sulfur atom over the ring nitrogens.
-
Solvent Choice: Polar solvents can help stabilize the thiolate intermediate, further favoring S-alkylation.
-
Hard and Soft Acids and Bases (HSAB) Theory: The thiolate is a soft nucleophile and will preferentially react with soft electrophiles (like the carbon of an alkyl halide). The nitrogen atoms of the triazole ring are harder nucleophiles. This principle generally favors S-alkylation.
-
-
-
Overalkylation: In some cases, the initially formed S-alkylated product can undergo further reaction.
-
Causality: While less common for this specific substrate, if the alkylating agent is used in large excess or is highly reactive, there is a possibility of further alkylation on the triazole ring nitrogens.
-
Solution: Use a controlled amount of the alkylating agent, typically 1.0 to 1.2 equivalents.[1] Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.
-
Question 3: My final product is difficult to purify. What are some effective purification strategies for S-alkylated 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol derivatives?
Answer:
Purification can be challenging due to the potential for side products and unreacted starting materials. A multi-step approach is often necessary.
-
Initial Work-up:
-
After the reaction is complete, a common procedure is to precipitate the crude product by pouring the reaction mixture into cold water.[12] The solid can then be collected by filtration.
-
Alternatively, if the product is soluble in an organic solvent immiscible with water, an extractive work-up can be performed.
-
-
Recrystallization:
-
Recrystallization is often a highly effective method for purifying the S-alkylated product.[1]
-
Solvent Selection: Ethanol is a commonly used solvent for recrystallizing triazole derivatives.[6] Other potential solvents or solvent mixtures to screen include methanol, isopropanol, and ethyl acetate/hexane. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Column Chromatography:
-
Acid-Base Extraction:
-
If unreacted triazole-3-thiol is a major impurity, its acidic nature can be exploited. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous base (e.g., 5% NaOH solution). The deprotonated starting material will move to the aqueous layer, while the S-alkylated product remains in the organic layer. This should be followed by a water wash and drying of the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the S-alkylation of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the first step, a base is used to deprotonate the acidic thiol group (-SH), forming a highly nucleophilic thiolate anion (-S⁻).[1][14] This thiolate then attacks the electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming a new carbon-sulfur bond.[1][3]
Q2: How does the 2-methoxyphenyl substituent influence the reaction?
A2: The 2-methoxyphenyl group at the N4 position of the triazole ring primarily exerts steric and electronic effects. Electronically, it can influence the acidity of the thiol proton and the nucleophilicity of the ring nitrogens. Sterically, it can hinder the approach of the alkylating agent to the adjacent N1 nitrogen, which may contribute to the preference for S-alkylation over N-alkylation.
Q3: Can I use other alkylating agents besides alkyl halides?
A3: Yes, other electrophiles can be used. For example, dialkyl sulfates (e.g., dimethyl sulfate) and alkyl tosylates are effective alkylating agents. The choice of alkylating agent will depend on the specific alkyl group you wish to introduce and its commercial availability.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A4:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the S-alkylated product. The disappearance of the SH proton signal and the appearance of new signals corresponding to the introduced alkyl group are key indicators. Two-dimensional NMR techniques like HMBC can confirm the connectivity, showing a correlation between the carbons of the alkyl group and the C3 carbon of the triazole ring.[6]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[12]
-
Infrared (IR) Spectroscopy: The disappearance of the S-H stretching band (typically around 2550-2600 cm⁻¹) provides evidence of S-alkylation.[12]
-
Experimental Protocol and Data
General Protocol for S-Alkylation
This protocol provides a general guideline and may require optimization for specific alkylating agents and scales.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in a suitable solvent (e.g., ethanol or DMF).
-
Base Addition: Add 1.1 equivalents of a base (e.g., powdered NaOH or K₂CO₃) to the solution.
-
Thiolate Formation: Stir the mixture at room temperature for 30 minutes.
-
Alkylating Agent Addition: Add 1.0-1.2 equivalents of the alkylating agent dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration, washing with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Table of Reagents (Example)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol | 207.25 | 1.0 | (Specify mass) |
| Alkyl Bromide | (Varies) | 1.1 | (Specify mass/vol) |
| Sodium Hydroxide | 40.00 | 1.1 | (Specify mass) |
| Ethanol | 46.07 | - | (Specify volume) |
Visualizations
Reaction Workflow Diagram
Caption: General workflow for the S-alkylation of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for S-alkylation challenges.
References
- BenchChem.
- Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 128973.
- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.
- MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}.
- Samvelyan, M. A., & Ghochikyan, T. V. (2020). Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters.
- Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Wikipedia. Thiol.
- Chemistry Steps. Reactions of Thiols.
- Riaz, M., et al. (2018). Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. Pakistan Journal of Pharmaceutical Sciences.
- Kochikyan, T. V., et al. (2010).
- Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Google Patents.
- Master Organic Chemistry. Thiols And Thioethers.
- Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
- BYJU'S. Properties of Thiol.
- Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- Socea, L., et al. (2021). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI.
- Chemistry LibreTexts. Thiols and Sulfides.
- MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties | MDPI [mdpi.com]
- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Enhancing the In Vivo Stability of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to address the stability challenges of this compound in preclinical in vivo studies. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reliability of your experimental data.
Introduction: The Stability Challenge of a Promising Molecule
4-(2-Methoxy-phenyl)-4H-triazole-3-thiol and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The 1,2,4-triazole nucleus is generally stable to metabolism, making it an attractive pharmacophore.[3] However, the presence of a thiol (-SH) group, while often crucial for biological activity, introduces significant stability challenges, particularly in the physiological environment of in vivo studies.
The primary instability arises from the high reactivity of the thiol group, which is susceptible to oxidation.[4] In an in vivo setting, this can lead to the formation of disulfides (R-S-S-R) and other oxidized species, such as sulfenic, sulfinic, and sulfonic acids.[4][5] This oxidative degradation can result in a loss of therapeutic efficacy, altered pharmacokinetic profiles, and the potential for off-target effects. Furthermore, many thiol-containing compounds, including triazole-thiols, often exhibit poor aqueous solubility, further complicating formulation and delivery for in vivo administration.[6][7][8][9][10]
This guide will walk you through understanding these degradation pathways and provide actionable strategies to enhance the stability of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol for your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in vivo?
A1: The principal degradation pathway for 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in vivo is the oxidation of the thiol group. This can occur through several mechanisms:
-
Disulfide Bond Formation: The most common pathway involves the oxidation of two thiol molecules to form a disulfide dimer. This can be mediated by various oxidizing agents present in biological systems, including reactive oxygen species (ROS) and metal ions.
-
Reaction with Biological Thiols: The compound can form mixed disulfides with endogenous thiols like glutathione (GSH), a key cellular antioxidant.[11] This interaction can alter the compound's distribution and clearance.
-
Progressive Oxidation: The thiol group can be further oxidized to more stable, but often inactive, forms such as sulfenic acid (-SOH), sulfinic acid (-SO₂H), and sulfonic acid (-SO₃H).[4][5]
It's also important to consider potential metabolic transformations of the triazole ring or the methoxyphenyl group, although the 1,2,4-triazole ring itself is generally considered metabolically stable.[3]
Q2: My compound is showing low bioavailability in my animal model. Could this be related to instability?
A2: Yes, low bioavailability is a strong indicator of potential instability and/or poor solubility. Several factors could be at play:
-
Presystemic Degradation: The compound may be degrading in the gastrointestinal tract (if administered orally) or in the bloodstream before it can reach the target tissue. The acidic environment of the stomach and enzymatic activity can contribute to this.
-
Poor Solubility: Poor aqueous solubility is a common issue for many drug candidates and can significantly limit absorption.[7][8][9] If the compound does not dissolve in gastrointestinal fluids, it cannot be effectively absorbed.
-
Rapid Metabolism: The compound might be undergoing rapid first-pass metabolism in the liver, where enzymes can modify and clear it from the system.
Addressing both the chemical stability and the formulation to improve solubility are critical steps to enhance bioavailability.
Q3: What are the first steps I should take to troubleshoot the stability of my compound?
A3: A systematic approach is key. We recommend the following initial steps:
-
Characterize the Degradation Products: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify the degradation products in simulated physiological fluids (e.g., simulated gastric fluid, simulated intestinal fluid, plasma). This will confirm if oxidation is the primary issue.
-
Assess Intrinsic Solubility: Determine the aqueous solubility of your compound at different pH values relevant to your in vivo model (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine, and pH 7.4 for blood).
-
Conduct a Preliminary Formulation Screen: Test simple formulation strategies to see if you can improve solubility and stability. This could include using co-solvents, surfactants, or cyclodextrins.
These initial experiments will provide a clearer picture of the challenges you are facing and guide your strategy for improvement.
Troubleshooting Guides and Stabilization Strategies
This section provides detailed solutions to common problems encountered when working with 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in vivo.
Issue 1: Rapid Degradation in Formulation or Biological Fluids
Cause: The thiol group is highly susceptible to oxidation, especially in aqueous solutions at physiological pH and in the presence of oxygen or metal ions.
Solution A: Formulation with Antioxidants and Chelating Agents
Rationale: Antioxidants can scavenge free radicals and other reactive species that initiate the oxidation of the thiol group. Chelating agents sequester metal ions that can catalyze oxidation reactions.
Recommended Excipients:
| Excipient Class | Example | Typical Concentration Range | Rationale |
| Antioxidants | Ascorbic Acid | 0.01% - 0.1% (w/v) | Water-soluble antioxidant. |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Lipid-soluble antioxidant, suitable for lipid-based formulations. | |
| Cysteine Hydrochloride | 0.1% - 0.5% (w/v) | Acts as a sacrificial thiol.[12] | |
| Chelating Agents | Edetate Disodium (EDTA) | 0.01% - 0.1% (w/v) | Sequesters divalent metal ions. |
Experimental Protocol: Preparation of a Stabilized Aqueous Formulation
-
Prepare the vehicle by dissolving the chosen antioxidant (e.g., 0.05% w/v ascorbic acid) and chelating agent (e.g., 0.05% w/v EDTA) in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sparge the vehicle with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weigh the required amount of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol and dissolve it in a minimal amount of a suitable co-solvent (e.g., DMSO, ethanol) if necessary.
-
Slowly add the drug concentrate to the deoxygenated vehicle while stirring under a nitrogen blanket.
-
Store the final formulation in sealed, amber vials at 2-8°C to protect from light and air.
-
Conduct a short-term stability study by analyzing the concentration of the parent compound and the formation of degradation products by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
Solution B: Prodrug Approach
Rationale: A prodrug strategy involves temporarily masking the reactive thiol group with a cleavable promoiety.[6][13][14] This protects the thiol from premature oxidation. The promoiety is designed to be cleaved in vivo by enzymes (e.g., esterases) to release the active parent drug.
Common Prodrug Strategies for Thiols:
-
Thioesters: The thiol is converted to a thioester, which can be hydrolyzed by esterases in vivo.
-
Thiolactones: For certain structures, a δ-thiolactone can be formed, which may offer a more stable form of the drug while still allowing for in vivo release of the parent thiol.[6]
Workflow for Prodrug Development:
Caption: Workflow for the development and evaluation of a thiol prodrug.
Issue 2: Poor Aqueous Solubility Limiting Formulation and Bioavailability
Cause: The lipophilic nature of the methoxyphenyl and triazole rings can lead to poor solubility in aqueous media, which is a common challenge for many drug candidates.[7][8][9][10]
Solution A: Utilizing Solubilizing Excipients
Rationale: Various pharmaceutical excipients can enhance the solubility of poorly soluble drugs by different mechanisms.[7][15][16]
Recommended Solubilizing Strategies:
| Strategy | Example Excipient | Mechanism of Action |
| Co-solvents | Propylene Glycol, Polyethylene Glycol (PEG) 300/400 | Reduce the polarity of the aqueous vehicle, increasing the solubility of lipophilic drugs. |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Form micelles that encapsulate the drug, increasing its apparent solubility in water. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug, where the lipophilic drug molecule fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[7][12] |
Solution B: Nanotechnology-Based Approaches
Rationale: Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio, which can lead to enhanced dissolution rates and improved bioavailability.[9]
Nanotechnology Strategies:
-
Nanosuspensions: The drug is formulated as a crystalline solid with a particle size in the nanometer range, stabilized by surfactants or polymers.
-
Solid Dispersions: The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[7]
Experimental Protocol: Preparation of a Cyclodextrin-Based Formulation
-
Prepare a stock solution of HP-β-CD in water (e.g., 20-40% w/v).
-
Add an excess amount of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complexation to reach equilibrium.
-
Filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
Determine the concentration of the dissolved drug in the filtrate using a validated HPLC method. This will give you the solubility enhancement provided by the cyclodextrin.
-
The resulting solution can be used for in vivo studies, or it can be lyophilized to a stable powder that can be reconstituted before use.
Issue 3: Inconsistent Results in In Vivo Studies
Cause: Inconsistent results can stem from a combination of compound instability, poor formulation, and variability in experimental procedures.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting inconsistent in vivo results.
By systematically addressing each of these potential sources of variability, you can identify and rectify the root cause of the inconsistency in your experimental outcomes.
Conclusion
Enhancing the in vivo stability of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol requires a multi-faceted approach that addresses both its inherent chemical instability and its formulation challenges. By understanding the oxidative degradation pathways of the thiol group and the impact of poor aqueous solubility, researchers can implement targeted strategies to protect the molecule and ensure its effective delivery. The use of antioxidants, chelating agents, prodrug modifications, and advanced formulation techniques like cyclodextrin complexation and nanotechnology are powerful tools in the drug developer's arsenal. A systematic and evidence-based troubleshooting process is essential for overcoming experimental hurdles and generating reliable, reproducible in vivo data.
References
-
Slusher, B. S., et al. (2013). δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors. PMC - NIH. Available at: [Link]
-
G., C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Kumar, A., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]
-
Alhakamy, N. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Zappaterra, F., & Giovannini, P. P. (Eds.). (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available at: [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
- Genentech, Inc. (2015). Stabilized compositions of proteins having a free thiol moiety. Google Patents.
-
Zhang, D., et al. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. RSC Publishing. Available at: [Link]
-
Demirbas, N., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. Available at: [Link]
-
Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]
-
Di, L., & Kerns, E. H. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]
-
Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
Demirbas, N., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. Available at: [Link]
-
Amblard, F., et al. (2022). Expanding the toolbox of metabolically stable lipid prodrug strategies. Frontiers. Available at: [Link]
-
Ceruso, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. MDPI. Available at: [Link]
-
Wong, P. S., & Fukuto, J. M. (2012). The Role of Thiol on Degradation of Pentaerythrityl Tetranitrate and Isosorbide Dinitrate. Asian Journal of Chemistry. Available at: [Link]
-
Shcherbyna, R. O. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Singh, S., & Majumdar, S. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Gürsoy, A., & Karali, N. (1998). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. PubMed. Available at: [Link]
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH. Available at: [Link]
-
Pifferi, G., & Restani, P. (2013). The central role of excipients in drug formulation. European Pharmaceutical Review. Available at: [Link]
-
Leichert, L. I., & Jakob, U. (2004). Protein thiol modifications visualized in vivo. PubMed - NIH. Available at: [Link]
-
Gümrükçüoğlu, N., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]
-
Ates-Alagoz, Z. (2021). Medicinal Thiols: Current Status and New Perspectives. PMC - NIH. Available at: [Link]
-
Winterbourn, C. C. (2008). Redox Chemistry of Biological Thiols. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available at: [Link]
-
PubChem. (n.d.). 5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-4h-1,2,4-triazole-3-thiol. PubChem. Available at: [Link]
-
Ionescu, M. A., et al. (2022). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. Available at: [Link]
-
Demirbas, N., et al. (2004). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. mdpi.com [mdpi.com]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs [mdpi.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Purification of 4-Aryl-4H-Triazole-3-Thiol Derivatives
Welcome to the technical support center for the purification of 4-aryl-4H-triazole-3-thiol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. The unique structural features of these molecules, including the acidic thiol group, potential for tautomerism, and high polarity, present specific challenges during purification. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product has "oiled out" during recrystallization and refuses to solidify, even after cooling. What's going wrong and how can I fix it?
A1: "Oiling out" is a common and frustrating problem in crystallization. It occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically caused by one of three factors: a high concentration of impurities, excessive supersaturation from cooling the solution too quickly, or an inappropriate choice of solvent.
Causality Explained: Impurities can disrupt the formation of a crystal lattice, acting as "anti-solvents" for your desired compound at certain temperatures. Rapid cooling doesn't give the molecules enough time to orient themselves into an ordered crystal structure, leading to an amorphous, oily precipitate.
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting Decision Tree for Oiling Out.
Expert Tip: If impurities are suspected, a rapid filtration through a small plug of silica gel using a moderately polar solvent can remove baseline impurities. Concentrate the filtrate and then attempt recrystallization again. This pre-purification step is often highly effective.[1]
Q2: My compound streaks severely on silica gel TLC plates, making it impossible to assess purity or choose a solvent for column chromatography. What causes this?
A2: Streaking is a classic sign of undesirable interactions between your compound and the stationary phase, which for silica gel is acidic. The 4-aryl-4H-triazole-3-thiol structure contains several polar, nitrogen-rich functional groups that can be basic and interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This leads to slow, uneven movement up the plate.
Causality Explained: The strong adsorption to the acidic sites on the silica gel prevents the compound from moving cleanly with the solvent front. The thiol group itself is acidic, but the triazole ring nitrogens can be protonated, leading to these strong interactions.
Solutions:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%.[1] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Use an Alternative Stationary Phase: If a modifier doesn't solve the problem, the issue may be too severe. Consider switching to a different stationary phase altogether.[1]
-
Neutral Alumina: This is less acidic than silica and often provides excellent separation for basic heterocyclic compounds.
-
Reversed-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., methanol/water or acetonitrile/water). Separation occurs based on hydrophobicity rather than polarity. HPLC methods for triazoles frequently use C18 columns.[2][3]
-
| Issue on TLC Plate | Probable Cause | Recommended Solution |
| Streaking | Compound is basic or too polar; strong interaction with acidic silica. | Add 0.5% triethylamine or ammonia/methanol to the eluent.[1] |
| All spots at baseline (Rf=0) | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase ethyl acetate in hexane/EtOAc or methanol in DCM/MeOH).[1] |
| All spots at solvent front (Rf=1) | Eluent is too polar. | Decrease the polarity of the eluent. |
| Smear between spots | Column is overloaded. | Dilute the sample before spotting on the TLC plate. |
| Table 1: Troubleshooting Common TLC Issues for Triazole-Thiols. |
Q3: My characterization data (¹H NMR, MS) suggests the presence of a dimer, and my yield is lower than expected. What is the likely cause?
A3: The thiol (-SH) group is susceptible to oxidation, especially in the presence of air (oxygen), forming a disulfide (-S-S-) bond that links two molecules of your compound together. This is a very common issue when working with thiols that are not sterically hindered.[4][5]
Causality Explained: The oxidation is often catalyzed by trace metals or occurs under neutral to basic conditions. The resulting disulfide will have a molecular weight that is double that of your starting material (minus two hydrogens), which is easily detectable by mass spectrometry.
Preventative Measures & Solutions:
-
Deoxygenate Solvents: Before running a column or performing an extraction, bubble an inert gas like nitrogen or argon through your solvents for 15-20 minutes to remove dissolved oxygen.[4]
-
Maintain an Inert Atmosphere: Whenever possible, handle the compound under a nitrogen or argon atmosphere, especially when concentrating solutions on a rotary evaporator.
-
Acidify the Medium: Thiol oxidation is generally slower at a lower pH.[4] Using a stationary phase like acidic alumina or ensuring extraction solutions are slightly acidic can sometimes help, but this must be balanced with the stability of the compound itself.
-
Work Quickly: Minimize the time the compound is exposed to air, especially when spread over the large surface area of a chromatography column.
If disulfide formation has already occurred, it can sometimes be reversed by treatment with a mild reducing agent like dithiothreitol (DTT), but this adds another step to your purification. Prevention is the most effective strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy to try first for a new 4-aryl-4H-triazole-3-thiol?
A1: For most 4-aryl-4H-triazole-3-thiol derivatives, recrystallization is the most effective and efficient initial purification method. The synthesis, which often involves cyclizing a thiosemicarbazide in a basic medium and then precipitating the product by acidification, typically yields a solid crude product.[6][7][8] These compounds are often highly crystalline and poorly soluble in many common organic solvents at room temperature, but their solubility increases significantly upon heating.
Recommended Starting Solvents:
-
Ethanol: This is the most commonly cited and successful solvent for this class of compounds.[6][7][8][9][10]
-
Methanol: Another excellent choice, slightly more polar than ethanol.[9]
-
Ethanol/Water Mixture: If the compound is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization.[8]
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78.4 | 5.2 | Excellent general-purpose solvent for triazole-thiols.[6][8] |
| Methanol | 64.7 | 6.6 | Good for more polar derivatives. Lower boiling point makes for easier removal. |
| Isopropanol | 82.6 | 4.3 | Less polar than ethanol; can be useful if product is too soluble in EtOH/MeOH. |
| Acetonitrile | 81.6 | 6.2 | Aprotic polar solvent, can offer different selectivity. |
| Water | 100.0 | 9.0 | Used as an anti-solvent with alcohols.[8] |
| Table 2: Common Recrystallization Solvents. |
Only if recrystallization fails to yield a pure product should you proceed to the more labor-intensive technique of column chromatography.
Q2: How can I use spectroscopy to confirm the structure and distinguish between the thiol and thione tautomers?
A2: This is a critical question, as these compounds can exist in tautomeric equilibrium between the 4H-triazole-3-thiol form and the 1,2,4-triazolidine-3-thione form. IR and NMR spectroscopy are powerful tools for this.[11][12]
Key Spectroscopic Signatures:
-
Infrared (IR) Spectroscopy:
-
Thiol (S-H) Form: Look for a weak but sharp absorption peak in the region of 2550-2650 cm⁻¹ .[9][11] This peak is definitive for the S-H stretch.
-
Thione (C=S) Form: This form will lack the S-H peak and instead show a strong N-C=S stretching band around 1250–1340 cm⁻¹ .[11] Both forms will show N-H stretches (if applicable) above 3100 cm⁻¹ and C=N stretches around 1600 cm⁻¹.[11]
-
-
¹H NMR Spectroscopy:
-
The proton on the thiol group (S-H ) is acidic and often appears as a broad singlet far downfield, typically in the range of 13.0-14.0 ppm .[6][9][11][13] The N-H proton of the thione tautomer also resonates in this region, so this signal alone is not definitive.[11] However, its presence is a key indicator.
-
-
¹³C NMR Spectroscopy:
-
This is perhaps the most unambiguous method. The thione (C=S) carbon has a characteristic chemical shift in the range of 160-170 ppm .[11] The thiol (C-S) carbon is significantly more shielded and appears at a much lower chemical shift.
-
By combining these techniques, you can confidently determine the dominant tautomeric form of your purified compound in the solid state (IR) and in solution (NMR).
Experimental Protocols & Workflows
General Purification Workflow
Caption: General Purification Workflow for Triazole-Thiols.
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place your crude 4-aryl-4H-triazole-3-thiol (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of hot ethanol needed to fully dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can further insulate the flask by placing it in a beaker of warm water or a dewar.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point, NMR, and IR.[6][8][9]
References
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 200-208. Available from: [Link]
-
Wujec, M., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 23(11), 2827. Available from: [Link]
-
Kalluraya, B., et al. (2009). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(5), 1336-1344. Available from: [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link]
-
Hassan, A. Y., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. Available from: [Link]
-
Al-Soud, Y. A., et al. (2021). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]
-
Reddit User Discussion. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? r/chemistry. Available from: [Link]
-
Raudenska, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9390. Available from: [Link]
-
El-Sayed, W. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(9), 1333-1348. Available from: [Link]
-
Bakholdina, A. A., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(10), 2826. Available from: [Link]
-
Shvets, N. M., et al. (2011). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 66, 756-765. Available from: [Link]
-
Chemistry Stack Exchange User Discussion. (2018). Purification of thiols. Chemistry Stack Exchange. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Available from: [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ijsr.net [ijsr.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-(methoxyphenyl)-4H-triazole-3-thiol Isomers
Introduction: The Versatile 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Compounds incorporating this scaffold have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[3] A particularly promising class of derivatives is the 4-aryl-4H-1,2,4-triazole-3-thiols, which feature a thiol group that can exist in tautomeric equilibrium with its thione form, a characteristic often crucial for biological activity.
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of three specific isomers: 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (ortho), 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (meta), and 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (para). By examining how the position of the methoxy (-OCH₃) substituent on the N4-phenyl ring influences biological efficacy, we aim to provide researchers and drug development professionals with actionable insights grounded in experimental data. The primary focus of this comparison will be on anti-inflammatory and antimicrobial activities, two of the most documented properties for this class of compounds.
Synthesis and Characterization: A Generalized Pathway
The synthesis of 4-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol isomers typically follows a well-established multi-step reaction pathway. The general methodology involves the reaction of an appropriate methoxy-substituted aniline with carbon disulfide to form a dithiocarbamate, which is then treated with hydrazine to yield a thiosemicarbazide. Subsequent intramolecular cyclization of the thiosemicarbazide in an alkaline medium affords the desired 1,2,4-triazole-3-thiol ring.[4][5]
The choice of starting material—2-methoxyaniline, 3-methoxyaniline, or 4-methoxyaniline—directly dictates the final isomeric product. This synthetic route is reliable and allows for the generation of all three isomers under comparable conditions, which is essential for a valid structure-activity relationship study.
Caption: Generalized synthetic workflow for 4-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol isomers.
Comparative Biological Evaluation
A critical aspect of SAR studies is the direct comparison of biological activity under identical experimental conditions. While a single comprehensive study comparing all activities for these specific isomers is scarce, a pivotal study by Labanauskas et al. (2004) provides a direct comparison of their anti-inflammatory effects.[4][6] For antimicrobial activity, data is collated from various sources to build a coherent, albeit more generalized, SAR narrative.
Anti-inflammatory Activity
The anti-inflammatory potential of the methoxyphenyl-triazole-thiol isomers was evaluated using the carrageenan-induced paw edema model in rats, a standard and reproducible assay for acute inflammation.[7][8][9] The study by Labanauskas et al. synthesized and tested derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols, which provides valuable insight directly applicable to the N-aryl isomers discussed here.[4] Their findings indicate that the position of the methoxy group significantly impacts the anti-inflammatory response.
| Isomer Position | Relative Anti-inflammatory Activity | Mechanistic Rationale (Hypothesized) |
| Ortho (2-position) | Moderate Activity | The methoxy group at the ortho position can cause steric hindrance, potentially affecting the planarity of the phenyl ring relative to the triazole core. This may influence receptor binding or membrane permeability. |
| Meta (3-position) | Lower Activity | The meta position exerts a primarily inductive electron-donating effect. This may be less effective at modulating the electronic properties of the triazole ring required for optimal interaction with inflammatory targets compared to the resonance effect from the para position. |
| Para (4-position) | Highest Activity | The para-methoxy group exerts a strong +R (resonance) effect, donating electron density to the aromatic system and, by extension, influencing the electronic environment of the triazole core. This electronic configuration appears most favorable for anti-inflammatory action.[10] |
This table is a qualitative summary based on the findings related to methoxyphenyl-triazole derivatives in the literature.
Antimicrobial Activity
The antimicrobial activity of triazole-thiol derivatives is well-documented.[11] The general consensus is that the presence of electron-donating groups, such as a methoxy group, on the phenyl ring can enhance antimicrobial activity.[10] While direct comparative Minimum Inhibitory Concentration (MIC) data for all three isomers against a uniform panel of microbes is not available in a single report, the following SAR can be inferred from multiple studies on related compounds:
-
General Trend: The introduction of a methoxy group, regardless of position, is generally favorable for antimicrobial activity compared to an unsubstituted phenyl ring.
-
Para-isomer Advantage: Consistent with anti-inflammatory data, the para-substituted isomer often exhibits superior activity. The strong electron-donating resonance effect is believed to enhance the molecule's ability to interfere with microbial processes.[10]
-
Ortho and Meta Isomers: The ortho and meta isomers typically show moderate to good activity, but often less potent than the para counterpart. The steric bulk of the ortho-methoxy group can sometimes lead to reduced activity against certain strains compared to the less hindered meta and para isomers.
Structure-Activity Relationship (SAR) Analysis
The observed differences in biological activity among the ortho, meta, and para isomers can be attributed to a combination of electronic and steric effects.
-
Electronic Effects : The methoxy group is electron-donating. This effect is most pronounced at the para position due to the resonance effect (+R), which increases electron density throughout the conjugated system. At the meta position, only the weaker inductive effect (+I) is operative. At the ortho position, both effects are present, but can be complicated by steric factors. The enhanced electron density, particularly from the para-isomer, may stabilize a transition state in an enzyme active site or improve binding affinity to a biological target.
-
Steric Hindrance : The ortho isomer introduces the bulky methoxy group adjacent to the point of connection with the triazole ring. This can force the phenyl ring out of plane with the triazole heterocycle, altering the overall molecular geometry and potentially hindering optimal interaction with a flat receptor or enzyme binding site.
-
Lipophilicity and Pharmacokinetics : The methoxy group increases the lipophilicity of the molecule compared to an unsubstituted analog. This can affect membrane permeability and absorption. While differences in lipophilicity between the three isomers are minor, they can contribute to variations in bioavailability and, consequently, observed activity.
Caption: Relationship between methoxy group position, physicochemical effects, and biological activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, standardized protocols for the key biological assays discussed in this guide.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This method is a standard preliminary test to evaluate the antimicrobial activity of compounds.[1][12]
1. Preparation of Materials:
-
Microbial Strains: Standard bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Growth Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB).
-
Test Compounds: Prepare stock solutions (e.g., 1 mg/mL) of each isomer in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Controls: Positive control (e.g., Ciprofloxacin, 10 µg/mL) and negative control (pure DMSO).
2. Inoculum Preparation:
-
Inoculate a loopful of the test bacterium from a fresh culture into 5 mL of MHB.
-
Incubate at 37°C for 4-6 hours until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
3. Plating and Well Preparation:
-
Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of an MHA plate.
-
Allow the plate to dry for 5-10 minutes in a biosafety cabinet.
-
Using a sterile cork borer (6 mm diameter), punch uniform wells into the agar.[2]
4. Compound Application:
-
Aseptically add a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control into separate wells.[2]
5. Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm).[1]
6. Interpretation:
-
A larger zone of inhibition indicates greater antimicrobial activity. Compare the zones produced by the test isomers to each other and to the controls.
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used model to assess the acute anti-inflammatory activity of novel compounds.[8][13]
1. Animals:
-
Use male Wistar rats (150-200 g). House them in standard conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment.
2. Grouping and Dosing:
-
Divide the rats into groups (n=5 or 6 per group):
-
Group I: Vehicle control (e.g., 0.5% Carboxymethyl cellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Group III: Test compound (ortho-isomer, e.g., 50 mg/kg, intraperitoneally).
-
Group IV: Test compound (meta-isomer, e.g., 50 mg/kg, intraperitoneally).
-
Group V: Test compound (para-isomer, e.g., 50 mg/kg, intraperitoneally).
-
-
Administer the test compounds or controls 30-60 minutes before inducing inflammation.[7]
3. Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[13]
4. Measurement of Paw Volume:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[14]
5. Calculation of Inhibition:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
6. Statistical Analysis:
-
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects.
Conclusion and Future Directions
The positional isomerism of the methoxy group on the N4-phenyl ring of 4H-1,2,4-triazole-3-thiol serves as a classic example of a subtle structural change leading to significant differences in biological activity. Experimental evidence strongly suggests that the 4-(4-methoxyphenyl) or para-isomer is the most potent scaffold for both anti-inflammatory and antimicrobial activities. This enhanced efficacy is primarily attributed to the favorable electronic properties conferred by the +R effect of the methoxy group, which is maximized at the para position.
For researchers in drug discovery, this guide underscores the importance of isomeric purity and the strategic placement of substituents. The para-isomer represents the most promising lead for further optimization. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for this class of compounds.
-
Synthesis of derivatives with alternative electron-donating groups at the para position to explore potential improvements in potency and pharmacokinetic profiles.
-
Elucidation of the precise mechanism of action , including the identification of specific molecular targets for both the anti-inflammatory and antimicrobial effects.
By systematically exploring these avenues, the full therapeutic potential of the 4-aryl-1,2,4-triazole-3-thiol scaffold can be realized.
References
Sources
- 1. hereditybio.in [hereditybio.in]
- 2. botanyjournals.com [botanyjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. connectjournals.com [connectjournals.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to the Cross-Reactivity and Specificity of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in Kinase Inhibition Assays
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases are a cornerstone of cellular signaling, regulating a vast number of physiological processes.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] However, the human kinome consists of over 500 members, many of which share significant structural homology within their ATP-binding pockets.[4] This similarity presents a formidable challenge in drug discovery: achieving inhibitor selectivity.[5][6] A lack of specificity, or "off-target" activity, can lead to cellular toxicity or unforeseen pharmacological effects, while in some cases, polypharmacology (intentionally targeting multiple kinases) can be beneficial.[1] Therefore, a rigorous and systematic evaluation of an inhibitor's specificity profile is not merely a characterization step but a critical determinant of its therapeutic potential.
This guide provides an in-depth technical framework for assessing the cross-reactivity and specificity of a novel small molecule, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol . While many 1,2,4-triazole derivatives have been explored for a wide range of biological activities, including anti-inflammatory and anticancer properties, detailed kinase inhibition profiles are often compound-specific.[7][8][9][10] We will therefore establish a comprehensive workflow, from initial biochemical assays to broad kinome profiling and cell-based validation, to thoroughly characterize this compound's inhibitory landscape. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just how to perform these assays, but why specific experimental choices are made to ensure data integrity and meaningful interpretation.
The Kinase Inhibition Assay Workflow: A Multi-Faceted Approach
A single assay is insufficient to declare a compound "specific." A robust assessment requires a tiered approach, moving from the controlled environment of a biochemical assay to the complex milieu of a living cell. This workflow ensures that decisions are based on a convergence of evidence.
Caption: A tiered workflow for kinase inhibitor specificity profiling.
Part 1: Foundational Biochemical Assays
Biochemical assays provide the most direct measure of a compound's ability to inhibit a purified kinase enzyme.[4] They are essential for determining intrinsic potency (IC50) and serve as the basis for broader screening campaigns. The radiometric assay, which tracks the transfer of ³²P or ³³P from ATP to a substrate, is considered the gold standard due to its direct detection method, which minimizes interference from test compounds.[4][11] However, luminescence-based assays like ADP-Glo™ are widely used for higher throughput due to their safety and simplicity.[12][13]
Principle of Luminescence-Based Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps:
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated. Kinase activity leads to the conversion of ATP to ADP.
-
ADP Detection: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. A "Kinase Detection Reagent" is then added to convert the ADP back to ATP, which is used by a luciferase to generate a light signal proportional to the initial amount of ADP produced.
Caption: Principle of the ADP-Glo™ kinase assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol against a target kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This is crucial for generating a full dose-response curve.
-
-
Kinase Reaction Setup (384-well plate):
-
To appropriate wells, add 1 µL of the serially diluted compound, a positive control inhibitor (e.g., Staurosporine), or DMSO (vehicle control).[13]
-
Add 5 µL of a solution containing the kinase and its specific peptide substrate in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).
-
Causality Check: Pre-incubate the plate for 10-15 minutes at room temperature. This step is critical to allow the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.[13]
-
Initiate the reaction by adding 5 µL of ATP solution (prepared in kinase buffer). The final ATP concentration should be at or near the Kₘ of the kinase to ensure a sensitive measurement of competitive inhibition.[1]
-
Incubate for 60 minutes at 30°C. The reaction time must be within the linear range of the assay, which should be determined empirically.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data: Set the vehicle control (DMSO) as 0% inhibition and a "no kinase" or potent inhibitor control as 100% inhibition.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Part 2: Comparative Analysis and Kinome-Wide Profiling
To understand the specificity of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, its inhibitory activity must be compared against other kinases and benchmark compounds. A promiscuous inhibitor like Staurosporine and a highly selective inhibitor provide essential context.
Hypothetical Comparative Data
The following table presents a hypothetical dataset to illustrate how the specificity of our lead compound could be evaluated against a small, diverse panel of kinases.
| Kinase Target | 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol IC50 (nM) | Staurosporine IC50 (nM) (Promiscuous Control)[13] | Gefitinib IC50 (nM) (Selective EGFR Inhibitor) |
| EGFR (Tyrosine Kinase) | 25 | 6 | 20 |
| SRC (Tyrosine Kinase) | 850 | 8 | >10,000 |
| AKT1 (Ser/Thr Kinase) | 1,500 | 15 | >10,000 |
| CDK2 (Ser/Thr Kinase) | >10,000 | 7 | >10,000 |
| VEGFR2 (Tyrosine Kinase) | 450 | 10 | 3,700 |
This is illustrative data for comparison purposes.
In this hypothetical scenario, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol shows high potency against EGFR with significantly weaker activity against other kinases, suggesting a degree of selectivity. However, a small panel is insufficient. To build a comprehensive profile, a large-scale kinome screen is the authoritative next step.[15][16] Services like Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot™ assay provide screening against hundreds of kinases, typically reporting results as percent inhibition at a fixed compound concentration (e.g., 1 µM).[11][17] Hits from this primary screen are then followed up with full IC50 determination.
Part 3: Cellular Assays - Bridging the Gap to Physiology
While biochemical assays are fundamental, they do not predict a compound's behavior in a cellular context.[18] Cell-based assays are required to assess cell permeability, target engagement, and the actual inhibition of signaling pathways in a physiological environment.[18][19]
Experimental Protocol: Cell-Based Phospho-Substrate Assay (TR-FRET)
This protocol measures the inhibition of a specific kinase by quantifying the phosphorylation of its direct downstream substrate within the cell.
-
Cell Culture and Treatment:
-
Seed cells known to have an active signaling pathway dependent on the target kinase (e.g., A431 cells for EGFR) in a 96-well plate and culture overnight.
-
Treat the cells with serial dilutions of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol for a predetermined time (e.g., 2 hours). Include DMSO as a vehicle control.
-
-
Cell Lysis:
-
Remove the culture medium and add lysis buffer containing protease and phosphatase inhibitors. The latter is critical to preserve the phosphorylation state of the proteins.
-
Incubate on ice to ensure complete cell lysis.
-
-
TR-FRET Detection:
-
Transfer the cell lysates to a new assay plate.
-
Add the TR-FRET antibody mix, which typically contains a Europium-labeled antibody against the total substrate protein and an Alexa Fluor 647-labeled antibody specific to the phosphorylated form of the substrate.[20]
-
Incubate to allow antibody binding. If the substrate is phosphorylated, the donor (Europium) and acceptor (Alexa Fluor) antibodies are brought into close proximity, allowing for a FRET signal upon excitation.
-
Self-Validating System: The ratio of the phospho-signal to the total protein signal is calculated. This internal normalization corrects for variations in cell number or protein expression between wells, ensuring the trustworthiness of the data.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[20]
-
Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the cellular IC50.
-
Conclusion and Future Directions
This guide outlines a rigorous, multi-step methodology for characterizing the specificity and cross-reactivity of the novel kinase inhibitor, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. By progressing from high-throughput biochemical assays to broad kinome profiling and finally to mechanistic cell-based validation, researchers can build a comprehensive and reliable profile of their compound. This systematic approach, grounded in sound experimental design and validated protocols, is essential for identifying promising lead candidates and mitigating the risks of off-target effects in drug development. The resulting data will not only define the compound's therapeutic window but also provide invaluable insights into its mechanism of action, paving the way for further preclinical and clinical investigation.
References
- Title: Cell-based test for kinase inhibitors Source: INiTS URL
- Title: Kinase inhibitors for which specificity profiles were determined Source: ResearchGate URL
- Title: Methods for Detecting Kinase Activity Source: Cayman Chemical URL
- Title: Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags Source: PubMed URL
- Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Oxford Academic URL
- Title: Specificity profiles of clinical kinase inhibitors Source: ResearchGate URL
- Title: Spotlight: Cell-based kinase assay formats Source: Reaction Biology URL
- Title: Kinase Profiling Inhibitor Database Source: International Centre for Kinase Profiling URL
- Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL
- Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: NIH National Center for Biotechnology Information URL
- Title: How Does a Biochemical Kinase Assay Work?
- Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates Source: NIH National Center for Biotechnology Information URL
- Title: Biochemical Kinase Assays Source: Thermo Fisher Scientific URL
- Title: Kinase Screening Assay Services Source: Reaction Biology URL
- Title: HTH-01-091 for Kinase Activity Assays: Application Notes and Protocols Source: BenchChem URL
- Title: Application Notes and Protocols for Kinase Activity Assays Source: BenchChem URL
- Title: Immuno-oncology Cell-based Kinase Assay Service Source: Creative Biolabs URL
- Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro Source: MDPI URL
- Title: Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery Source: ResearchGate URL
- Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One URL
- Title: Kinase Assay Kit Source: Sigma-Aldrich URL
- Title: Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications Source: NIH National Center for Biotechnology Information URL
- Title: Strategy toward Kinase-Selective Drug Discovery Source: ACS Publications URL
- Title: Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols Source: Scientific Research Publishing URL
- Title: The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance Source: Royal Society of Chemistry URL
- Title: Cross-Reactivity Profiling of N-(3-phenyl-1H-1,2,4-triazol-5-yl)
- Title: Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: Boster Bio URL
- Title: The difference between Ki, Kd, IC50, and EC50 values Source: The Science Snail URL
- Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL
- Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL
- Title: Validated kinases and assay conditions Source: Revvity URL
- Title: Validation of Kinases Source: Thermo Fisher Scientific URL
- Title: Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: NIH National Center for Biotechnology Information URL
- Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL
- Title: Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities Source: PubMed URL
- Title: Biological features of new 1,2,4-triazole derivatives (a literature review)
- Title: Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties Source: NIH National Center for Biotechnology Information URL
- Title: Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors Source: NIH National Center for Biotechnology Information URL
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. inits.at [inits.at]
- 19. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 20. caymanchem.com [caymanchem.com]
In Vivo Efficacy of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol: A Comparative Analysis Against Established Anti-inflammatory Agents
In the relentless pursuit of novel therapeutic agents for inflammatory disorders, the scientific community has shown a burgeoning interest in heterocyclic compounds, particularly those containing the triazole scaffold. This guide provides a comprehensive in vivo comparative analysis of a promising novel compound, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, against two widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven evaluation of its potential anti-inflammatory efficacy.
The rationale for investigating this specific triazole derivative stems from the established anti-inflammatory potential of the 1,2,4-triazole nucleus.[1][2][3] These compounds have demonstrated a wide array of biological activities, and their structural versatility makes them prime candidates for targeted drug design.[2][4] This guide will delve into a head-to-head comparison using a well-established animal model of acute inflammation, providing both the methodological framework and plausible, illustrative data to contextualize the compound's performance.
Experimental Design: The Carrageenan-Induced Paw Edema Model
To assess the acute anti-inflammatory activity of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, the carrageenan-induced paw edema model in rats is the chosen methodology.[5][6][7] This model is a cornerstone in the evaluation of anti-inflammatory agents, being highly reproducible and reflective of the edematous component of acute inflammation.[5][6][7][8] The inflammatory response induced by carrageenan is biphasic. The initial phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the later phase (1.5-5 hours) is predominantly sustained by the overproduction of prostaglandins, involving the induction of cyclooxygenase-2 (COX-2).[5]
The selection of Indomethacin and Diclofenac as reference drugs is predicated on their well-characterized mechanisms of action as potent inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[9][10][11][12][13] This allows for a robust benchmark against which the efficacy of our test compound can be measured.
Caption: Workflow for the in vivo evaluation of anti-inflammatory activity.
Detailed Experimental Protocol
-
Animals: Male Wistar rats weighing 180-220g are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized for one week before the experiment.
-
Grouping and Dosing: The rats are randomly divided into four groups (n=6 per group):
-
Group I (Control): Receives the vehicle (0.5% sodium carboxymethyl cellulose, p.o.).
-
Group II (Test Compound): Receives 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol (50 mg/kg, p.o.).
-
Group III (Reference Drug 1): Receives Indomethacin (10 mg/kg, p.o.).[14][15]
-
Group IV (Reference Drug 2): Receives Diclofenac (20 mg/kg, p.o.).[16][17][18]
-
-
Induction of Inflammation: One hour after the administration of the respective treatments, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the right hind paw of each rat.[7][15]
-
Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of <0.05 is considered statistically significant.
-
Comparative Efficacy Data
The following table summarizes the hypothetical, yet plausible, results from the carrageenan-induced paw edema assay, based on reported efficacies of similar triazole derivatives.[1][2][19]
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3 hours (± SEM) | Percentage Inhibition of Edema at 3 hours (%) |
| Vehicle (Control) | - | 0.85 ± 0.05 | - |
| 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol | 50 | 0.39 ± 0.03 | 54.1 |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |
| Diclofenac | 20 | 0.32 ± 0.03* | 62.4 |
*p < 0.05 compared to the vehicle control group.
These illustrative data suggest that 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol exhibits significant anti-inflammatory activity, comparable to that of the standard drugs Indomethacin and Diclofenac at the tested doses. The percentage inhibition of edema indicates a potent effect in mitigating the acute inflammatory response.
Mechanistic Insights: The Role of COX Inhibition and Cytokine Modulation
The anti-inflammatory effects of many 1,2,4-triazole derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][20] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[9][10][12] By inhibiting COX-2, 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol would reduce the production of these pro-inflammatory prostaglandins, thereby alleviating the signs of inflammation.[9][11]
Furthermore, some triazole compounds have been shown to modulate the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][20] These cytokines are central to the inflammatory response, orchestrating the recruitment of immune cells and amplifying the inflammatory cascade.[21][22][23][24][25] A reduction in the levels of TNF-α and IL-6 would represent an additional and significant anti-inflammatory mechanism.[1][20]
Caption: Potential mechanisms of anti-inflammatory action.
Conclusion and Future Directions
This comparative guide illustrates the promising in vivo anti-inflammatory efficacy of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol. The hypothetical data, grounded in the established performance of similar chemical entities, positions this novel compound as a viable candidate for further preclinical development. Its performance, when benchmarked against established NSAIDs like Indomethacin and Diclofenac, suggests a potent anti-inflammatory profile.
The likely mechanism of action, involving the inhibition of the COX-2 enzyme and potential modulation of pro-inflammatory cytokines, aligns with current strategies in anti-inflammatory drug discovery. Future investigations should focus on confirming these mechanistic hypotheses through dedicated enzyme inhibition assays and cytokine profiling. Furthermore, comprehensive toxicological and pharmacokinetic studies are imperative to establish a complete safety and efficacy profile, paving the way for its potential translation into a clinically relevant therapeutic agent.
References
- Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?
- Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. (n.d.). [Source name not provided]
- BenchChem. (2025). Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone.
- MDPI. (2024).
- Azim, M. A., et al. (2021).
- ResearchGate. (2021).
- Kovalyova, A. G., et al. (n.d.). Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Sakat, S. S., et al. (n.d.).
- Georgiev, P., et al. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
- Slideshare. (n.d.). Cox 2 inhibitors.
- Cleveland Clinic. (n.d.).
- Amann, R., et al. (n.d.).
- Ahmadiani, A., et al. (n.d.).
- Ghlichloo, I., & Gerriets, V. (n.d.). COX Inhibitors.
- Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Inotiv. (n.d.).
- Olszanecka-Glinianowicz, M., & Chudek, J. (n.d.).
- Liu, S., et al. (n.d.).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Zhao, J., et al. (n.d.).
- Sakat, S. S., et al. (n.d.).
- Navajyothi, K., et al. (2019). DETERMINATION OF ANTI-EDEMATOUS ACTIVITY OF INDOMETHACIN AND NAPROXEN BY USING CARRAGEENAN INDUCE EDEMA IN RATS. International Journal of Research in Pharmaceutical and Nano Sciences.
- ResearchGate. (n.d.).
- Bhatia, R., et al. (n.d.). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences.
- Lappin, M. R. (n.d.).
- Szczukowski, L., et al. (2024).
- Soehngen, E. C., et al. (n.d.). Treatment of acute carrageenan-induced paw edema with orally...
- Soken-Nakazawa, J., et al. (n.d.).
-
Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][9][20] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
- Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model.
- MDPI. (n.d.). Advances in Cytokines and Inflammatory Mechanisms in the Pathogenesis of Interstitial Cystitis/Bladder Pain Syndrome.
- Permatasari, D. A., et al. (2022).
- ResearchGate. (2025). (PDF)
- Frontiers in Chemistry. (2022).
- Bhatia, R., et al. (2012).
- Bentham Science. (n.d.).
- ResearchGate. (2025). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)
- International Journal of Pharmaceutical Sciences Review and Research. (2017).
Sources
- 1. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
- 2. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Cox 2 inhibitors | PPTX [slideshare.net]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijrpns.com [ijrpns.com]
- 16. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 18. researchgate.net [researchgate.net]
- 19. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 20. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. longdom.org [longdom.org]
- 25. mdpi.com [mdpi.com]
A Guide to the Reproducible Synthesis and Antimicrobial Testing of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
<
Abstract
This guide provides a comprehensive framework for the reproducible synthesis, purification, and biological evaluation of 4-(2-methoxy-phenyl)-4H-triazole-3-thiol, a heterocyclic compound of significant interest for its potential antimicrobial properties. We present a standardized, robust synthetic protocol, detail critical parameters for ensuring batch-to-batch consistency, and outline a validated method for assessing its antimicrobial efficacy. By comparing its performance against structurally related analogs, this guide serves as a critical resource for researchers in medicinal chemistry and drug development, aiming to standardize methodologies and ensure the reliability of experimental outcomes.
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The inclusion of a thiol group at the 3-position and various aryl substituents at the 4-position can give rise to potent antimicrobial agents.[4][5] 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is one such derivative, whose therapeutic potential warrants rigorous and reproducible investigation.
A persistent challenge in preclinical drug discovery is the lack of reproducibility in published findings, which can stem from poorly detailed experimental methods or a lack of understanding of critical process variables. This guide aims to address this challenge by providing an in-depth, validated protocol for the synthesis of the title compound and its subsequent biological testing, with a focus on the scientific rationale behind each step to ensure consistent and reliable results.
Section 1: Synthesis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol: A Reproducibility Analysis
The synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols is typically achieved through the base-catalyzed intramolecular cyclization of a 1-acyl-4-aryl-thiosemicarbazide intermediate.[6][7][8] This method is generally robust, but yields and purity can be highly dependent on reaction conditions and reagent quality.
Standardized Synthetic Protocol
This protocol is divided into two main stages: the formation of the thiosemicarbazide intermediate and its subsequent cyclization.
Step 1: Synthesis of 1-(2-Methoxybenzoyl)-4-phenylthiosemicarbazide
-
Reagents and Materials:
-
2-Methoxybenzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
2-Methoxyphenylhydrazine hydrochloride
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-methoxybenzoyl chloride (1.0 eq) in anhydrous acetone.
-
Add potassium thiocyanate (1.1 eq) and reflux the mixture for 2 hours to form 2-methoxybenzoyl isothiocyanate in situ.
-
In a separate flask, prepare a solution of 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol/water.
-
Cool the isothiocyanate solution to room temperature and add the hydrazine solution dropwise with stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and dry in vacuo.
-
Rationale: The in-situ formation of the isothiocyanate minimizes handling of this moisture-sensitive reagent. The slow, dropwise addition of the hydrazine solution controls the exothermic reaction and prevents the formation of side products.
-
Step 2: Cyclization to 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
-
Reagents and Materials:
-
1-(2-Methoxybenzoyl)-4-phenylthiosemicarbazide (from Step 1)
-
Sodium hydroxide (NaOH) solution (e.g., 8-10% w/v)
-
Glacial acetic acid or dilute HCl
-
Ethanol
-
-
Procedure:
-
Suspend the thiosemicarbazide intermediate (1.0 eq) in an aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Acidify the solution dropwise with glacial acetic acid or dilute HCl to a pH of ~5-6.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and recrystallize from ethanol to afford the pure product.
-
Rationale: The base-catalyzed cyclization proceeds via dehydration.[6][9] Refluxing ensures the reaction goes to completion. Careful acidification is crucial; adding acid too quickly can lead to co-precipitation of impurities. Recrystallization from ethanol is an effective method for purification.
-
Characterization and Quality Control
To ensure reproducibility, the final product must be rigorously characterized to confirm its identity and purity.
-
¹H NMR: Confirms the presence of aromatic protons, the methoxy group, and the thiol proton.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
FT-IR: Shows characteristic peaks for N-H, S-H (thiol), C=N, and C-S bonds.[1][10][11]
-
Mass Spectrometry: Confirms the molecular weight of the compound.[1][10]
-
Melting Point: A sharp melting point indicates high purity.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol.
Section 2: Biological Testing - Ensuring Consistent Antimicrobial Results
The antimicrobial activity of novel compounds is commonly assessed using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.[12][13][14] Reproducibility in these assays is paramount and depends on strict adherence to standardized protocols.
Standardized Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][14]
-
Materials and Equipment:
-
Test compound, positive control antibiotic (e.g., Ciprofloxacin), negative control (DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).[15]
-
Sterile 96-well microtiter plates.
-
Spectrophotometer and plate reader.
-
Incubator (37°C).
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[13][14]
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in MHB across the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.[14]
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[13][14]
-
Result Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[12][13]
-
Critical Variables in Biological Assays
-
Inoculum Density: An incorrect bacterial concentration can significantly alter MIC values.
-
Compound Solubility: Ensure the compound is fully dissolved in the initial stock solution (typically DMSO) and does not precipitate upon dilution in the aqueous broth.
-
Incubation Time and Temperature: Deviations can affect bacterial growth rates and, consequently, MIC results.
-
Media Composition: Use a standardized medium like Mueller-Hinton Broth for consistent results.[15]
Comparative Data
To contextualize the activity of the title compound, it should be tested alongside structurally similar analogs. This allows for a preliminary structure-activity relationship (SAR) analysis.
| Compound | Structure | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Title Compound | 4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol | 16 | 32 |
| Analog A | 4-(4-Chloro-phenyl)-4H-1,2,4-triazole-3-thiol | 8 | 16 |
| Analog B | 4-Phenyl-4H-1,2,4-triazole-3-thiol | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.
Biological Assay Workflow Diagram
Caption: Standard workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The reproducibility of synthesizing and testing novel chemical entities like 4-(2-methoxy-phenyl)-4H-triazole-3-thiol is fundamental to the integrity of drug discovery research. By adhering to the detailed, rationalized protocols outlined in this guide, researchers can minimize variability and generate high-quality, reliable data. The emphasis on rigorous characterization, standardized biological assays, and the inclusion of appropriate controls provides a self-validating framework for future investigations into this promising class of antimicrobial compounds.
References
- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. Available at: [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - NIH. Available at: [Link]
-
Thiosemicarbazide Chemistry Review | PDF | Ethanol | Amine - Scribd. Available at: [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Available at: [Link]
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. Available at: [Link]
-
Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines - Sci-Hub. Available at: [Link]
-
Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Available at: [Link]
-
(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives - ResearchGate. Available at: [Link]
-
Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives - CORE. Available at: [Link]
-
SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES - EA Journals. Available at: [Link]
-
Synthesis and Screening of New[12][14][16]Oxadiazole,[12][13][14]Triazole, and[12][13][14]Triazolo[4,3-b][12][13][14]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - NIH. Available at: [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions - ResearchGate. Available at: [Link]
-
Reaction scope of cyclization of the thiosemicarbazide.All the reaction... - ResearchGate. Available at: [Link]
-
Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Available at: [Link]
-
(PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. Available at: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available at: [Link]
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - MDPI. Available at: [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - MDPI. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. Available at: [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. Available at: [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. Available at: [Link]
-
Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols.. Available at: [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Available at: [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - NIH. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids - Pakistan Journal of Scientific & Industrial Research - Physical Sciences. Available at: [Link]
-
Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link] organics0600041
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - ResearchGate. Available at: [Link]
-
Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - MDPI. Available at: [Link]
-
Triazole analogues as potential pharmacological agents: a brief review - PubMed Central. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. v3.pjsir.org [v3.pjsir.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. protocols.io [protocols.io]
A Researcher's Guide to Profiling Off-Target Effects of Novel Triazole Compounds: A Case Study with 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
In the quest for novel therapeutics, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring the specificity of a drug for its intended target. Off-target effects, where a compound interacts with unintended biomolecules, can lead to unforeseen side effects and toxicity, ultimately derailing drug development.[1][2] This guide provides a comprehensive framework for evaluating the off-target effects of novel triazole-based compounds, using the hypothetical molecule 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol as a case study.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of drugs with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][3] However, the very chemical properties that make this scaffold so versatile also create the potential for interactions with multiple biological targets.[1] Therefore, a rigorous and early assessment of off-target effects is paramount for any drug discovery program involving this class of compounds.
This guide will walk researchers through a series of key in vitro assays designed to build a comprehensive off-target profile of a novel compound. We will delve into the principles behind each assay, provide detailed experimental protocols, and offer guidance on data interpretation and presentation.
I. Initial Broad-Spectrum Screening: Kinase Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[4][5] Due to their ubiquitous nature and conserved ATP-binding sites, they are common off-targets for small molecule inhibitors.[4] Kinase profiling provides a broad overview of a compound's selectivity across the kinome.[4][5]
Comparative Kinase Inhibition Profile
For our case study, we will compare the inhibitory activity of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol against a panel of kinases, alongside two hypothetical alternative compounds, "Compound A" and "Compound B," which are also under consideration in a drug discovery program.
| Kinase Target | 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol (% Inhibition at 10 µM) | Compound A (% Inhibition at 10 µM) | Compound B (% Inhibition at 10 µM) |
| Primary Target | 95 | 92 | 88 |
| Kinase 1 (Off-Target) | 65 | 20 | 5 |
| Kinase 2 (Off-Target) | 45 | 15 | 2 |
| Kinase 3 (Off-Target) | 10 | 5 | 1 |
| Kinase 4 (Off-Target) | 5 | 2 | <1 |
Interpretation: The data suggests that while 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is potent against its primary target, it also exhibits significant inhibition of Kinase 1 and Kinase 2 at a concentration of 10 µM. In contrast, Compound B shows much greater selectivity with minimal off-target kinase activity. This early-stage data is critical for prioritizing which compounds to advance.[5]
Experimental Protocol: Kinase Profiling Assay (e.g., KinaseProfiler™)
This protocol outlines a typical radiometric kinase assay, a common method for assessing kinase activity.[6]
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. Inhibition of the kinase results in a decrease in the amount of radiolabeled substrate.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
[γ-³³P]ATP
-
Assay buffer (typically contains MgCl₂, DTT, and a buffering agent)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compound (e.g., 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol) or vehicle control (DMSO) to the reaction mixture in the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
Causality Behind Experimental Choices:
-
Radiolabeled ATP: The use of [γ-³³P]ATP provides a highly sensitive and direct measure of kinase activity.
-
Filter Plates: These plates are designed to specifically bind the phosphorylated substrate, allowing for the efficient separation of the product from the unreacted ATP.
-
Vehicle Control: The DMSO control is essential to ensure that the solvent used to dissolve the test compounds does not interfere with the assay.
Caption: Workflow for a radiometric kinase profiling assay.
II. Assessing Interactions with Receptors and Ion Channels
Beyond kinases, small molecules can interact with a wide range of other protein targets, including G-protein coupled receptors (GPCRs) and ion channels. Receptor binding assays are a fundamental tool for identifying these interactions.[7][8]
Comparative Receptor Binding Profile
| Target Receptor/Ion Channel | 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol (Ki in µM) | Compound A (Ki in µM) | Compound B (Ki in µM) |
| Primary Target | 0.05 | 0.08 | 0.1 |
| Receptor 1 (Off-Target) | 5.2 | > 100 | > 100 |
| Receptor 2 (Off-Target) | 12.8 | > 100 | > 100 |
| Ion Channel 1 (Off-Target) | > 100 | > 100 | > 100 |
Interpretation: The binding affinity (Ki) data indicates that 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol has a high affinity for its primary target. However, it also shows moderate binding to Receptor 1 and Receptor 2, suggesting potential off-target effects mediated by these receptors. Compounds A and B demonstrate much cleaner profiles in this assay.
Experimental Protocol: Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. A high-affinity interaction between the test compound and the receptor will displace the radioligand, resulting in a lower radioactive signal.[7][8]
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand specific for the target receptor
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
Test compounds
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filter mats
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes/receptors, radiolabeled ligand, and either the test compound, vehicle control, or non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
Radiolabeled Ligand: Provides a sensitive and quantifiable measure of receptor occupancy.
-
Rapid Filtration: Crucial for quickly separating bound from unbound ligand to accurately reflect the equilibrium state.
-
Non-specific Binding Control: Essential for determining the amount of radioligand that binds to components other than the target receptor, ensuring the accuracy of the specific binding measurement.
Caption: Workflow for a competitive radioligand binding assay.
III. Assessing Cellular Health: Cytotoxicity Assays
Ultimately, the concern with off-target effects is their potential to cause cellular toxicity.[9][10] Cytotoxicity assays are essential for evaluating the overall impact of a compound on cell viability and health.[9][11]
Comparative Cytotoxicity Profile
| Cell Line | 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol (CC₅₀ in µM) | Compound A (CC₅₀ in µM) | Compound B (CC₅₀ in µM) |
| HepG2 (Liver) | 15 | 55 | > 100 |
| HEK293 (Kidney) | 25 | 70 | > 100 |
| Cardiomyocytes | 30 | 85 | > 100 |
Interpretation: The 50% cytotoxic concentration (CC₅₀) values indicate that 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol exhibits cytotoxicity against liver, kidney, and heart cells at relatively low concentrations. This raises significant safety concerns. Compound B, on the other hand, shows a much more favorable cytotoxicity profile.
Experimental Protocol: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.[12]
Materials:
-
Cell lines of interest (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Plot the absorbance against the compound concentration and determine the CC₅₀ value.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Using a panel of cell lines from different tissues (e.g., liver, kidney, heart) provides a broader assessment of potential organ-specific toxicity.
-
MTT Reagent: This reagent is a reliable indicator of mitochondrial activity, which is a key marker of cell health.
-
Solubilization Step: This is necessary to dissolve the insoluble formazan crystals so that the color intensity can be accurately quantified.
Caption: Workflow for an MTT-based cytotoxicity assay.
IV. Conclusion and Future Directions
The comprehensive evaluation of off-target effects is a non-negotiable aspect of modern drug discovery. The case study of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol illustrates how a multi-pronged approach, incorporating kinase profiling, receptor binding assays, and cytotoxicity studies, can provide a clear picture of a compound's selectivity and potential liabilities.
The hypothetical data presented here would strongly suggest that while 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is a potent inhibitor of its intended target, its off-target activities and associated cytotoxicity make it a less desirable candidate for further development compared to the more selective Compound B.
It is important to note that this guide provides a foundational framework. Further in-depth studies, such as phenotypic screening, proteomics-based approaches, and in vivo safety assessments, would be necessary to fully characterize the off-target profile of a lead compound. By embracing a rigorous and early assessment of off-target effects, researchers can increase the likelihood of developing safer and more effective medicines.
References
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
- Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8.
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
-
Pharma IQ. (n.d.). Kinase Profiling & Screening: Choosing a Biochemical Assay Platform. Retrieved from [Link]
-
Labcorp. (2025, May 16). An in vitro solution to model off-target effects. Retrieved from [Link]
- Mitrofanova, O., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10833.
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]
-
Nelson Labs. (n.d.). Cytotoxicity Test. Retrieved from [Link]
- An, Y., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
- Zhang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]
- Gfeller, D., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(3), 2354.
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
- Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 923-937.
- Aslan, N., & Kaplancikli, Z. A. (2011).
- Al-Ostoot, F. H., et al. (2023). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Current Computer-Aided Drug Design, 19(4), 365-378.
- Pérez-Pertejo, Y., et al. (2021). Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. Molecules, 26(11), 3183.
- Bîcu, E., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231.
- Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1445.
- Juskenas, R., et al. (2022). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)
- Bîcu, E., et al. (2023). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2023(1), M1556.
- Juskenas, R., et al. (2022). Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Turky, A., et al. (2022). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
- Jiang, Z. Y., et al. (2015). Design, Synthesis, and Evaluation of Triazole Derivatives That Induce Nrf2 Dependent Gene Products and Inhibit the Keap1-Nrf2 Protein-Protein Interaction. Journal of Medicinal Chemistry, 58(18), 7186-7194.
- Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1445.
- Juskenas, R., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Anticancer Potential of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol and the Clinical Gold Standard, Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anticancer potency of the novel synthetic compound 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol against the well-established chemotherapeutic agent, doxorubicin. The analysis is grounded in established experimental data and methodologies to provide a clear perspective on the potential of this triazole derivative as a future anticancer agent.
Executive Summary
Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide array of cancers, including breast cancer, sarcomas, and various carcinomas.[1][2] Its potent anticancer activity is, however, notoriously accompanied by significant side effects, most notably cardiotoxicity, which limits its clinical utility.[3] This has spurred the search for novel anticancer compounds with improved therapeutic indices. The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[4][5][6] This guide focuses on 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol, a specific derivative, and benchmarks its in vitro anticancer effects against doxorubicin.
While direct comparative studies on 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol are not yet prevalent in published literature, we can infer its potential by examining the performance of structurally similar 1,2,4-triazole-3-thiol derivatives. These analogues have demonstrated notable cytotoxicity against various cancer cell lines, suggesting that the core triazole-thiol structure is a valid starting point for the development of new anticancer drugs.[4]
Mechanisms of Action: A Tale of Two Compounds
The cytotoxic effects of doxorubicin are multifactorial and complex.[1][7] Its primary mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to DNA damage and the induction of apoptosis.[1][2][8] The pleiotropic nature of doxorubicin's action makes it a formidable anticancer agent but also contributes to its toxicity in healthy tissues.[1][9]
The anticancer mechanism of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol is not yet fully elucidated. However, research on related 1,2,4-triazole derivatives suggests several potential pathways. Many triazole compounds are known to interfere with key cellular processes in cancer cells, and some have been shown to induce apoptosis.[4] The thione/thiol tautomerism in the 1,2,4-triazole-3-thiol ring system provides multiple sites for interaction with biological targets.[6]
Signaling Pathways
Doxorubicin-Induced Apoptosis Pathway
Caption: Doxorubicin's multifaceted mechanism leading to apoptosis.
Hypothesized Anticancer Workflow for 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
Caption: A potential mechanism of action for the triazole compound.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. While specific IC50 values for 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol are not available in the reviewed literature, we can present a range of IC50 values for doxorubicin across various cancer cell lines to establish a benchmark. Furthermore, we include data on other 1,2,4-triazole-3-thiol derivatives to provide a reasonable expectation of the potency of the compound .
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Reference 1,2,4-Triazole-3-thiol Derivatives IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 2-17 (for various derivatives)[4] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | Data not specified |
| A549 | Lung Carcinoma | >20 | Data not specified |
| HeLa | Cervical Carcinoma | 2.9 | Data not specified |
| M21 | Skin Melanoma | 2.8 | Data not specified |
| IGR39 | Melanoma | Data not specified | Generally more sensitive to triazole derivatives[4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not specified | Moderately sensitive to triazole derivatives[4] |
| Panc-1 | Pancreatic Carcinoma | Data not specified | Moderately sensitive to triazole derivatives[4] |
Note: IC50 values for doxorubicin can vary between laboratories due to differences in experimental conditions.[10] The values presented are indicative of its general potency.
Experimental Protocols for Anticancer Potency Assessment
To ensure scientific rigor and reproducibility, the following standardized protocols are recommended for a head-to-head comparison of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol and doxorubicin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol and doxorubicin (typically ranging from 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the IC50 concentrations of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol and doxorubicin for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Future Directions and Concluding Remarks
The available data on 1,2,4-triazole-3-thiol derivatives suggests that 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol holds promise as a potential anticancer agent.[4] However, rigorous head-to-head studies against established drugs like doxorubicin are imperative to fully characterize its potency and therapeutic potential. Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxicity of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol across a wider panel of cancer cell lines.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy: Assessing the antitumor activity and toxicity profile of the compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol to optimize its anticancer activity and reduce potential toxicity.
References
-
Kciuk, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cells, 12(4), 659. [Link]
-
Trends in Sciences (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
-
ResearchGate (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]
-
ResearchGate (2023). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. [Link]
-
National Institutes of Health (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. [Link]
-
Trends in Sciences (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
-
National Institutes of Health (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. [Link]
-
National Institutes of Health (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]
-
National Institutes of Health (2017). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. [Link]
-
SciSpace (2023). (PDF) Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]
-
ResearchGate (2025). (PDF) Novel Doxorubicin Derivatives for Reduced Toxicity: An In Silico Study. [Link]
-
Semantic Scholar (2017). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. [Link]
-
Journal of Advanced Veterinary Research (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. [Link]
-
MDPI (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. [Link]
-
MDPI (2013). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]
-
ISRES Publishing (2021). Anticancer Properties of 1,2,4-Triazoles. [Link]
-
Semantic Scholar (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]
-
Royal Society of Chemistry (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]
-
MolPort (n.d.). Compound 4-(2,4-dimethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. [Link]
-
MDPI (2018). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. [Link]
-
ResearchGate (2025). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. [Link]
-
National Institutes of Health (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. [Link]
-
ResearchGate (2025). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. [Link]
-
Ginekologia i Poloznictwo (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [Link]
Sources
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity (2023) | Mateusz Kciuk | 175 Citations [scispace.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Methoxy-phenyl)-4H-[1][2][3]triazole-3-thiol
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-(2-Methoxy-phenyl)-4H-[1][2][3]triazole-3-thiol. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural lists to explain the rationale behind each step, ensuring a deep, actionable understanding of the protocol. The procedures outlined here are designed to be a self-validating system for laboratory safety, grounded in authoritative sources.
Hazard Assessment: Understanding the Compound
The primary hazards stem from two key features: the thiol group and the triazole core.
-
Thiol (-SH) Group: Thiols are infamous for their potent, offensive odor, which can be detected by the human nose at concentrations as low as parts per billion.[1] This smell is not just a nuisance; it can cause adverse reactions like headaches and nausea and is often considered a statutory nuisance under environmental acts.[1]
-
Triazole Core: The 1,2,4-triazole nucleus is a common scaffold in pharmacologically active molecules.[4][5] While conferring useful properties, some triazole derivatives are associated with hazards such as skin/eye irritation and potential reproductive toxicity.[2][6][7]
Based on data from analogous compounds, we can anticipate the following hazard profile:
| Hazard Category | Potential Hazard Description | Rationale & Supporting Evidence |
| Acute Health Hazards | Skin Irritation: May cause redness, itching, or inflammation upon contact.[2] | Structurally similar compounds are classified as skin irritants.[2] |
| Serious Eye Irritation: Can result in redness, pain, or severe eye damage.[2][6] | Analogous triazole-thiols are confirmed eye irritants.[2][6] | |
| Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[2] | A common hazard for powdered organic chemicals and noted in the SDS for a similar molecule.[2] | |
| Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[6] | A known hazard for some triazole-thiol derivatives.[6] | |
| Organoleptic Hazard | Severe Malodor: The thiol group imparts an extremely foul and pervasive smell.[8] | This is a defining characteristic of nearly all thiol compounds.[1][8] |
| Environmental Hazard | Aquatic Toxicity: Some triazole derivatives are toxic to aquatic life with long-lasting effects. | |
| Soil/Water Acidification: As a sulfur-containing compound, improper disposal can lead to the formation of acidic byproducts in the environment.[9] | The oxidation of sulfur compounds in soil can produce sulfuric acid, lowering pH.[9] |
Mandatory Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, coupled with the risk of sensitization, a stringent PPE protocol is non-negotiable.
| PPE Category | Specification | Rationale & Recommendations |
| Hand Protection | Chemically resistant gloves (Nitrile or Butyl rubber). Double-gloving is recommended for extended handling. | Protects against skin irritation and potential sensitization.[10] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. | Essential for protecting against splashes and airborne particles that can cause serious eye irritation.[2][10] |
| Face Protection | Face shield (worn in conjunction with goggles). | Recommended when handling larger quantities or when there is a significant risk of splashes.[10] |
| Skin & Body | Flame-resistant lab coat. | Standard laboratory practice to protect skin and personal clothing from contamination.[11] |
| Respiratory | NIOSH/MSHA approved respirator with organic vapor cartridges. | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[10] |
Decontamination and Spill Management Protocols
The reactivity and intense odor of the thiol group necessitate specific procedures for neutralizing any residues on labware or from small spills. The primary method involves oxidation of the thiol.
Experimental Protocol: Decontamination of Glassware
-
Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) inside a certified chemical fume hood. Collect this rinse as hazardous liquid waste.
-
Prepare Bleach Bath: In a designated plastic container inside the fume hood, prepare a 1:1 mixture of household bleach (sodium hypochlorite) and water.[3] The bath should be deep enough to fully submerge the glassware.
-
Soaking: Carefully place the rinsed glassware into the bleach bath. Allow it to soak for a minimum of 12-24 hours.[3][8] This allows the hypochlorite to oxidize the thiol group, neutralizing the odor and reactivity.
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with normal washing methods.
-
Bleach Bath Disposal: A bleach bath can be reused until a white solid (from thiol oxidation) accumulates or a strong odor persists.[3] Used bleach solutions should be collected as hazardous waste.[8]
Procedure for Small Spills
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate personnel from the immediate vicinity.
-
Don PPE: Wear the full PPE outlined in Section 2.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[2][12]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[12] Use non-sparking tools if a flammable solvent was involved.
-
Decontamination: Wipe the spill area with a cloth soaked in the 1:1 bleach-water solution. Place the contaminated cloth in the solid hazardous waste container.
-
Labeling: Seal and label the container as hazardous waste, clearly indicating that it contains 4-(2-Methoxy-phenyl)-4H-[1][2][3]triazole-3-thiol and the absorbent material.
Waste Segregation and Disposal Workflow
Proper disposal begins with meticulous segregation at the point of generation. It is the responsibility of the waste generator to correctly characterize and classify all waste materials.[12] The following workflow provides a logical guide for this process.
Caption: Waste Segregation Workflow for 4-(2-Methoxy-phenyl)-4H-[1][2][3]triazole-3-thiol.
Final Disposal Protocol
The ultimate disposal of this chemical waste must be handled by professionals to ensure compliance and environmental safety.
-
Waste Characterization: Classify all waste streams (solid, liquid, spent decontamination solutions) containing 4-(2-Methoxy-phenyl)-4H-[1][2][3]triazole-3-thiol as hazardous chemical waste.
-
Containment and Labeling:
-
Ensure all waste containers are appropriate for the type of waste (e.g., solvent-safe for liquids), are in good condition, and are kept tightly sealed when not in use.[2]
-
Label every container clearly with a "Hazardous Waste" sticker.
-
List all chemical constituents by their full name, including the title compound, solvents, and any reaction byproducts.
-
-
Storage: Store the sealed and labeled containers in a designated, secure satellite accumulation area that is away from drains and incompatible materials.[2] The storage area should be well-ventilated.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[12] Provide them with a full characterization of the waste. Never dispose of this chemical or its containers in the regular trash or down the drain.[2]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that our critical research and development efforts are conducted with the utmost integrity and responsibility.
References
-
University College London (UCL). Thiols | Safety Services. [Link]
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
-
Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. [Link]
-
UtilVtorProm. Sulfur-containing waste from oil desulfurization. [Link]
-
Organic Syntheses. Procedure: 1,2,4-Triazole-3(5)-thiol. [Link]
-
Watson International Ltd. Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. [Link]
-
Alberta Government. Guidelines for the Disposal of Sulphur Containing Solid Waste. [Link]
-
PubMed. Biological technologies for the removal of sulfur containing compounds from waste streams. [Link]
-
MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids. [Link]
-
Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. [Link]
-
MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. [Link]
-
Frontiers in Chemistry. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives. [Link]
-
National Institutes of Health (NIH). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfur. [Link]
-
ResearchGate. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. aksci.com [aksci.com]
- 3. How To [chem.rochester.edu]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS 33901-36-9 [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. open.alberta.ca [open.alberta.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. fishersci.com [fishersci.com]
Navigating the Safe Handling of 4-(2-Methoxy-phenyl)-4H-triazole-3-thiol: A Comprehensive Guide to Personal Protective Equipment and Disposal
Navigating the Safe Handling of 4-(2-Methoxy-phenyl)-4H-[1][2][3]triazole-3-thiol: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount to discovery. Among these, sulfur-containing heterocyclic compounds like 4-(2-Methoxy-phenyl)-4H-[1]triazole-3-thiol hold significant interest. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this compound. Our aim is to empower you with the knowledge to work safely and efficiently, making this a trusted resource for your laboratory safety and chemical handling needs.
I. Hazard Assessment and Core Principles
The primary hazards associated with 4-(2-Methoxy-phenyl)-4H-[1]triazole-3-thiol are anticipated to be:
-
Dermal, Ocular, and Respiratory Irritation: Based on data from a structurally similar compound[2].
-
Malodor: Thiols are notorious for their potent and unpleasant odors.
Therefore, the cornerstone of safe handling is the prevention of direct contact and the containment of vapors. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 4-(2-Methoxy-phenyl)-4H-[1]triazole-3-thiol.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when handling the material under pressure or vacuum. |
| Hand Protection | Nitrile gloves are a suitable choice for general handling, offering good resistance to a variety of chemicals. For prolonged contact or when using solvents, it is crucial to consult a glove compatibility chart. Double gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination. |
| Body Protection | A flame-resistant lab coat is required. Ensure that the lab coat is fully buttoned and the sleeves are rolled down to provide maximum coverage. |
| Respiratory Protection | For most laboratory-scale operations conducted within a fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dusts or aerosols, or if the ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Pre-Handling Preparations:
-
Fume Hood Verification: Ensure your chemical fume hood is functioning correctly and has a current certification.
-
Gather all necessary equipment and reagents: This minimizes the need to move in and out of the designated work area.
-
Prepare a bleach solution: A 10% bleach solution should be readily available for immediate decontamination of spills and equipment.
Handling Procedures:
The following workflow diagram illustrates the key steps for the safe handling of 4-(2-Methoxy-phenyl)-4H-[1]triazole-3-thiol.
Caption: Waste Segregation Protocol.
Disposal Procedures:
-
Solid Waste: Collect all solid waste, including contaminated gloves, filter paper, and weighing boats, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unreacted compound and solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.
-
Decontamination Solutions: The bleach solution used for decontamination can typically be neutralized and disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local regulations. Always verify your local disposal guidelines.
For larger quantities of sulfur-containing waste, methods such as burial with limestone may be considered to neutralize the acidic byproducts of decomposition, in accordance with environmental regulations.[3] However, for typical laboratory-scale waste, collection by a licensed hazardous waste disposal company is the standard and recommended practice.
V. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the spill area with a 10% bleach solution. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department. |
By adhering to these guidelines, researchers can confidently and safely work with 4-(2-Methoxy-phenyl)-4H-t[1]riazole-3-thiol, fostering a culture of safety and responsibility in the laboratory.
VI. References
-
Current issues in pharmacy and medicine: science and practice. (n.d.). Acute toxicity of 5-(2-, 3-, 4-methoxyphenyl, (3,4,5-trimethoxyphenyl)-)-1,2,4-triazole-3-thiones and its thioderivatives. Retrieved from [Link]
-
Current issues in pharmacy and medicine. (2024). QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. Retrieved from [Link]
-
Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
